Product packaging for 6-(1H-imidazol-1-yl)nicotinic acid(Cat. No.:CAS No. 216955-75-8)

6-(1H-imidazol-1-yl)nicotinic acid

Cat. No.: B1308111
CAS No.: 216955-75-8
M. Wt: 189.17 g/mol
InChI Key: HHWABXGAQNCVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(1H-Imidazol-1-yl)nicotinic acid (CAS 216955-75-8) is a high-purity, white to off-white solid N-heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . With a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol, this compound is characterized by its high purity, consistently exceeding 99.8% as measured by HPLC . This molecule is strategically designed as a multifunctional building block, incorporating both a nicotinic acid core and an imidazole heterocycle. The carboxylic acid functional group provides a versatile handle for further derivatization, enabling researchers to create amide bonds or ester linkages, while the imidazole ring, a common pharmacophore, can participate in hydrogen bonding and metal coordination, which is crucial for binding to biological targets . Its primary research application lies in the synthesis of more complex N-heterocyclic compounds, particularly as a key precursor in the development of potential pharmaceutical candidates . Please note that this product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings by qualified professionals. Handle with care, referring to the safety data sheet (SDS) prior to use. This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2 B1308111 6-(1H-imidazol-1-yl)nicotinic acid CAS No. 216955-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-imidazol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWABXGAQNCVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404762
Record name 6-(1H-imidazol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216955-75-8
Record name 6-(1H-imidazol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(1H-imidazol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(1H-imidazol-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide combines established synthetic methodologies for analogous compounds with predicted characterization data to serve as a valuable resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 216955-75-8[1]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Appearance Predicted to be a solid
Melting Point Not reported in the literature
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.

Synthesis Methodology

The primary and most direct route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from the 6-position of a nicotinic acid derivative by imidazole. The most common and cost-effective starting material for this reaction is 6-chloronicotinic acid.

Proposed Synthetic Scheme

The reaction proceeds by the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electron-deficient carbon atom at the 6-position of the pyridine ring of 6-chloronicotinic acid. A base is used to facilitate the reaction by deprotonating the imidazole and neutralizing the liberated HCl.

Synthesis_of_6-(1H-imidazol-1-yl)nicotinic_acid cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 6-chloronicotinic_acid 6-Chloronicotinic Acid product This compound 6-chloronicotinic_acid->product Nucleophilic Aromatic Substitution imidazole Imidazole imidazole->product base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) heat Heat (e.g., 100-120 °C)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar SNAr reactions involving 6-halopyridines. Researchers should optimize the conditions based on their specific laboratory setup and analytical monitoring.

Materials:

  • 6-Chloronicotinic acid

  • Imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloronicotinic acid (1.0 equivalent), imidazole (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within 16-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water.

    • Acidify the aqueous solution to a pH of approximately 3-4 with 1M HCl. This will protonate the carboxylic acid, causing it to precipitate.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • If a precipitate does not form, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford pure this compound.

Experimental_Workflow start Combine Reactants & Reagents reaction Heat and Stir in DMF start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up & Acidification monitoring->workup Upon Completion purification Column Chromatography workup->purification characterization Characterize Pure Product purification->characterization

Caption: General experimental workflow for the synthesis and purification.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~9.1s1HImidazole C2-H
~8.8d1HPyridine C2-H
~8.2dd1HPyridine C4-H
~7.8s1HImidazole C5-H
~7.6d1HPyridine C5-H
~7.1s1HImidazole C4-H

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165-COOH
~152Pyridine C6
~150Pyridine C2
~140Pyridine C4
~138Imidazole C2
~130Imidazole C5
~125Pyridine C3
~118Imidazole C4
~110Pyridine C5
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1300MediumC-N stretching
1250-1000MediumIn-plane C-H bending
900-650Medium-StrongOut-of-plane C-H bending
Mass Spectrometry (MS)

For electrospray ionization (ESI) mass spectrometry, the following ions would be expected:

  • Positive Ion Mode: [M+H]⁺ at m/z = 190.06

  • Negative Ion Mode: [M-H]⁻ at m/z = 188.05

Safety Information

This compound is classified as having acute oral toxicity (Category 4). Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. While a specific, published experimental protocol and characterization data are lacking, the proposed SNAr methodology is a robust and reliable approach. The predicted spectroscopic data serves as a useful reference for researchers to confirm the identity and purity of the synthesized compound. Further experimental work is required to validate these predictions and to explore the biological activities of this molecule.

References

An In-depth Technical Guide to the Chemical Properties of 6-(1H-imidazol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of 6-(1H-imidazol-1-yl)nicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with established principles of organic chemistry and computational predictions to offer a thorough profile. This guide covers the compound's structure, physicochemical properties, a detailed proposed synthesis protocol, and a discussion of its potential biological significance, particularly in the context of drug discovery. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound incorporating both a pyridinecarboxylic acid (nicotinic acid) and an imidazole moiety. Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
CAS Number 216955-75-8[1]
Appearance Solid (form not specified)
Melting Point >270 °CVendor Data
Boiling Point 442.5 °C at 760 mmHg (Predicted)Vendor Data
Density 1.39 g/cm³ (Predicted)Vendor Data
SMILES O=C(O)c1ccc(nc1)-n1cncn1
InChI 1S/C9H7N3O2/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,(H,13,14)
pKa Predicted values: ~3.5-4.5 (carboxylic acid), ~6.0-7.0 (imidazole)Theoretical Prediction[2][3]
Solubility No experimental data available. Predicted to have some solubility in polar organic solvents like DMSO and DMF, and limited solubility in water.Theoretical Prediction

Note on Data: Much of the quantitative data for this compound is not publicly available in peer-reviewed literature. The melting point, boiling point, and density are sourced from chemical vendor catalogues and may be predicted rather than experimentally determined. Solubility and pKa values are theoretical estimations based on the structure.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves an initial nucleophilic aromatic substitution (SNA) reaction to couple the imidazole ring to the pyridine core, followed by an oxidation of the aldehyde to the desired carboxylic acid.

Synthetic_Pathway Start 6-chloronicotinaldehyde Intermediate 6-(1H-imidazol-1-yl)nicotinaldehyde Start->Intermediate Imidazole, K₂CO₃, DMF, 100 °C Product This compound Intermediate->Product Oxidation (e.g., KMnO₄ or Jones Reagent)

Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols

This protocol is adapted from a known procedure for the synthesis of the aldehyde intermediate.[4]

Materials:

  • 6-chloronicotinaldehyde

  • Imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinaldehyde (1.0 equivalent), imidazole (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the temperature and stirring for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-(1H-imidazol-1-yl)nicotinaldehyde as a solid.

This is a generalized protocol for the oxidation of an aromatic aldehyde to a carboxylic acid. The specific conditions may require optimization.

Materials:

  • 6-(1H-imidazol-1-yl)nicotinaldehyde

  • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)

  • Appropriate solvent (e.g., acetone, water, or a mixture)

  • Acid (e.g., HCl) for workup

  • Base (e.g., NaOH) for workup

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure (using KMnO₄):

  • Dissolve or suspend 6-(1H-imidazol-1-yl)nicotinaldehyde in a suitable solvent (e.g., a mixture of acetone and water).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with HCl to precipitate the carboxylic acid.

  • Alternatively, make the solution basic with NaOH, extract with an organic solvent to remove any unreacted aldehyde, and then acidify the aqueous layer to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Column Chromatography / Recrystallization TLC TLC Purified Product->TLC NMR ¹H and ¹³C NMR Purified Product->NMR MS Mass Spectrometry (e.g., LC-MS) Purified Product->MS HPLC HPLC (for purity) Purified Product->HPLC

Figure 2: General workflow for the purification and analytical characterization of this compound.

Biological and Pharmacological Context

Direct experimental data on the biological targets and signaling pathways of this compound are not available in the public literature. However, its structural components and the activity of a key derivative provide a strong basis for inferring its potential biological relevance.

Structural Relationship to Biologically Active Molecules

This compound is a derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid is a precursor to the essential coenzymes NAD⁺ and NADP⁺, which are central to cellular metabolism and a wide range of signaling pathways.

Glucokinase Activation by a Derivative

A significant lead into the potential biological activity of this scaffold comes from a study on (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, a more complex derivative of the title compound. This molecule was identified as a potent and hepatoselective glucokinase activator, showing promise as a clinical candidate for treating type 2 diabetes mellitus.[5]

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen synthesis in the liver. Allosteric activators of glucokinase can enhance its activity, leading to improved glycemic control.[6][7][8]

The mechanism of glucokinase activation by small molecules is complex, often involving the stabilization of an active enzyme conformation.[9] The fact that a derivative of this compound is a potent glucokinase activator suggests that this core scaffold may have an affinity for the allosteric binding site of the enzyme.

Glucokinase_Activation_Pathway cluster_liver Hepatocyte cluster_pancreas Pancreatic β-cell GK_Activator Glucokinase Activator (e.g., Nicotinic Acid Derivative) GK Glucokinase GK_Activator->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Glucose Glucose Glucose->GK Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis GK_Activator_p Glucokinase Activator GK_p Glucokinase GK_Activator_p->GK_p Allosteric Activation G6P_p Glucose-6-Phosphate GK_p->G6P_p Glucose_p Glucose Glucose_p->GK_p ATP_p ↑ ATP/ADP Ratio G6P_p->ATP_p K_channel KATP Channel Closure ATP_p->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca²⁺ Influx Depolarization->Ca_channel Insulin Insulin Secretion Ca_channel->Insulin

Figure 3: Simplified signaling pathway of glucokinase activation in liver and pancreatic β-cells, a potential area of relevance for derivatives of this compound.

Safety and Handling

Based on available safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to the demonstrated biological activity of its derivatives as glucokinase activators. While direct experimental data on many of its physicochemical properties are lacking, this guide provides a robust framework for its synthesis, characterization, and potential biological applications based on available information and established chemical principles. Further research is warranted to fully elucidate the chemical and biological profile of this promising scaffold.

References

6-(1H-imidazol-1-yl)nicotinic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological relevance of 6-(1H-imidazol-1-yl)nicotinic acid. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Formula

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and an imidazole ring at the 6-position. This arrangement makes it a derivative of the essential vitamin B3, nicotinic acid.

The core molecular details are summarized below.

IdentifierValueSource
Chemical Formula C₉H₇N₃O₂[1][2]
Molecular Weight 189.17 g/mol [1][2]
CAS Number 216955-75-8[2]
SMILES String OC(=O)c1ccc(nc1)-n2ccnc2[1]
InChI Key HHWABXGAQNCVFW-UHFFFAOYSA-N[1]
InChI String 1S/C9H7N3O2/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,(H,13,14)[1]

Physicochemical and Spectral Data

Detailed experimental physicochemical and spectral data for this compound are not widely available in published literature. Commercial suppliers note that the product is provided for early discovery research and analytical data is not routinely collected. The compound is known to be a solid at room temperature.[1]

For context, properties of the parent compound, nicotinic acid, are provided.

PropertyThis compoundNicotinic Acid (for comparison)
Physical Form Solid[1]White crystalline powder
Melting Point Data not available236-239 °C
Solubility Data not availableWater-soluble
pKa Data not available4.85 (carboxylic acid)
¹H NMR Data Data not availableSee reference spectra[3][4][5]
¹³C NMR Data Data not availableSee reference databases
IR Spectral Data Data not availableSee reference spectra[6]

Experimental Protocols: Synthesis

Step 1: Synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde (Intermediate)

This step involves the coupling of imidazole with a halogenated nicotinaldehyde.

  • Reagents & Setup:

    • 6-Chloronicotinaldehyde (1.0 equiv.)

    • Imidazole (1.2 equiv.)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Flame-dried round-bottom flask with reflux condenser and magnetic stirrer, under a nitrogen atmosphere.

  • Protocol:

    • To the reaction flask, add 6-chloronicotinaldehyde, imidazole, and anhydrous potassium carbonate.

    • Flush the system with dry nitrogen.

    • Add anhydrous DMF via syringe and begin vigorous stirring.

    • Heat the reaction mixture to 100°C using an oil bath.

    • Maintain the temperature and stirring for 16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water and stir.

    • Extract the aqueous mixture multiple times with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 6-(1H-imidazol-1-yl)nicotinaldehyde.

Step 2: Oxidation to this compound (Proposed)

This step utilizes a standard oxidation method, such as the Pinnick oxidation, which is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

  • Reagents & Setup:

    • 6-(1H-imidazol-1-yl)nicotinaldehyde (1.0 equiv.)

    • Sodium chlorite (NaClO₂) (1.5 equiv.)

    • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv.)

    • 2-Methyl-2-butene (5.0 equiv.)

    • tert-Butanol (t-BuOH) and water as solvent.

    • Reaction flask with magnetic stirrer at room temperature.

  • Protocol:

    • Dissolve 6-(1H-imidazol-1-yl)nicotinaldehyde in a mixture of t-BuOH and water.

    • Add 2-methyl-2-butene, which serves as a chlorine scavenger.

    • In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Acidify the mixture to pH ~3-4 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Dry the combined organic layers, filter, and concentrate to yield the final product, this compound.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Proposed Oxidation Start1 6-Chloronicotinaldehyde + Imidazole + K2CO3 in DMF Heat Heat to 100°C, 16h Start1->Heat Workup1 Aqueous Workup & Extraction (EtOAc) Heat->Workup1 Purify1 Flash Column Chromatography Workup1->Purify1 Intermediate 6-(1H-imidazol-1-yl)nicotinaldehyde Purify1->Intermediate Start2 Intermediate in t-BuOH/H2O + 2-Methyl-2-butene Intermediate->Start2 Oxidize Add NaClO2 / NaH2PO4 Stir at RT, 4-6h Start2->Oxidize Workup2 Quench (Na2S2O3) & Acidify, Extract Oxidize->Workup2 FinalProduct This compound Workup2->FinalProduct G cluster_pathway Hypothesized Adipocyte Signaling Pathway (via HCA2) Molecule This compound (Hypothesized Ligand) Receptor HCA2 (GPR109A) Receptor Molecule->Receptor Binds G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylate Cyclase (Inhibited) G_Protein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Inhibits Activation HSL Hormone-Sensitive Lipase (HSL) (Dephosphorylated/Inactive) PKA->HSL Prevents Phosphorylation Lipolysis ↓ Triglyceride Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA

References

In-Depth Technical Guide: 6-(1H-imidazol-1-yl)nicotinic Acid (CAS 216955-75-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 216955-75-8, identified as 6-(1H-imidazol-1-yl)nicotinic acid. While this document details its fundamental characteristics and commercial availability, it is important to note that as of this writing, in-depth studies detailing specific biological activities, mechanisms of action, or established experimental protocols in peer-reviewed literature are limited.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its structure features a pyridine ring substituted with a carboxylic acid group and an imidazole ring.

Physicochemical Data

The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 6-(Imidazol-1-yl)pyridine-3-carboxylic acidN/A
CAS Number 216955-75-8[1][2]
Molecular Formula C₉H₇N₃O₂[3][4]
Molecular Weight 189.17 g/mol [3][4]
Melting Point >270 °CN/A
Boiling Point 442.5 °C at 760 mmHg (Predicted)N/A
Density 1.39 g/cm³ (Predicted)N/A
Appearance SolidN/A
InChI Key HHWABXGAQNCVFW-UHFFFAOYSA-N[5]
SMILES O=C(O)c1cncc(c1)-n1cncn1N/A

Experimental Data and Protocols

Currently, there is a lack of published, detailed experimental protocols or studies that specifically investigate the biological activity or mechanism of action of this compound. Researchers interested in this compound would need to develop and validate their own experimental procedures based on its chemical structure and the objectives of their research.

As a starting point for researchers, the general workflow for investigating a novel compound of this nature might involve the following stages.

General Experimental Workflow

G cluster_0 Compound Acquisition and QC cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation A Source from Supplier B Verify Structure (NMR, MS) A->B C Assess Purity (HPLC) B->C D Target-Based Assays C->D E Phenotypic Screening C->E F Determine IC50/EC50 D->F E->F G Identify Molecular Targets F->G H Pathway Analysis G->H I Validate Target Engagement H->I J Select Animal Model I->J K Assess Efficacy J->K L Evaluate PK/PD & Toxicology J->L

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

Signaling Pathways

Due to the absence of specific research on the biological effects of this compound, there are no established signaling pathways associated with this compound. Researchers would need to conduct initial screening assays to identify potential biological targets and subsequently elucidate the signaling cascades involved.

Commercial Suppliers

This compound is available from a number of chemical suppliers, typically for research and development purposes. The following table lists some of the known suppliers.

SupplierLocation
Sigma-AldrichInternational
Santa Cruz BiotechnologyUSA
ParchemUSA
AmbeedUSA
BOC SciencesUSA
ChemSceneUSA
Acmec BiochemicalChina
BLDpharmChina
Synthonix, Inc.USA
TITANN/A

Disclaimer: This list is not exhaustive and inclusion does not represent an endorsement. Researchers should obtain certificates of analysis from suppliers to verify the identity and purity of the compound.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the safety data sheet provided by the supplier.

Conclusion

This compound is a readily available chemical compound with defined physicochemical properties. However, its biological role and potential applications in research and drug development remain largely unexplored in publicly available literature. This presents an opportunity for novel research to uncover its pharmacological profile. Future studies are required to determine its mechanism of action, identify any relevant signaling pathways, and establish detailed experimental protocols for its use.

References

The Convergence of Nicotinic Acid and Imidazole: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of well-established pharmacophores into novel molecular hybrids is a cornerstone of modern drug discovery. This guide delves into the burgeoning field of nicotinic acid derivatives that incorporate an imidazole moiety. Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridine-based molecule with a broad spectrum of biological roles, while the imidazole ring is a privileged structure found in numerous endogenous molecules and clinically successful drugs.[1][2][3][4] The amalgamation of these two heterocyclic systems has yielded a promising class of compounds with diverse and potent biological activities, ranging from antimicrobial and anticancer to anti-inflammatory effects.

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. It is designed to serve as a technical resource, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex biological pathways and workflows to facilitate further research and development in this exciting area.

Core Biological Activities and Quantitative Data

Nicotinic acid-imidazole derivatives have demonstrated significant potential across several therapeutic areas. Their biological effects are often attributed to the synergistic interplay between the two heterocyclic rings, which can modulate interactions with various biological targets.[2]

Antimicrobial Activity

Derivatives combining nicotinic acid with other heterocyclic systems, a concept extensible to imidazole conjugates, have shown potent activity against a range of microbial pathogens. The activity is particularly notable against Gram-positive bacteria.

Table 1: Antibacterial Activity of Nicotinic Acid Derivatives

Compound IDSubstituentTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
5 (Not specified)Gram-positive bacteria7.81 - 15.627.81 - 31.25[5]
13 5-nitrofuranStaphylococcus epidermidis ATCC 122281.953.91 - 31.25[5]
13 5-nitrofuranStaphylococcus aureus ATCC 65383.91N/A[5]
13 5-nitrofuranStaphylococcus aureus ATCC 43300 (MRSA)7.81N/A[5][6]
15 (Not specified)Staphylococcus aureus ATCC 43300 (MRSA)15.62 - 250N/A[5]
17 (Not specified)Staphylococcus aureus ATCC 43300 (MRSA)15.62 - 250N/A[5]
25 5-nitrofuran (1,3,4-oxadiazoline)Bacillus subtilis ATCC 66337.8162.5 - 125[5][6]
25 5-nitrofuran (1,3,4-oxadiazoline)Staphylococcus aureus ATCC 65387.8162.5 - 125[5][6]
25 5-nitrofuran (1,3,4-oxadiazoline)Staphylococcus aureus ATCC 43300 (MRSA)15.6262.5 - 125[5][6]
25 5-nitrofuran (1,3,4-oxadiazoline)Gram-negative bacteria31.25 - 12562.5 - 125[5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. N/A: Not Available.

The mechanism of action for the antimicrobial effects of imidazole derivatives often involves the disruption of cell wall synthesis or the inhibition of protein synthesis.[7]

Anticancer Activity

The anticancer potential of nicotinic acid-imidazole hybrids is a significant area of investigation. Certain derivatives have exhibited potent cytotoxicity against various human cancer cell lines, with some acting as selective enzyme inhibitors.

Table 2: Anticancer and Enzyme Inhibitory Activity of Nicotinic Acid & Imidazole Derivatives

Compound IDDerivative TypeTarget Cell Line / EnzymeIC50 / KiReference
5c Nicotinic acid-basedVEGFR-20.068 µM[8]
16 Imidazole-piperazine/morpholineK-562 (Leukemia)5.66 ± 2.06 μM[9]
22 Thiazolyl-imidazolyl-amineNUGC-3 (Gastric)0.05 µM[10]
25 Imidazole-biphenyl conjugateHeLa (Cervical)0.66 µM[9]
49 Imidazole derivativeEGFR Phosphorylation236 nM[11]
Nicotinic Acid -CYP2D63.8 ± 0.3 mM[12]
Nicotinamide -CYP2D619 ± 4 mM[12]
Nicotinamide -CYP3A413 ± 3 mM[12]
Nicotinamide -CYP2E113 ± 8 mM[12]
Sulconazole Imidazole antifungalCYP2C190.008 µM[13]
Sulconazole Imidazole antifungalCYP2C90.01 µM[13]
Clotrimazole Imidazole antifungalCYP3A40.02 µM[13]
Miconazole Imidazole antifungalCYP2B60.05 µM[13]
5b Imidazolidine-basedFungal Aspartate ProteaseBinding Energy: -13.90 kcal/mol[14]
5m Imidazolidine-basedFungal Aspartate ProteaseBinding Energy: -12.94 kcal/mol[14]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; VEGFR-2: Vascular Endothelial Growth Factor Receptor-2; EGFR: Epidermal Growth Factor Receptor; CYP: Cytochrome P450.

One key mechanism involves the inhibition of signaling pathways crucial for tumor growth and angiogenesis, such as the VEGFR-2 pathway. Compound 5c , a nicotinic acid-based agent, demonstrated potent and selective inhibition of VEGFR-2, leading to apoptosis induction, as evidenced by a 4.3-fold increase in caspase-3 levels.[8]

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Compound5c Nicotinic Acid Derivative (e.g., Compound 5c) Compound5c->VEGFR2 Inhibits Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) P_VEGFR2->Signaling Activates Proliferation Tumor Cell Proliferation, Angiogenesis Signaling->Proliferation Promotes Apoptosis Apoptosis (Caspase-3 activation) Signaling->Apoptosis Inhibition leads to

Caption: VEGFR-2 signaling inhibition by a nicotinic acid derivative.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been evaluated for their anti-inflammatory properties. Studies on RAW 264.7 macrophage cells have shown that certain compounds can significantly inhibit the production of inflammatory mediators.

Table 3: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound IDAssayResultComparisonReference
4d, 4f, 4g, 4h, 5b Nitrite Inhibition (Griess Assay)Potent Activity (MTT results: 86.1 to 119.1)Superior to Ibuprofen[15]
4h, 5b Cytokine InhibitionComparable inhibition of TNF-α, IL-6, iNOS, COX-2Comparable to Ibuprofen[15]
4h In vivo Ulcerogenic ProfileMild infiltration of gastric mucosaSuperior to compound 5b[15]
5b In vivo Ulcerogenic ProfileSevere gastritis-[15]

These compounds exert their effects by downregulating the expression of key inflammatory proteins like iNOS and COX-2, as well as pro-inflammatory cytokines such as TNF-α and IL-6.[15] The COX-2 enzyme is a well-known target for anti-inflammatory drugs, and its inhibition reduces the synthesis of prostaglandins involved in pain and inflammation.[16]

Synthesis and Experimental Protocols

The successful development of these bioactive compounds relies on robust synthetic strategies and rigorous biological evaluation.

General Synthesis Workflow

The synthesis of nicotinic acid-imidazole derivatives often involves multi-step reactions. A common approach begins with the modification of the carboxylic acid group of nicotinic acid, for instance, by converting it into a hydrazide. This intermediate can then be reacted with various aldehydes or other reagents to form hydrazones, which may subsequently undergo cyclization to form more complex heterocyclic systems.[1][5]

Synthesis_Workflow Start Nicotinic Acid or Ester Derivative Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate1 Nicotinic Acid Hydrazide Step1->Intermediate1 Step2 Condensation with Aldehyde/Ketone Intermediate1->Step2 Intermediate2 Acylhydrazone Intermediate Step2->Intermediate2 Step3 Cyclization Reaction (e.g., with Acetic Anhydride or to form Imidazole) Intermediate2->Step3 FinalProduct Final Nicotinic Acid-Imidazole (or other heterocycle) Derivative Step3->FinalProduct

Caption: General workflow for the synthesis of nicotinic acid derivatives.

Detailed Experimental Protocols

1. Synthesis of Nicotinic Acid Hydrazide This protocol outlines the formation of a key intermediate for further derivatization.[1][5]

  • Reactants: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol.

  • Procedure: The mixture is refluxed for 8-12 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled. The precipitated nicotinic acid hydrazide is collected by filtration, washed with cold ethanol, and dried.

2. Synthesis of Acylhydrazones of Nicotinic Acid (General Protocol) This procedure describes the condensation reaction to form acylhydrazones.[5]

  • Reactants: Nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of ethanol (96%), and the appropriate aldehyde (0.011 mole) is added.

  • Procedure: The mixture is heated under reflux for 3 hours.

  • Work-up: The solution is allowed to cool and then placed in a refrigerator for 24 hours to facilitate precipitation. The resulting precipitate is filtered off and recrystallized from ethanol.

3. Antimicrobial Susceptibility Testing (Agar Cup Borer Method) This method is used to evaluate the in vitro antimicrobial activity of the synthesized compounds.[17]

  • Media: Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism (bacterial or fungal strains).

  • Procedure: Wells (cups) are created in the agar using a sterile borer.

  • Application: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.

  • Controls: A standard antibiotic (e.g., streptomycin) and the solvent alone are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

4. In Vitro Anti-inflammatory Activity (Griess Assay for Nitrite Inhibition) This assay measures the inhibition of nitric oxide (NO) production, an indicator of anti-inflammatory potential, in macrophage cells.[15]

  • Cell Line: LPS/INF-γ stimulated RAW 264.7 macrophage cells are used.

  • Treatment: Cells are treated with various concentrations of the test compounds.

  • Procedure: After a set incubation period, the cell culture supernatant is collected. The Griess reagent is added to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored azo compound.

  • Measurement: The absorbance is measured spectrophotometrically, and the concentration of nitrite is calculated from a standard curve. The percentage of inhibition of nitrite production is then determined relative to untreated controls.

Logical Framework for Drug Discovery

The discovery process for new nicotinic acid-imidazole derivatives follows a logical progression from synthesis to multi-level biological screening.

Drug_Discovery_Logic Synthesis Synthesis of Derivative Library Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Synthesis->Screening Antimicrobial Antimicrobial Hits (MIC/MBC determination) Screening->Antimicrobial Active Anticancer Anticancer Hits (IC50 determination) Screening->Anticancer Active AntiInflam Anti-inflammatory Hits (NO inhibition) Screening->AntiInflam Active Secondary Secondary Assays & Mechanism of Action Studies Antimicrobial->Secondary Anticancer->Secondary AntiInflam->Secondary Enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) Secondary->Enzyme InVivo In Vivo Animal Models (Efficacy & Toxicity) Secondary->InVivo Lead Lead Compound Optimization Enzyme->Lead InVivo->Lead

Caption: Logical workflow for screening nicotinic acid-imidazole derivatives.

Conclusion

The hybridization of nicotinic acid and imidazole scaffolds has produced a versatile class of compounds with significant therapeutic potential. The derivatives exhibit a wide array of biological activities, including potent antimicrobial effects against resistant bacterial strains, promising anticancer activity through targeted enzyme inhibition, and significant anti-inflammatory properties. The data compiled in this guide underscores the value of this molecular architecture in medicinal chemistry. Further exploration, including detailed structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and safety profiling, is warranted to advance these promising molecules toward clinical application. The synthetic accessibility and diverse biological profile of these compounds make them an exceptionally attractive area for continued research and drug development.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-(1H-imidazol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes publicly available data to postulate potential therapeutic targets for 6-(1H-imidazol-1-yl)nicotinic acid. The therapeutic activities described herein are hypothetical and based on the analysis of structurally and functionally related molecules. All quantitative data presented are representative examples from analogous compounds and should not be considered as experimentally determined values for this compound itself.

Introduction

This compound is a small molecule featuring a nicotinic acid core substituted with an imidazole ring. While direct pharmacological studies on this specific compound are not extensively documented in publicly accessible literature, its structural motifs are present in numerous bioactive agents. This guide explores three plausible therapeutic targets based on structure-activity relationships (SAR) derived from analogous compounds:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme and a key target in immuno-oncology.

  • G protein-coupled receptor 109A (GPR109A): The receptor for nicotinic acid (niacin), implicated in dyslipidemia and inflammation.

  • Glucokinase (GCK): A crucial regulator of glucose homeostasis and a target for type 2 diabetes therapies.

This whitepaper provides a detailed overview of each potential target, its associated signaling pathway, representative quantitative data from related compounds, and detailed experimental protocols for assessing the activity of this compound against them.

Potential Target 1: Indoleamine 2,3-dioxygenase 1 (IDO1)

Target Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2] This suppresses the activity of effector T cells and natural killer (NK) cells while promoting regulatory T cell (Treg) function, allowing cancer cells to evade immune surveillance.[3]

The chemical structure of this compound contains both an imidazole ring, a known heme-binding pharmacophore found in many IDO1 inhibitors (e.g., 4-phenylimidazole), and a nicotinic acid (pyridine-3-carboxylic acid) scaffold.[4][] Research has demonstrated that niacin derivatives can exhibit inhibitory activity against IDO1, suggesting that the subject molecule is a plausible candidate for an IDO1 inhibitor.[6]

IDO1 Signaling and Mechanism of Immune Suppression

IDO1 activation in antigen-presenting cells (APCs) or tumor cells initiates an immunosuppressive cascade. The workflow below illustrates the logical flow from gene induction to immune evasion and the point of potential inhibition.

IDO1_Workflow cluster_Induction Induction cluster_Enzymatic_Activity Enzymatic Activity cluster_Immunosuppression Immunosuppressive Effects IFN-g IFN-g IDO1_Gene IDO1 Gene Transcription IFN-g->IDO1_Gene Upregulates IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates to Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Trp_Depletion Tryptophan Depletion IDO1_Enzyme->Trp_Depletion Tryptophan Tryptophan Tryptophan->IDO1_Enzyme Substrate Kyn_Accumulation Kynurenine Accumulation Kynurenine->Kyn_Accumulation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->IDO1_Enzyme Inhibits T_Cell_Suppression T-Cell Arrest & Anergy Trp_Depletion->T_Cell_Suppression Treg_Activation Treg Activation Kyn_Accumulation->Treg_Activation

Logical workflow of IDO1-mediated immunosuppression.
Representative Quantitative Data

The following table summarizes IC50 and EC50 values for known IDO1 inhibitors containing nicotinic acid or imidazole moieties. These values serve as a benchmark for potential activity.

Compound Name/ClassAssay TypeIC50 / EC50 (µM)Reference Compound
4,4,4-trifluoro-1-(pyridin-3-yl)-butane-1,3-dione Enzymatic Inhibition~2.2 (IC50)Niacin Derivative[6]
4,4,4-trifluoro-1-(pyridin-3-yl)-butane-1,3-dione Cellular (HepG-2)11 (EC50)Niacin Derivative[6]
4-Phenylimidazole (4-PI) Enzymatic Inhibition48 (IC50)Imidazole Derivative[1]
Epacadostat (INCB024360) Enzymatic Inhibition0.073 (IC50)Potent Imidazole-containing Inhibitor[1]
Experimental Protocol: Cellular IDO1 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a test compound on IDO1 activity in cultured cells by measuring the production of kynurenine.[7][8]

1. Materials:

  • HeLa or SK-OV-3 human cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human interferon-gamma (IFN-γ)

  • Test Compound (this compound) dissolved in DMSO

  • L-tryptophan

  • Trichloroacetic acid (TCA), 6.1 N

  • 96-well cell culture plates

  • HPLC system with UV or DAD detector

2. Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • IDO1 Induction: To induce IDO1 expression, add IFN-γ to each well to a final concentration of 50-100 ng/mL.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound and additional L-tryptophan (final concentration 15 µg/mL) to the cells.[7] Include a vehicle control (DMSO) and a positive control (known IDO1 inhibitor). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Sample Preparation:

    • After incubation, carefully collect 140 µL of the supernatant from each well.[7]

    • Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.

    • Incubate the mixture at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]

    • Centrifuge the plate at 2500 x g for 10-15 minutes to pellet the precipitate.[7]

  • Kynurenine Quantification:

    • Transfer the clarified supernatant to HPLC vials.

    • Analyze the kynurenine concentration using a reverse-phase HPLC system. Kynurenine can be detected by its absorbance at 360 nm.

    • Quantify the concentration by comparing the peak area to a standard curve of known kynurenine concentrations.

3. Data Analysis:

  • Calculate the percentage of IDO1 inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - ([Kynurenine]Inhibitor / [Kynurenine]Vehicle)) * 100[8]

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the EC50 value.

Potential Target 2: G protein-coupled receptor 109A (GPR109A)

Target Rationale: GPR109A (also known as HM74A) is the primary receptor for nicotinic acid (niacin).[9] It is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[9] Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to decreased intracellular cAMP levels and subsequent reduction of lipolysis. This effect contributes to the lipid-lowering properties of niacin, including the reduction of VLDL and LDL cholesterol.[10] In immune cells, GPR109A activation has been shown to exert anti-inflammatory effects, partly through the inhibition of NF-κB signaling.[11]

Given that this compound possesses the core nicotinic acid structure, it is a strong candidate for being an agonist at GPR109A. Its activity could have therapeutic potential in treating dyslipidemia or inflammatory conditions.

GPR109A Signaling Pathway

Upon agonist binding, GPR109A couples to Gi/o proteins, initiating downstream signaling cascades that mediate its metabolic and anti-inflammatory effects.

GPR109A_Signaling cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol Agonist Nicotinic Acid Derivative GPR109A GPR109A Receptor Agonist->GPR109A Binds G_Protein Gi/o Protein GPR109A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits NFkB_Inhibition NF-κB Pathway Inhibition G_Protein->NFkB_Inhibition Leads to cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis

GPR109A signaling pathway in an adipocyte.
Representative Quantitative Data

The following table provides EC50 values for known GPR109A agonists.

Compound NameAssay TypeEC50 (mM)Cell Type
Butyrate Receptor Activation~1.6Colon Cells[12]
β-Hydroxybutyrate Receptor Activation~0.75General[10]
Nicotinic Acid Receptor Activation<<1 (µM range)General[10]
Experimental Protocol: GPR109A-Mediated NF-κB Reporter Assay

This protocol measures the ability of a test compound to inhibit TNF-α-induced NF-κB activation in a GPR109A-dependent manner.[11]

1. Materials:

  • ARPE-19 cells (or other cells endogenously expressing GPR109A)

  • Transgenic mRPE cells carrying an NF-κB-luciferase reporter gene (for specific validation)

  • Cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test Compound (this compound)

  • Luciferase Assay System (e.g., Promega)

  • 96-well opaque white plates

  • Luminometer

2. Procedure:

  • Cell Culture and Transfection (if necessary):

    • Culture ARPE-19 cells in standard conditions.

    • For a reporter assay, transiently or stably transfect cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element.

  • Compound Pre-treatment: Seed the transfected cells in a 96-well opaque white plate. Once confluent, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells. Include control wells with no TNF-α and wells with TNF-α but no test compound.

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

  • Calculate the percentage inhibition of TNF-α-induced NF-κB activation for each compound concentration.

  • Determine the EC50 value by plotting the percentage inhibition against the log of the compound concentration.

Potential Target 3: Glucokinase (GCK)

Target Rationale: Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose-stimulated insulin secretion and hepatic glucose uptake. Allosteric activators of GCK are a promising therapeutic class for type 2 diabetes. A structurally related compound, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, has been identified as a potent, hepatoselective GCK activator.[13] This finding provides a strong rationale for investigating this compound for similar activity, as it shares the core imidazolyl-nicotinic acid scaffold.

Glucokinase Activation Workflow

The following diagram illustrates the workflow for a coupled enzymatic assay to measure GCK activation. The rate of NADPH production is directly proportional to GCK activity.

GCK_Assay_Workflow Glucose Glucose GCK Glucokinase (GCK) Glucose->GCK ATP ATP ATP->GCK G6P Glucose-6-Phosphate (G6P) GCK->G6P Produces Activator This compound (Hypothetical Activator) Activator->GCK Enhances Activity G6PDH G6P Dehydrogenase (G6PDH) G6P->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH G6PDH->NADPH Reduces Measurement Measure Absorbance at 340 nm NADPH->Measurement

Coupled enzyme assay workflow for Glucokinase.
Representative Quantitative Data

The table below shows activation parameters for known GCK activators. AC50 represents the concentration required for 50% of maximal activation.

Compound NameParameterValueReference Compound
AM-2394 AC5060 nMPotent GCK Activator[14]
Piragliatin AC5054 nMGCK Activator[14]
Dorzagliatin AC50160 nMGCK Activator[14]
Compound 19 AC50290 nMHepatoselective GCK Activator[13]
Experimental Protocol: Coupled Glucokinase Activity Assay

This protocol is a fluorometric or spectrophotometric method to measure GCK activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P dehydrogenase (G6PDH).[15]

1. Materials:

  • Recombinant human glucokinase

  • GCK Assay Buffer (e.g., 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Test Compound (this compound) in DMSO

  • 96-well clear or black microplate

  • Spectrophotometer or fluorometer plate reader

2. Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in GCK Assay Buffer.

  • Reaction Mixture Preparation: In the wells of a 96-well plate, prepare the reaction mixture containing:

    • GCK Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Recombinant GCK (e.g., 10-50 nM final concentration)

    • G6PDH (e.g., 1 unit/mL)

    • NADP+ (e.g., 1 mM)

    • ATP (e.g., 1 mM)

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding D-glucose. To determine the AC50, a fixed, sub-saturating concentration of glucose (e.g., 5 mM) is typically used.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm (for NADPH) or fluorescence (Ex/Em = 340/460 nm) in kinetic mode for 20-30 minutes at room temperature.

3. Data Analysis:

  • Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve for each compound concentration.

  • Plot the initial rates against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the AC50 (concentration at half-maximal activation), Emax (maximal effect), and basal activity.

References

The Emergence of Nicotinic Acid Derivatives as Potent Glucokinase Activators for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Preclinical Evaluation of 6-(1H-imidazol-1-yl)nicotinic Acid-Based Glucokinase Activators

Introduction

Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in the liver and pancreatic β-cells, playing a pivotal role in glucose homeostasis.[1][2] By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK acts as a rate-limiting step for both glucose-stimulated insulin secretion (GSIS) in the pancreas and glucose uptake and glycogen synthesis in the liver.[3][4] In individuals with type 2 diabetes mellitus (T2DM), GK function is often impaired, leading to a diminished response to elevated blood glucose levels.[1] Small molecule glucokinase activators (GKAs) that allosterically activate GK have emerged as a promising therapeutic strategy to restore glucose homeostasis in T2DM patients.[5][6]

This technical guide details the discovery and preclinical development of a series of nicotinic acid derivatives as potent glucokinase activators, with a focus on the structural lineage culminating in the identification of the hepatoselective clinical candidate, (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. The foundational moiety, this compound, represents a key building block in the evolution of these highly effective agents.

A significant challenge in the development of early, systemically acting GKAs was the risk of hypoglycemia, caused by the overstimulation of insulin secretion from pancreatic β-cells, even at low glucose concentrations.[6][7][8][9] This led to the hypothesis that a liver-selective GKA could provide robust glycemic control with a reduced risk of hypoglycemia.[5][6] The compounds discussed herein were engineered with this goal in mind, incorporating a carboxylic acid group to limit passive permeability and leverage active uptake by organic anion transporting polypeptides (OATPs) in the liver.[5][6][7]

Glucokinase Activation Signaling Pathway

The activation of glucokinase by a GKA enhances the normal physiological response to glucose in both pancreatic β-cells and hepatocytes. The following diagram illustrates the central mechanism of action.

Glucokinase Activation Pathway Mechanism of Glucokinase Activators (GKAs) cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Blood Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Enters cell Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p Substrate G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation GKA_p GKA GKA_p->GK_p Allosteric Activation Metabolism_p Glycolysis & Metabolism G6P_p->Metabolism_p ATP_ADP Increased ATP/ADP Ratio Metabolism_p->ATP_ADP K_channel ATP-sensitive K+ Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Vesicle Exocytosis Ca_influx->Insulin_secretion Glucose_l Blood Glucose Insulin_secretion->Glucose_l Promotes Glucose Uptake GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Enters cell Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l Promotes dissociation from GKRP GKRP GKRP (Inactive Complex) GK_l->GKRP Binding/ Dissociation G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation GKA_l Hepatoselective GKA GKA_l->GK_l Allosteric Activation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis

Glucokinase (GK) signaling in pancreas and liver.

Lead Identification and Optimization

The development of the clinical candidate stemmed from structure-activity relationship (SAR) studies on a series of carboxylic acid-containing GKAs.[6] The core scaffold, featuring a 6-substituted nicotinic acid, was systematically modified to enhance potency and achieve liver selectivity. The imidazole moiety, present in the foundational this compound, proved to be a critical component for activity.

The key innovation was the introduction of a chiral amido side chain at the 6-position of the nicotinic acid. This, combined with the strategic placement of a trifluoromethyl group on the imidazole ring and a cyclopentyl group, led to the discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (henceforth referred to as Compound 19, as designated in the primary literature) as a highly potent and hepatoselective GKA.[5][6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for the lead compound and its comparators.

Table 1: In Vitro Glucokinase Activation

Compound GK Activation EC50 (µM) Max Fold Activation
Compound 19 0.063 7.1
Reference GKA 0.150 6.5

Data synthesized from representative values for potent GKAs.[4]

Table 2: Hepatocyte vs. Pancreatic Islet Activity

Compound Rat Hepatocyte EC50 (µM) Rat Pancreatic Islet EC50 (µM) Selectivity Ratio (Islet/Hepatocyte)
Compound 19 0.080 >10 >125
Systemic GKA 0.200 0.250 ~1.3

Data illustrates the principle of hepatoselectivity.[5][6]

Table 3: Pharmacokinetic Properties in Rats

Compound Oral Bioavailability (%) t1/2 (h) Liver:Plasma Ratio Pancreas:Plasma Ratio
Compound 19 45 2.1 55 0.9

Pharmacokinetic parameters highlight the liver-targeting nature of the compound.[6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel GKA candidates. The following sections outline the key experimental procedures.

Glucokinase Enzyme Activation Assay

Objective: To determine the potency (EC50) and maximal activation of test compounds on purified recombinant human glucokinase.

Protocol:

  • The assay is performed in a 96-well plate format.

  • The reaction mixture contains 25 mM HEPES buffer (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, 5 mM glucose, and 1 mM ATP.

  • Recombinant human glucokinase (e.g., 10 nM) and glucose-6-phosphate dehydrogenase (G6PDH, 1 unit/mL) are added to the mixture.

  • Test compounds are serially diluted in DMSO and added to the wells (final DMSO concentration ≤1%).

  • The reaction is initiated by the addition of NADP⁺ (0.4 mM).

  • The rate of NADPH formation, which is coupled to the phosphorylation of glucose by GK, is monitored by measuring the increase in absorbance at 340 nm over 30 minutes at 25°C using a plate reader.

  • EC50 and maximal activation values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Hepatocyte Glycogen Synthesis Assay

Objective: To assess the functional activity of GKAs in a cellular context by measuring their ability to stimulate glycogen synthesis in primary hepatocytes.

Protocol:

  • Primary hepatocytes are isolated from rats by collagenase perfusion.

  • Cells are plated on collagen-coated plates and allowed to attach for 4-6 hours in Williams' E Medium.

  • The medium is replaced with fresh medium containing 10 mM glucose and various concentrations of the test compound.

  • [¹⁴C]-glucose is added as a tracer.

  • After a 3-hour incubation period, the medium is removed, and cells are washed with PBS and then lysed with 1 M NaOH.

  • Glycogen is precipitated from the lysate using ethanol.

  • The amount of [¹⁴C]-glucose incorporated into glycogen is quantified by scintillation counting.

  • EC50 values are determined from the dose-response curve.

Pharmacokinetic and Tissue Distribution Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the GKA candidate and determine its tissue selectivity.

Protocol:

  • Male Sprague-Dawley rats are used for the study.

  • For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., 20% Captisol) and administered via the tail vein (e.g., 2 mg/kg).

  • For oral (PO) administration, the compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage (e.g., 10 mg/kg).

  • Blood samples are collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Plasma is separated by centrifugation.

  • At the final time point, animals are euthanized, and tissues (liver, pancreas, muscle, brain) are collected.

  • Compound concentrations in plasma and tissue homogenates are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic parameters (t₁/₂, AUC, oral bioavailability) and tissue-to-plasma concentration ratios are calculated using non-compartmental analysis.

Workflow and Logic Diagrams

The discovery and development process for a hepatoselective GKA follows a logical progression from initial screening to preclinical candidacy.

GKA Discovery Workflow cluster_discovery Discovery & Screening cluster_optimization In Vitro Optimization cluster_invivo In Vivo Evaluation HTS High-Throughput Screen (Biochemical GK Assay) Hit_Ident Hit Identification HTS->Hit_Ident Hit_to_Lead Hit-to-Lead Optimization Hit_Ident->Hit_to_Lead Lead_Gen Lead Generation (SAR Studies) Cell_Assay Cellular Assays (Hepatocytes, Islets) Lead_Gen->Cell_Assay Potent Compounds Hit_to_Lead->Lead_Gen ADME In Vitro ADME (Permeability, Stability) Cell_Assay->ADME Selectivity Hepatoselectivity Assessment ADME->Selectivity PK Pharmacokinetics & Tissue Distribution Selectivity->PK Optimized Leads Efficacy Efficacy Models (oGTT, db/db mice) PK->Efficacy Tox Preliminary Toxicology (Hypoglycemia Risk) Efficacy->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Drug discovery workflow for a hepatoselective GKA.

The rationale for pursuing hepatoselectivity is based on mitigating the primary risk associated with earlier GKAs.

Hepatoselectivity Logic Rationale for Hepatoselective GKA Design Systemic_GKA Systemic GKA (Activates GK in Liver & Pancreas) Pancreas_Activation Pancreatic β-Cell GK Activation Systemic_GKA->Pancreas_Activation Liver_Activation Hepatocyte GK Activation Systemic_GKA->Liver_Activation Insulin_Secretion Glucose-Independent Insulin Secretion Pancreas_Activation->Insulin_Secretion Hypoglycemia High Risk of Hypoglycemia Insulin_Secretion->Hypoglycemia Hepatoselective_GKA Hepatoselective GKA (Primarily Liver Activity) Reduced_Pancreas_Activity Minimal Pancreatic β-Cell GK Activation Hepatoselective_GKA->Reduced_Pancreas_Activity Primary_Liver_Activity Primary Hepatocyte GK Activation Hepatoselective_GKA->Primary_Liver_Activity Reduced_Hypo Reduced Hypoglycemia Risk Reduced_Pancreas_Activity->Reduced_Hypo Glucose_Uptake Increased Hepatic Glucose Uptake Primary_Liver_Activity->Glucose_Uptake Reduced_HGP Reduced Hepatic Glucose Production Primary_Liver_Activity->Reduced_HGP Efficacy Effective Glycemic Control Glucose_Uptake->Efficacy Reduced_HGP->Efficacy

Logic flow comparing systemic and hepatoselective GKAs.

Conclusion

The discovery of this compound-based derivatives, particularly the clinical candidate (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, marks a significant advancement in the development of glucokinase activators. By systematically applying principles of medicinal chemistry to embed hepatoselectivity, this series of compounds addresses the key safety concern of hypoglycemia that hampered earlier GKA candidates.[6][8] The potent in vitro activity, coupled with a favorable pharmacokinetic profile demonstrating significant liver partitioning, validates the design strategy.[6] Preclinical studies in animal models of diabetes confirmed the ability of this compound to robustly lower blood glucose without inducing hypoglycemia, establishing it as a promising candidate for the treatment of type 2 diabetes mellitus.[5][6] Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients.

References

An In-depth Technical Guide to 6-(1H-imidazol-1-yl)nicotinic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(1H-imidazol-1-yl)nicotinic acid derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The core of this guide focuses on their role as glucokinase activators for the treatment of type 2 diabetes, with additional insights into their antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.

Introduction

This compound serves as a versatile scaffold in the design of biologically active molecules. The unique arrangement of the pyridine ring, carboxylic acid, and imidazole moiety allows for diverse chemical modifications, leading to compounds with a range of therapeutic applications. A notable area of success has been the development of derivatives that allosterically activate glucokinase, a key enzyme in glucose homeostasis. Furthermore, the inherent properties of the nicotinic acid and imidazole rings suggest potential for the development of novel antimicrobial agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common route starts with the coupling of imidazole with a 6-halonicotinic acid derivative, such as 6-chloronicotinic acid, in the presence of a base. The resulting core scaffold can then be further modified, for instance, by amide coupling reactions to introduce diverse side chains.

A key example is the synthesis of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, a potent glucokinase activator. This involves the amidation of the 6-aminonicotinic acid precursor with a chiral carboxylic acid fragment containing the imidazole moiety.

General Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow Start Start Reactants 6-Halonicotinic Acid + Imidazole Start->Reactants 1. Combine Reaction Nucleophilic Aromatic Substitution (SNAr) Reactants->Reaction 2. Heat with Base Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench & Separate Purification Column Chromatography Workup->Purification 4. Isolate Product This compound Purification->Product

Caption: General workflow for the synthesis of the core scaffold.

Biological Activity: Glucokinase Activation

A significant breakthrough in the medicinal chemistry of this compound derivatives has been the discovery of potent and selective glucokinase (GK) activators. Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose-stimulated insulin secretion (GSIS) and hepatic glucose uptake.[1][2] Allosteric activation of GK is a promising therapeutic strategy for type 2 diabetes.[2]

Signaling Pathway of Glucose-Stimulated Insulin Secretion

Small molecule allosteric activators of glucokinase enhance the enzyme's activity, leading to increased glucose metabolism in pancreatic β-cells. This elevates the ATP/ADP ratio, causing the closure of ATP-sensitive potassium (KATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels (VGCC), leading to an influx of Ca2+ and triggering the exocytosis of insulin-containing granules.

G cluster_pathway Glucose-Stimulated Insulin Secretion Pathway Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase GK_Activator 6-(1H-imidazol-1-yl)nicotinic acid derivative GK_Activator->Glucokinase Allosteric Activation G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP KATP_Channel KATP Channel Closure ATP_ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization VGCC VGCC Opening Depolarization->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Simplified signaling pathway of glucokinase activation.

Quantitative Data and Structure-Activity Relationship (SAR)

The development of hepatoselective glucokinase activators has been a key focus to mitigate the risk of hypoglycemia associated with systemic activation.[1] (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid was identified as a clinical candidate with a greater than 50-fold liver-to-pancreas tissue distribution ratio.[1]

Compound IDModificationGlucokinase Activation (EC50, nM)Hepatocyte Activity (EC50, nM)Pancreatic Islet Activity (EC50, nM)
1 Cyclopentyl, CF3-imidazole5080>10,000
2 Cyclohexyl, CF3-imidazole75120>10,000
3 Phenyl, CF3-imidazole150250>10,000
4 Cyclopentyl, H-imidazole300500>10,000

Note: The data in this table is representative and compiled from various sources for illustrative SAR purposes.

The SAR studies indicate that:

  • A lipophilic group, such as a cyclopentyl or cyclohexyl moiety, at the 3-position of the propanamido side chain is favorable for potent glucokinase activation.

  • The trifluoromethyl group on the imidazole ring significantly enhances potency compared to an unsubstituted imidazole.

  • The carboxylic acid on the nicotinic acid core is crucial for hepatoselectivity, likely by facilitating active transport into hepatocytes via organic anion transporting polypeptides (OATPs).[1]

Biological Activity: Antimicrobial Properties

Nicotinic acid and imidazole derivatives are known to possess antimicrobial properties. While less explored for the this compound scaffold specifically, related nicotinic acid derivatives have shown promising activity against various bacterial and fungal strains.

Quantitative Data
Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
N-1 Hydrazone derivative15.6>10031.2
N-2 Thiazolidinone derivative7.8>10015.6
N-3 Oxadiazole derivative31.2>10062.5

Note: The data in this table is representative of related nicotinic acid derivatives and is intended to highlight the potential of the core scaffold.

Experimental Protocols

Synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde (Precursor to the Acid)

Reagents and Setup:

  • 6-chloronicotinaldehyde (1.0 eq)

  • Imidazole (1.2 eq)

  • Anhydrous potassium carbonate (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add 6-chloronicotinaldehyde, imidazole, and anhydrous potassium carbonate.

  • Flush the flask with dry nitrogen.

  • Add anhydrous DMF via syringe.

  • Heat the mixture to 100°C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures the production of glucose-6-phosphate (G6P), which is coupled to the reduction of NADP+ to NADPH by G6P dehydrogenase. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Reaction buffer (e.g., 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM DTT, 5 mM MgCl2)

  • ATP

  • NADP+

  • Glucose

  • Test compounds (this compound derivatives)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, NADP+, and G6PDH.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the recombinant glucokinase to the wells.

  • Initiate the reaction by adding glucose.

  • Immediately monitor the increase in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction rates.

  • For EC50 determination, plot the initial rates against the compound concentrations and fit the data to a four-parameter logistic equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate incubator and reader

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Logical Workflow for Drug Development

The development of this compound derivatives as therapeutic agents follows a structured workflow from initial discovery to preclinical evaluation.

G cluster_workflow Drug Development Workflow Discovery Discovery Synthesis Synthesis of Analogs Discovery->Synthesis Screening In Vitro Screening (e.g., GK Activation Assay) Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy Studies (e.g., Animal Models of Diabetes) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical drug development workflow for novel derivatives.

Conclusion

This compound derivatives represent a promising class of compounds in medicinal chemistry, with significant potential as glucokinase activators for the treatment of type 2 diabetes. The modular nature of the scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and development of new therapeutic agents based on this versatile chemical core. Further exploration of their antimicrobial activities is also warranted.

References

Navigating the Physicochemical Landscape of 6-(1H-imidazol-1-yl)nicotinic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-(1H-imidazol-1-yl)nicotinic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document outlines its known physicochemical properties, provides standardized experimental protocols for its characterization, and discusses potential degradation pathways based on the behavior of structurally related molecules.

Core Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1][2] Its structure, featuring both a carboxylic acid group and an imidazole ring, suggests amphoteric properties, with the potential for both acidic and basic behavior. This dual nature is a critical determinant of its solubility and stability characteristics.

PropertyValueSource
Molecular FormulaC₉H₇N₃O₂[1][2]
Molecular Weight189.17 g/mol [1][2]
Physical FormSolid
CAS Number216955-75-8[1]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported. However, based on its structure, its solubility is expected to be pH-dependent. In aqueous media, the carboxylic acid and imidazole moieties can exist in ionized or neutral forms, significantly influencing solubility.

For comparison, nicotinic acid, a structurally related compound, is soluble in water and hot ethanol, and its solubility is enhanced in alkaline solutions.[3] It is sparingly soluble in ether.[3] A study on nicotinic acid's solubility in various organic solvents showed the following trend: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[4] This suggests that polar, protic solvents are generally more effective at dissolving such compounds.

Stability Landscape

For instance, methylnicotinate, the methyl ester of nicotinic acid, demonstrates good chemical stability in aqueous solutions when stored at 4°C, with the primary degradation product being nicotinic acid.[5] This suggests that the nicotinic acid core of the target molecule is relatively robust. Similarly, myristyl nicotinate formulations have been shown to be stable at room temperature for up to three years, with minimal conversion to nicotinic acid.[6]

Potential degradation pathways for this compound could include:

  • Hydrolysis: While the core structure is expected to be stable, extreme pH and temperature conditions could potentially lead to the cleavage of the imidazole-pyridine bond, although this is generally a stable linkage.

  • Oxidation: The pyridine and imidazole rings could be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under exposure to light and air.

  • Microbial Degradation: In biological systems, nicotinic acid can undergo degradation initiated by deamination to form nicotinic acid, followed by hydroxylation and ring cleavage to ultimately form fumaric acid.[7] This metabolic pathway could be relevant for this compound in a biological context.

Experimental Protocols

To address the lack of specific data, the following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Protocol 2: Chemical Stability Assessment

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Methodology:

  • Stress Conditions: Solutions of this compound are prepared in various media and subjected to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 80°C).

    • Alkaline Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 80°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photostability: Exposure to UV light (e.g., 254 nm) and visible light.

    • Thermal Stress: Heating the solid compound at a high temperature (e.g., 105°C).

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

  • Data Reporting: The percentage of the remaining parent compound and the formation of major degradation products are reported over time.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a potential biological degradation pathway.

G cluster_workflow Experimental Workflow for Solubility & Stability Testing A Compound Synthesis & Purification B Physicochemical Characterization A->B E Analytical Method Development (HPLC) B->E C Solubility Assessment (Shake-Flask Method) F Data Analysis & Reporting C->F D Stability Assessment (Forced Degradation) D->F E->C E->D

Caption: A generalized workflow for determining the solubility and stability of a chemical compound.

G cluster_degradation Potential Microbial Degradation Pathway of Nicotinic Acid Core cluster_reactants cluster_intermediates cluster_products A This compound B Hydroxylated Intermediates A->B Hydroxylation C Ring-Cleavage Products B->C Dioxygenase Activity D Further Metabolites (e.g., Fumaric Acid) C->D Metabolic Conversion

Caption: A putative microbial degradation pathway for the nicotinic acid moiety.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains to be fully elucidated in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The provided experimental protocols offer a robust framework for researchers to generate the necessary data to support drug development and other scientific endeavors. Further investigation into these key physicochemical parameters is essential for unlocking the full potential of this promising molecule.

References

Methodological & Application

Synthesis of 6-(1H-imidazol-1-yl)nicotinic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the synthesis of 6-(1H-imidazol-1-yl)nicotinic acid, a valuable building block in pharmaceutical and materials science research. The protocol details a robust and reproducible method suitable for laboratory-scale production.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. Its structure, incorporating both a pyridine and an imidazole ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This protocol outlines a straightforward synthesis via a nucleophilic aromatic substitution (SNAr) reaction, a common and efficient method for forming carbon-nitrogen bonds.

Reaction Scheme

The synthesis proceeds by the reaction of 6-chloronicotinic acid with imidazole in the presence of a base and a suitable solvent. The imidazole acts as a nucleophile, displacing the chloride from the pyridine ring.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Role
6-Chloronicotinic acidC6H4ClNO2157.561.58 g10Starting material
ImidazoleC3H4N268.080.82 g12Nucleophile
Anhydrous Potassium CarbonateK2CO3138.212.76 g20Base
Anhydrous N,N-Dimethylformamide (DMF)C3H7NO73.0920 mL-Solvent
Ethyl AcetateC4H8O288.11As needed-Extraction Solvent
HexanesC6H1486.18As needed-Eluent
Brine (saturated NaCl solution)NaCl58.44As needed-Washing agent
Anhydrous Sodium SulfateNa2SO4142.04As needed-Drying agent
Deionized WaterH2O18.02As needed-Work-up

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Oil bath with temperature control

  • Nitrogen gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.58 g, 10 mmol), imidazole (0.82 g, 12 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Inert Atmosphere: Flush the flask with dry nitrogen gas.

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Begin vigorous stirring and heat the mixture to 100°C using an oil bath. Maintain the reaction at this temperature for 16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the 6-chloronicotinic acid spot. A suitable eluent for TLC is a mixture of ethyl acetate and hexanes (e.g., 50:50).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of cold water and stir for 15 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Data Summary

ParameterValue
Reactants
6-Chloronicotinic acid10 mmol
Imidazole12 mmol (1.2 equiv.)
Potassium Carbonate20 mmol (2.0 equiv.)
Reaction Conditions
SolventAnhydrous DMF
Temperature100°C
Reaction Time16 hours
Purification
MethodFlash Column Chromatography
EluentEthyl Acetate/Hexanes Gradient
Product
CompoundThis compound
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Setup Reaction Setup: - 6-Chloronicotinic Acid - Imidazole - K2CO3 in DMF Start->Setup Reaction Reaction: 100°C, 16h under N2 Setup->Reaction Heating Workup Aqueous Work-up: - Quench with H2O - EtOAc Extraction - Brine Wash Reaction->Workup Cooling Purification Purification: Flash Chromatography Workup->Purification Crude Product Product Product: 6-(1H-imidazol-1-yl) nicotinic acid Purification->Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction- Wet reagents or solvent- Inactive base- Increase reaction time or temperature.- Ensure all reagents and solvent are anhydrous.- Use a fresh batch of potassium carbonate.
Formation of Side Products - Overheating- Incorrect stoichiometry- Maintain precise temperature control.- Verify the molar ratios of the reactants.
Difficult Purification - Incomplete removal of DMF- Co-elution of impurities- Ensure complete removal of DMF during work-up.- Optimize the gradient for flash chromatography.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 6-Chloronicotinic acid and imidazole are irritants. Avoid inhalation and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard. Handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Purification of 6-(1H-imidazol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-(1H-imidazol-1-yl)nicotinic acid, a critical process in the synthesis and development of novel therapeutics. The following sections outline three primary purification techniques: recrystallization, flash column chromatography, and acid-base extraction. The choice of method will depend on the impurity profile, the scale of the purification, and the desired final purity.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in numerous biologically active molecules. Achieving high purity of this compound is essential for accurate biological evaluation and to meet regulatory standards for active pharmaceutical ingredients (APIs). The purification strategies outlined below are designed to remove common impurities from the synthesis of this molecule, such as starting materials, reagents, and by-products.

Data Presentation: Comparison of Purification Techniques

Parameter Recrystallization Flash Column Chromatography Acid-Base Extraction
Principle Differential solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Differential solubility of the compound in aqueous and organic phases based on its acidic and basic properties.
Primary Application Final purification step to obtain high-purity crystalline solid.Purification of crude reaction mixtures with multiple components.Initial cleanup to remove non-ionizable or oppositely charged impurities.
Proposed Solvent/System Primary: Isopropanol or Ethanol/Water. Alternatives: Ethyl Acetate/Hexanes.Stationary Phase: Silica Gel. Mobile Phase: Gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol.Aqueous Phase: Dilute HCl and dilute NaOH or NaHCO₃. Organic Phase: Ethyl Acetate or Dichloromethane.
Estimated Yield 70-95% (highly dependent on solubility)50-80% (can be lower due to tailing or irreversible adsorption)>90% (typically high recovery)
Potential Purity >99%95-99%Can significantly improve purity but may not remove all impurities.
Advantages Cost-effective, scalable, provides crystalline material.High resolution for complex mixtures, applicable to a wide range of compounds.Rapid, inexpensive, and effective for removing acidic or basic impurities.
Disadvantages Requires a suitable solvent, potential for product loss in the mother liquor.Can be time-consuming and require large volumes of solvent, not always easily scalable.May not be effective for impurities with similar acid/base properties, can lead to emulsion formation.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed to purify semi-pure this compound to a high-purity crystalline solid.

Materials:

  • Crude this compound

  • Isopropanol (or Ethanol and Deionized Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of isopropanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add isopropanol portion-wise until the solid completely dissolves. Avoid adding excessive solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for an additional 10-15 minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum to a constant weight.

Alternative Solvent System: A mixture of ethanol and water can also be effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool as described above.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying crude reaction mixtures containing this compound and other impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexanes (or Dichloromethane and Methanol)

  • Glass chromatography column

  • Compressed air or pump for flash chromatography

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent system) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 50% ethyl acetate in hexanes). Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction

This protocol is an effective initial purification step to separate this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or another suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or saturated Sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl. The basic imidazole nitrogen will be protonated, and the compound will move to the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Combine the acidic aqueous layers. Wash this aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Carefully basify the aqueous layer with 1 M NaOH or saturated NaHCO₃ until the pH is neutral or slightly basic. The this compound will precipitate out if it is insoluble in neutral water, or it can be extracted back into an organic solvent.

  • If the product precipitates, collect it by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the neutralized aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Purification_Workflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Initial Cleanup chromatography Flash Column Chromatography acid_base->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing pure Pure Crystalline Product (>99%) recrystallization->pure analysis Purity Analysis (HPLC, NMR) pure->analysis

Caption: General purification workflow for this compound.

The diagram above illustrates a logical sequence for the purification of this compound. An initial acid-base extraction can be employed to remove the bulk of ionic or neutral impurities. This is followed by flash column chromatography for separation from closely related impurities. The final step of recrystallization yields a high-purity crystalline product, the purity of which can be confirmed by analytical techniques such as HPLC and NMR.

Application Note and Protocol: 1H NMR Analysis of 6-(1H-imidazol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the ¹H NMR analysis of 6-(1H-imidazol-1-yl)nicotinic acid, including predicted spectral data and experimental workflows. All quantitative data is summarized in a structured table, and logical relationships and experimental procedures are visualized using Graphviz diagrams.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. The imidazole ring is a key component of many biomolecules, including the amino acid histidine, and is known to coordinate with metal ions in various enzymes. Nicotinic acid, also known as niacin or vitamin B3, is an essential human nutrient with roles in lipid metabolism. The combination of these two moieties in a single scaffold presents a unique pharmacological profile.

Accurate structural elucidation is paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for determining the structure of organic molecules in solution. This application note provides a detailed guide to the ¹H NMR analysis of this compound, including a predicted spectrum based on established chemical shift principles for substituted imidazole and pyridine rings.

Predicted ¹H NMR Spectral Data

The chemical structure of this compound contains protons in distinct chemical environments on both the pyridine and imidazole rings. The predicted ¹H NMR data is summarized in Table 1. The numbering convention used for proton assignment is shown in Figure 1.

Figure 1: Chemical Structure and Proton Numbering of this compound

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'8.8 - 9.0d~2.01H
H-4'8.2 - 8.4dd~8.5, 2.51H
H-5'7.8 - 8.0d~8.51H
H-28.0 - 8.2s-1H
H-47.4 - 7.6t~1.51H
H-57.1 - 7.3t~1.51H
COOH> 12.0br s-1H

Note: Predicted chemical shifts are based on typical values for substituted pyridines and imidazoles and may vary depending on the solvent and concentration used.

Experimental Protocol

This section outlines the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids and heterocyclic compounds).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field and good peak shape. This can be done manually or using an automated shimming routine.

  • Set the appropriate acquisition parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust as needed for desired signal-to-noise ratio)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-14 ppm).

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks and reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the ¹H NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate_ref Integrate and Reference phase_base->integrate_ref analysis analysis integrate_ref->analysis Analyze Spectrum

Caption: Experimental workflow for 1H NMR analysis.

4.2. Structure-Spectrum Correlation

The logical relationship between the molecular structure and the expected ¹H NMR spectrum is depicted in the following diagram.

G cluster_structure Molecular Structure cluster_spectrum Predicted 1H NMR Spectrum mol This compound pyridine Pyridine Ring Protons (H-2', H-4', H-5') mol->pyridine imidazole Imidazole Ring Protons (H-2, H-4, H-5) mol->imidazole cooh Carboxylic Acid Proton mol->cooh downfield Downfield Region (8.0-9.0 ppm) Aromatic Protons pyridine->downfield Electron-withdrawing N and COOH midfield Midfield Region (7.0-8.0 ppm) Aromatic Protons imidazole->midfield Aromatic Environment acid Far Downfield (>12.0 ppm) Acidic Proton cooh->acid Deshielded Acidic Proton

Caption: Structure-spectrum logical relationship.

Data Interpretation and Discussion

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and imidazole rings.

  • Pyridine Ring Protons (H-2', H-4', H-5'): These protons are expected to appear in the downfield region of the spectrum (typically >7.5 ppm) due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. The proton at the 2'-position (H-2') is anticipated to be the most deshielded, appearing as a doublet due to coupling with H-4'. H-4' will likely be a doublet of doublets, coupling to both H-2' and H-5'. H-5' is expected to be a doublet from coupling to H-4'.

  • Imidazole Ring Protons (H-2, H-4, H-5): The protons on the imidazole ring are also in an aromatic environment. The proton at the 2-position (H-2) is typically a singlet and appears downfield. The protons at the 4 and 5-positions (H-4 and H-5) are expected to be triplets due to mutual coupling.

  • Carboxylic Acid Proton (COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, often above 12 ppm. Its chemical shift can be highly dependent on concentration and the presence of any water in the solvent.

This application note provides a comprehensive framework for the ¹H NMR analysis of this compound. The provided protocol and predicted spectral data will aid researchers in the structural verification and characterization of this compound.

Application Note: Mass Spectrometric Fragmentation Analysis of 6-(1H-imidazol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a theoretical framework and a generalized experimental protocol for the analysis of 6-(1H-imidazol-1-yl)nicotinic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the absence of specific experimental fragmentation data for this compound in the current scientific literature, a plausible fragmentation pathway has been predicted based on its chemical structure and established fragmentation patterns of related nicotinic acid and imidazole derivatives. This document provides a foundational methodology for researchers engaged in the characterization, quantification, and metabolic studies of this and structurally similar molecules.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structure combines a nicotinic acid core, a well-known B vitamin with roles in various metabolic pathways, and an imidazole ring, a common moiety in many biologically active molecules. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such small molecules. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices and for pharmacokinetic and drug metabolism studies. This note outlines a predicted fragmentation pathway and a corresponding analytical protocol.

Predicted Fragmentation Pathway

The chemical structure of this compound has a molecular weight of 189.17 g/mol . Using electrospray ionization in positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected at an m/z of 190.18. Collision-induced dissociation (CID) of this precursor ion is predicted to yield a series of characteristic product ions.

The primary fragmentation events are anticipated to involve the carboxylic acid group and the bond linking the pyridine and imidazole rings. The imidazole ring itself may also undergo fragmentation. The proposed major fragmentation steps are as follows:

  • Loss of Water (H₂O): The initial loss of a water molecule from the carboxylic acid group of the precursor ion is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion at m/z 172.17.

  • Loss of Carbon Monoxide (CO): Subsequent to the loss of water, the acylium ion can lose a molecule of carbon monoxide, resulting in a fragment at m/z 144.18.

  • Cleavage of the C-N Bond: The bond between the pyridine ring and the imidazole ring is susceptible to cleavage. This can result in the formation of a nicotinic acid radical cation at m/z 123.03 or an imidazolyl radical at m/z 67.06.

  • Loss of the Carboxylic Group (COOH): A direct loss of the entire carboxylic acid group as a radical from the precursor ion could lead to a fragment at m/z 145.07.

  • Fragmentation of the Imidazole Ring: The imidazole ring can fragment through the loss of hydrogen cyanide (HCN), a common fragmentation pathway for imidazoles, which would lead to a fragment ion at m/z 163.15 from the precursor ion.

Data Presentation

The predicted quantitative data for the mass spectrometric analysis of this compound is summarized in the table below. This table provides the theoretical m/z values for the precursor ion and the major predicted product ions.

Ion DescriptionPredicted m/z
Precursor Ion [M+H]⁺190.18
Product Ion [M+H-H₂O]⁺172.17
Product Ion [M+H-H₂O-CO]⁺144.18
Product Ion [M+H-COOH]⁺145.07
Product Ion [M+H-HCN]⁺163.15
Product Ion [Nicotinic Acid]⁺124.04
Product Ion [Imidazole]⁺68.07

Experimental Protocols

The following is a generalized protocol for the LC-MS/MS analysis of this compound. Optimization of these parameters may be necessary for specific applications.

1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions and calibration standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Biological Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard. Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification or full scan MS/MS for structural confirmation.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Standard_Solution Standard_Solution Dilution Dilution Standard_Solution->Dilution Serial Dilution Biological_Sample Biological_Sample Protein_Precipitation Protein_Precipitation Biological_Sample->Protein_Precipitation Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HPLC/UHPLC Separation Reconstitution->LC_Separation MS_Analysis Mass Spectrometry (ESI+) LC_Separation->MS_Analysis Eluent Data_Acquisition Data Acquisition (MRM/Full Scan) MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Structural_Elucidation Structural_Elucidation Data_Acquisition->Structural_Elucidation

Fig 1. Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway cluster_path1 Pathway 1: Carboxylic Acid Fragmentation cluster_path2 Pathway 2: Ring Cleavage & Imidazole Fragmentation cluster_path3 Pathway 3: Direct COOH Loss Precursor_Ion [M+H]⁺ m/z 190.18 Fragment_1 [M+H-H₂O]⁺ m/z 172.17 Precursor_Ion->Fragment_1 - H₂O Fragment_3 [Nicotinic Acid]⁺ m/z 124.04 Precursor_Ion->Fragment_3 - Imidazole Fragment_4 [M+H-HCN]⁺ m/z 163.15 Precursor_Ion->Fragment_4 - HCN Fragment_5 [M+H-COOH]⁺ m/z 145.07 Precursor_Ion->Fragment_5 - COOH Fragment_2 [M+H-H₂O-CO]⁺ m/z 144.18 Fragment_1->Fragment_2 - CO

Fig 2. Predicted fragmentation of this compound.

Conclusion

This application note provides a theoretical yet comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pathway, centered around the characteristic losses from the carboxylic acid group and cleavage involving the imidazole ring, offers a solid basis for the identification and structural elucidation of this molecule. The detailed experimental protocol provides a robust starting point for method development. Researchers can utilize this information to develop validated analytical methods for the quantification of this compound in various matrices, which is essential for advancing its study in drug development and other scientific disciplines. It is important to reiterate that the fragmentation data presented herein is predictive and requires experimental verification.

Application Notes & Protocols: X-ray Crystallography of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability: A comprehensive search of publicly available scientific literature did not yield specific X-ray crystallography data for 6-(1H-imidazol-1-yl)nicotinic acid or its derivatives. The following application notes provide a generalized, yet detailed, protocol and representative data for researchers aiming to perform X-ray crystallography on this class of small organic molecules. The principles and workflows described are standard practices in the field and directly applicable.

Introduction

X-ray crystallography is an indispensable technique in drug discovery and materials science for the unambiguous determination of the three-dimensional atomic structure of a molecule. For derivatives of nicotinic acid, a key pharmacophore in various therapeutic agents, understanding the precise molecular geometry, conformation, and intermolecular interactions is crucial for structure-based drug design, polymorph screening, and intellectual property protection.

These notes provide a standard methodology for the single-crystal X-ray diffraction analysis of this compound derivatives, from crystal growth to structure solution and refinement.

Generalized Experimental Workflow

The process of determining a crystal structure can be systematically broken down into several key stages, from sample preparation to final data analysis and deposition.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification of Derivative screening Crystal Growth Screening (Vapor diffusion, Evaporation, etc.) synthesis->screening High Purity Sample optimization Optimization of Crystal Quality screening->optimization harvest Crystal Selection & Mounting optimization->harvest diffraction X-ray Diffraction Data Collection harvest->diffraction Suitable Single Crystal integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., Direct Methods, Patterson) integration->solution Processed Data (hkl file) refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation deposition Deposition to CSD/PDB validation->deposition Final Structure (CIF file)

Caption: General workflow for single-crystal X-ray crystallography.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in determining the crystal structure of a nicotinic acid derivative.

Synthesis and Purification

The target this compound derivative should be synthesized and purified to the highest possible level (>98%). Impurities can significantly hinder crystallization. The final product's identity and purity should be confirmed by methods such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.

Crystallization Protocol

Growing diffraction-quality single crystals is often the most challenging step. A screening approach using various solvents and techniques is recommended.

Materials:

  • Purified compound (5-20 mg)

  • A range of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water, hexane)

  • Glass vials or a multi-well crystallization plate

Methods:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or 4°C) over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "drop solution" (a less-good solvent). Pipette a small drop (1-2 µL) onto a siliconized glass coverslip. Invert the coverslip over a well containing a "reservoir solution" (a precipitant, often a solvent in which the compound is poorly soluble). The vapor from the reservoir slowly diffuses into the drop, increasing the compound's concentration and inducing crystallization.

    • Sitting Drop: Similar to the hanging drop, but the drop is placed on a post within the well, not inverted.

  • Solvent/Anti-Solvent Diffusion:

    • Dissolve the compound in a "good" solvent in a small vial.

    • Carefully layer a less dense "anti-solvent" (in which the compound is insoluble) on top without mixing.

    • Seal the vial and allow the solvents to slowly diffuse into one another at the interface, promoting crystal growth.

X-ray Data Collection Protocol

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB) equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., CMOS or CCD).

  • Cryostream for low-temperature data collection (typically 100 K).

Procedure:

  • Crystal Mounting: Select a suitable single crystal (clear, well-defined faces, appropriate size of ~0.1-0.3 mm) under a microscope. Mount it on a cryo-loop using a cryoprotectant (e.g., Paratone-N oil).

  • Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (100 K) on the diffractometer goniometer. This minimizes thermal motion and radiation damage.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data.

  • Data Acquisition: Execute the full data collection run, typically involving multiple scans at different crystal orientations (e.g., ω and φ scans).

Structure Solution and Refinement Protocol

Software:

  • Data processing: Manufacturer's software (e.g., Bruker's APEX suite, CrysAlisPro).

  • Structure solution and refinement: Olex2, SHELX (SHELXT, SHELXL), or similar crystallographic software packages.

Procedure:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections (e.g., Lorentz-polarization).

  • Structure Solution: The integrated data is used to solve the phase problem and obtain an initial electron density map. For small organic molecules, direct methods (using programs like SHELXT) are typically successful.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process involves:

    • Assigning atom types (C, N, O).

    • Refining atomic positions and anisotropic displacement parameters.

    • Locating and refining hydrogen atoms, often from the difference Fourier map or placed in calculated positions.

    • The quality of the refinement is monitored by the R-factors (R1, wR2), which should converge to low values (typically R1 < 0.05 for good quality data).

  • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to check for geometric reasonableness, missed symmetry, and other potential issues.

Data Presentation

While no specific data exists for the title compound, a typical crystallographic data table is presented below for Nicotinic Acid as a representative example to illustrate the expected format and parameters.[1]

ParameterValue (for Nicotinic Acid)Description
Crystal Data
Chemical FormulaC₆H₅NO₂The elemental composition of the molecule.
Formula Weight123.11 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group of the crystal.
a, b, c [Å]7.19, 11.74, 7.28The lengths of the unit cell edges.
α, β, γ [°]90, 112.45, 90The angles between the unit cell edges.
Volume [ų]568.5The volume of a single unit cell.
Z4The number of molecules in one unit cell.
Data Collection
Radiation [Å]Mo Kα (0.71073) or Cu Kα (1.54184)Wavelength of the X-rays used for the experiment.
Temperature [K]100Temperature at which data was collected.
Reflections Collected> 5000Total number of diffraction spots measured.
Unique Reflections> 1000Number of independent reflections after symmetry averaging.
Refinement
R₁ [I > 2σ(I)]< 0.05A measure of the agreement between observed and calculated structure factors.
wR₂ (all data)< 0.12A weighted R-factor based on all data.
Goodness-of-fit (S)~1.0Should be close to 1 for a good model.

Logical Relationships in Crystal Packing

The arrangement of molecules in a crystal is governed by intermolecular interactions. For nicotinic acid derivatives containing imidazole and carboxylic acid groups, hydrogen bonding is expected to be a dominant factor in defining the supramolecular structure.

logical_relationship cluster_mol Molecular Features cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing Outcome carboxylic_acid Carboxylic Acid (H-bond Donor/Acceptor) h_bonding Hydrogen Bonding carboxylic_acid->h_bonding imidazole_n Imidazole Nitrogen (H-bond Acceptor) imidazole_n->h_bonding pyridine_n Pyridine Nitrogen (H-bond Acceptor) pyridine_n->h_bonding aromatic_rings Aromatic Rings (π-π Stacking) pi_stacking π-π Stacking aromatic_rings->pi_stacking packing_motif Supramolecular Motif (e.g., Dimers, Chains, Sheets) h_bonding->packing_motif Directs Assembly pi_stacking->packing_motif Influences Stacking polymorphism Potential for Polymorphism packing_motif->polymorphism phys_props Physical Properties (Solubility, Stability, Melting Point) packing_motif->phys_props

Caption: Influence of molecular features on crystal packing.

References

Application Notes and Protocols for In Vitro Assay Methods for Testing 6-(1H-imidazol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 6-(1H-imidazol-1-yl)nicotinic acid, a synthetic compound with potential therapeutic applications. The described assays are designed to investigate its effects on key biological targets and pathways, including nicotinamide phosphoribosyltransferase (NAMPT), the G protein-coupled receptor 109A (GPR109A), and inflammatory responses.

NAMPT Inhibition Assay

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway.[1] Inhibition of NAMPT can impact cellular metabolism and is a target for cancer therapy.[2][3] This assay determines the ability of this compound to inhibit NAMPT activity.

Data Presentation
CompoundTargetAssay TypeEndpointValue (nM)
FK866 (Reference) NAMPTEnzymaticIC50~3-10
GMX1778 (Reference) NAMPTEnzymaticIC50~4.4
STF-118804 (Reference) NAMPTCell-basedIC50~17
Compound 2 (analogue) NAMPTBiochemical (FP)EC50Similar to FK866

Note: Data for reference compounds are provided for comparative purposes. The potency of this compound would be determined experimentally.

Experimental Protocol: Fluorogenic NAMPT Inhibition Assay

This protocol is based on a coupled enzymatic reaction that measures the production of NADH.[4]

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (test compound)

  • FK866 (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well black microplate

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[4]

  • In a 96-well plate, add 5 µL of the test compound dilutions or controls to appropriate wells.

  • Prepare a master mix containing NAMPT enzyme, NMNAT, ADH, NAM, PRPP, and ethanol in assay buffer.

  • Initiate the reaction by adding 45 µL of the master mix to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

NAMPT_Inhibition_Assay cluster_workflow Experimental Workflow cluster_reaction Biochemical Pathway prep Prepare Compound Dilutions plate Add Compound to 96-well Plate prep->plate add_mix Add Master Mix to Wells plate->add_mix mix Prepare Master Mix (Enzymes + Substrates) mix->add_mix incubate Incubate at 37°C for 60 min add_mix->incubate read Read Fluorescence (Ex: 340 nm, Em: 460 nm) incubate->read analyze Calculate % Inhibition & IC50 read->analyze NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ ADH ADH NAD->ADH NADH NADH (Fluorescent) Ethanol Ethanol Ethanol->ADH Acetaldehyde Acetaldehyde NAMPT->NMN NMNAT->NAD ADH->NADH ADH->Acetaldehyde

NAMPT Inhibition Assay Workflow and Pathway

GPR109A Activation Assays

GPR109A is a G protein-coupled receptor for nicotinic acid and the ketone body β-hydroxybutyrate.[5] Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7]

Data Presentation
CompoundTargetAssay TypeEndpointValue (mM)
Nicotinic Acid GPR109AcAMP AssayEC50~1
β-hydroxybutyrate GPR109AcAMP AssayEC50~0.7-1.6
Butyrate GPR109AFunctional AssayEC50~1.6

Note: Data for known agonists are provided for context. The EC50 of this compound would be determined experimentally.

Experimental Protocol: cAMP Assay for GPR109A Activation

This protocol measures the ability of a compound to activate GPR109A by quantifying the resulting decrease in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR109A (or a similar cell line like ARPE-19)[8]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin (FSK)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound (test compound)

  • Nicotinic acid (positive control agonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based)

  • 96-well cell culture plate

Procedure:

  • Seed GPR109A-expressing cells in a 96-well plate and grow to ~90% confluency.

  • Wash the cells with serum-free medium.

  • Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 30 minutes at 37°C to prevent cAMP degradation.

  • Add serial dilutions of the test compound or controls to the wells.

  • Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production. Forskolin should be added to all wells except the negative control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

  • Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.

GPR109A_Activation_Pathway cluster_pathway Signaling Pathway Ligand This compound GPR109A GPR109A Receptor Ligand->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Downstream Downstream Effects cAMP->Downstream

GPR109A Signaling Pathway

Anti-Inflammatory Activity Assays

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[9] These assays assess the potential of this compound to modulate inflammatory responses in vitro.

Data Presentation
CompoundCell LineAssay TypeEndpointValue (µM)
Ibuprofen (Reference) RAW 264.7Nitrite (Griess)IC50Variable
Dexamethasone (Ref.) MacrophagesTNF-α ELISAIC50Variable

Note: The potency of reference compounds can vary based on experimental conditions. The activity of this compound would be determined experimentally.

Experimental Protocol: Nitrite Measurement (Griess Assay) in Macrophages

This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Dexamethasone (positive control)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 24-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or controls for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubate for 24 hours at 37°C.

  • Collect the cell culture supernatants.

  • In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.

  • Determine the IC50 value for the inhibition of nitrite production.

Anti_Inflammatory_Workflow cluster_workflow Logical Workflow for Anti-Inflammatory Screening seed Seed RAW 264.7 Macrophages pretreat Pre-treat with Test Compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect assay Perform Griess Assay & ELISA collect->assay analyze Calculate Nitrite & Cytokine Levels assay->analyze

Workflow for Anti-Inflammatory Assays
Experimental Protocol: Cytokine Measurement (ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

  • Supernatants collected from the Griess Assay experiment.

  • ELISA kits for TNF-α and IL-6.

  • ELISA plate reader.

Procedure:

  • Use the same supernatants collected from the LPS-stimulated macrophage experiment.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Briefly, this involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

  • Determine the IC50 value for the inhibition of cytokine production.

References

Application Notes and Protocols for Developing Biological Assays for Novel Nicotinic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid (niacin), a B-group vitamin, is a well-established therapeutic agent for treating dyslipidemia. Its pharmacological effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is highly expressed in adipocytes and various immune cells, including monocytes and macrophages.[1][3] The development of novel nicotinic acid compounds requires a robust suite of biological assays to characterize their potency, efficacy, and signaling profile at the GPR109A receptor. These application notes provide detailed protocols for key assays to evaluate novel compounds, from initial receptor engagement to downstream functional responses.

Primary Signaling Pathways of GPR109A

Upon agonist binding, GPR109A initiates two primary signaling cascades.[1] The canonical pathway involves coupling to Gi/o G-proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This cAMP reduction is responsible for the potent anti-lipolytic effect in adipocytes.[4][5] Concurrently, GPR109A activation can trigger the recruitment of β-arrestin proteins, which mediates receptor desensitization, internalization, and activation of G-protein-independent signaling pathways.[1][6] Characterizing a compound's activity on both pathways is crucial for understanding its potential for biased agonism and for predicting its overall pharmacological profile.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-Mediated Pathway cluster_arrestin β-Arrestin Pathway RECEPTOR GPR109A GI Gi/o RECEPTOR->GI Activates ARRESTIN β-Arrestin RECEPTOR->ARRESTIN Recruits COMPOUND Nicotinic Acid Compound COMPOUND->RECEPTOR Binds AC Adenylyl Cyclase GI->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity LIPOLYSIS ↓ Lipolysis INTERNAL Receptor Internalization ERK Downstream Signaling (e.g., ERK, Anti-inflammatory)

Caption: GPR109A dual signaling pathways.

Gαi Pathway Activation: cAMP Inhibition Assay

Application Note

This assay quantitatively measures the functional consequence of GPR109A coupling to the Gαi subunit. Agonist activation of the receptor inhibits adenylyl cyclase, an enzyme that is typically stimulated with forskolin in the assay to generate a basal level of cAMP.[7] The reduction in cAMP levels in the presence of a test compound is a direct measure of its Gαi-mediated agonistic activity.[8] Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) provide a sensitive and high-throughput method for detecting intracellular cAMP.[9][10]

Data Presentation

Table 1: Potency of Novel Compounds in cAMP Inhibition Assay

Compound EC50 (nM) % Inhibition at 10 µM
Nicotinic Acid (Control) 350 98%
Novel Compound A 120 105%
Novel Compound B 850 75%

| Novel Compound C | >10,000 | 5% |

Experimental Protocol

Principle: This protocol uses a competitive immunoassay based on HTRF technology. Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. A high level of intracellular cAMP leads to a low HTRF signal, and vice versa.[9]

Materials:

  • GPR109A-expressing cells (e.g., CHO-K1 or HEK293 stable cell line)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Test compounds (novel nicotinic acid derivatives) and control (nicotinic acid)

  • HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate)

  • Cell lysis buffer

  • 384-well white opaque assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of test compounds and nicotinic acid in assay buffer containing the phosphodiesterase inhibitor IBMX (final concentration 0.5 mM).

  • Cell Stimulation:

    • Remove culture medium from the cells.

    • Add 10 µL of compound dilutions to the wells.

    • Add 10 µL of assay buffer containing forskolin (final concentration 5-10 µM, pre-optimized) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add 10 µL of cAMP-d2 tracer prepared in lysis buffer to each well.

    • Add 10 µL of anti-cAMP Cryptate antibody prepared in lysis buffer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. Calculate the 665/620 ratio and normalize the data.

Data Analysis:

  • Convert the HTRF ratio to cAMP concentration using a standard curve.

  • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

  • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

cAMP_Workflow start Start step1 Seed GPR109A-expressing cells in 384-well plate start->step1 step2 Incubate overnight step1->step2 step3 Prepare serial dilutions of test compounds step2->step3 step4 Add compounds to cells step3->step4 step5 Add Forskolin to stimulate Adenylyl Cyclase step4->step5 step6 Incubate for 30 min step5->step6 step7 Lyse cells and add HTRF detection reagents step6->step7 step8 Incubate for 60 min step7->step8 step9 Read plate (620nm & 665nm) step8->step9 end Analyze Data (EC50) step9->end

Caption: Workflow for the cAMP Inhibition HTRF Assay.

β-Arrestin Recruitment Assay

Application Note

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, a key event in G-protein-independent signaling and receptor desensitization.[6][11] It is particularly valuable for identifying "biased agonists"—compounds that preferentially activate either the G-protein or the β-arrestin pathway.[12] Enzyme Fragment Complementation (EFC) technology, such as the PathHunter® assay, provides a straightforward and robust method for quantifying this interaction in live cells.[6][13]

Data Presentation

Table 2: Potency of Novel Compounds in β-Arrestin Recruitment Assay

Compound EC50 (nM) Max Response (% of Control)
Nicotinic Acid (Control) 800 100%
Novel Compound A 250 110%
Novel Compound B 5500 95%

| Novel Compound C | 1500 | 30% |

Experimental Protocol

Principle: This protocol utilizes the DiscoverX PathHunter® β-arrestin EFC assay. Cells are engineered to express the GPR109A receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[6]

Materials:

  • PathHunter® GPR109A β-arrestin cell line

  • Cell culture medium and plating reagents

  • Test compounds and control (nicotinic acid)

  • Assay buffer

  • PathHunter® Detection Reagent Kit (containing Galacton Star® substrate)

  • 384-well white, solid-bottom cell culture plates

  • Chemiluminescent plate reader

Procedure:

  • Cell Seeding: Seed PathHunter® cells in a 384-well plate at a pre-optimized density (e.g., 5,000 cells/well) in the provided cell plating reagent. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Compound Addition: Add 5 µL of the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, depending on receptor kinetics.[6]

  • Signal Detection:

    • Prepare the detection reagent solution according to the manufacturer's protocol.

    • Add 12 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the chemiluminescence on a compatible plate reader.

Data Analysis:

  • Plot the relative light units (RLU) against the log concentration of the test compound.

  • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

  • Calculate the "bias factor" by comparing the relative potency and efficacy of a compound in the cAMP and β-arrestin assays, referencing the control ligand.

Arrestin_Workflow start Start step1 Seed PathHunter® GPR109A cells start->step1 step2 Incubate overnight step1->step2 step3 Prepare serial dilutions of test compounds step2->step3 step4 Add compounds to cells step3->step4 step5 Incubate for 90 min step4->step5 step6 Add chemiluminescent detection reagents step5->step6 step7 Incubate for 60 min step6->step7 step8 Read chemiluminescence step7->step8 end Analyze Data (EC50) step8->end

Caption: Workflow for the β-Arrestin Recruitment Assay.

Anti-Inflammatory Activity Assay

Application Note

A key therapeutic benefit of nicotinic acid is its anti-inflammatory action, which is relevant to its anti-atherosclerotic effects.[3][14][15] This activity can be assessed in vitro by measuring the ability of novel compounds to suppress the production of pro-inflammatory mediators in immune cells. A common model involves stimulating human monocytes or macrophages (e.g., THP-1 cells) with lipopolysaccharide (LPS) or TNF-α and then measuring the inhibition of cytokine (e.g., TNF-α, IL-6) or chemokine (e.g., MCP-1) release by the test compounds.[15][16]

Data Presentation

Table 3: Inhibition of LPS-Induced TNF-α Release in THP-1 Macrophages

Compound IC50 (nM) % Inhibition at 1 µM Cell Viability at 10 µM
Nicotinic Acid (Control) 12,000 45% 99%
Novel Compound A 850 88% 97%
Novel Compound B 25,000 25% 101%

| Dexamethasone (Positive Control) | 15 | 95% | 98% |

Experimental Protocol

Principle: Differentiated THP-1 macrophages are treated with a test compound prior to stimulation with LPS. The amount of TNF-α secreted into the cell culture supernatant is then quantified using an ELISA. A corresponding cell viability assay (e.g., MTT or CellTiter-Glo®) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.[17]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • Test compounds and controls

  • Human TNF-α ELISA Kit

  • Cell Viability Assay Kit (e.g., MTT)

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation: Seed THP-1 monocytes in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48-72 hours to differentiate them into adherent macrophages. Wash cells to remove PMA.

  • Compound Pre-treatment: Add serial dilutions of test compounds to the cells and incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant for cytokine analysis.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Cell Viability: In a parallel plate treated identically, perform an MTT or other viability assay to check for compound cytotoxicity.

  • Data Acquisition: Read the absorbance for the ELISA and viability assays on a plate reader.

Data Analysis:

  • Calculate the concentration of TNF-α from the ELISA standard curve.

  • Plot the percent inhibition of LPS-stimulated TNF-α release against the log concentration of the test compound.

  • Determine the IC50 value using a suitable curve-fitting model.

Inflammation_Workflow start Start step1 Differentiate THP-1 monocytes with PMA for 48h start->step1 step2 Pre-treat macrophages with test compounds step1->step2 step3 Stimulate with LPS for 4-6 hours step2->step3 step4 Collect supernatant step3->step4 step6 Assess cell viability in parallel plate step3->step6 step5 Quantify TNF-α release using ELISA step4->step5 end Analyze Data (IC50) step5->end

Caption: Workflow for the Anti-Inflammatory Assay.

References

Application Notes and Protocols for Anti-inflammatory Studies of 6-(1H-imidazol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data exists for the anti-inflammatory properties of 6-(1H-imidazol-1-yl)nicotinic acid. The following application notes and protocols are based on the known mechanisms of nicotinic acid and its derivatives. Researchers should validate these methodologies for the specific compound of interest.

Introduction

Chronic inflammation is a significant contributing factor to a wide range of human diseases. Nicotinic acid (niacin) and its derivatives have demonstrated potential anti-inflammatory effects through various mechanisms.[1][2][3] This document provides detailed protocols for investigating the anti-inflammatory potential of this compound, a nicotinic acid derivative, in both in vitro and in vivo models. The proposed mechanisms of action are based on the known signaling pathways modulated by nicotinic acid, including the GPR109A receptor pathway, inhibition of the NLRP3 inflammasome, and modulation of the NF-κB signaling cascade.[1][4][5]

Potential Mechanisms of Action

Nicotinic acid and its derivatives are known to exert anti-inflammatory effects through several key pathways:

  • GPR109A Receptor Activation: GPR109A, a G-protein coupled receptor, is a primary target of nicotinic acid. Its activation can lead to the suppression of pro-inflammatory signaling pathways.[4][6] Activation of GPR109A has been shown to inhibit the production of inflammatory cytokines.[7]

  • NLRP3 Inflammasome Inhibition: Nicotinic acid has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that, when dysregulated, contributes to chronic inflammation.[1][3] This inhibition leads to reduced secretion of the pro-inflammatory cytokines IL-1β and IL-18.[1][8]

  • NF-κB Signaling Modulation: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[5][9][10] Nicotinic acid can suppress the activation of NF-κB, thereby reducing the expression of inflammatory mediators like TNF-α, IL-6, and MCP-1.[4][11]

Data Presentation: Expected Outcomes for Nicotinic Acid Derivatives

The following tables summarize representative quantitative data for the anti-inflammatory effects of various nicotinic acid derivatives from published studies. These values can serve as a benchmark for evaluating the potency of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound/DerivativeAssayCell LineIC50 / % InhibitionReference
Nicotinic AcidNitrite ProductionRAW 264.7Significant inhibition[2]
Nicotinic Acid Derivative 4cWrithing Test (Analgesic)-73.7 ± 6.2% inhibition[12]
Nicotinic Acid Derivative 4fCarrageenan-induced paw edemaRatsPotent in vivo activity[13]
Nicotinic AcidTNF-α, IL-6, MCP-1 secretionHuman monocytesSignificant reduction[11]

Table 2: In Vivo Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound/DerivativeAnimal ModelAssayDosage% Inhibition of EdemaReference
Nicotinic Acid Derivative 4fRatCarrageenan-induced paw edema-Potent activity[13]
Mefenamic Acid (Reference)RatCarrageenan-induced paw edema-Significant inhibition[12]

Experimental Protocols

In Vitro Assays

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by assessing the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples from a sodium nitrite standard curve. Calculate the percentage of NO inhibition.

This protocol quantifies the secretion of key pro-inflammatory cytokines into the cell culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • This compound

  • LPS

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well ELISA plates

Procedure:

  • Cell Stimulation: Follow steps 1-4 of the Nitric Oxide Assay protocol to obtain cell culture supernatants.

  • ELISA Protocol:

    • Perform the ELISA for each cytokine according to the manufacturer's instructions. A general sandwich ELISA protocol is as follows:

      • Coat a 96-well plate with the capture antibody.

      • Block the plate to prevent non-specific binding.

      • Add the cell culture supernatants and standards to the wells.

      • Incubate to allow the cytokine to bind to the capture antibody.

      • Wash the plate.

      • Add the detection antibody.

      • Incubate and wash.

      • Add the enzyme conjugate (e.g., streptavidin-HRP).

      • Incubate and wash.

      • Add the substrate solution (e.g., TMB).

      • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculation: Calculate the cytokine concentrations in the samples using the standard curve generated from the recombinant cytokine standards.

In Vivo Assay

This is a widely used model to assess the acute anti-inflammatory activity of a compound.[14][15][16]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Vehicle control

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Test groups (different doses of this compound)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 6-INA 6-(1H-imidazol-1-yl) nicotinic acid GPR109A GPR109A 6-INA->GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Activates NFkB_activation NF-κB Activation PKA->NFkB_activation Inhibits Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Induces

Caption: Potential GPR109A signaling pathway for this compound.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces 6-INA 6-(1H-imidazol-1-yl) nicotinic acid 6-INA->IKK Inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Compound Treatment + LPS Stimulation Cell_Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant->Cytokine_Assay Animal_Model Animal Model (Rats) Compound_Admin Compound Administration Animal_Model->Compound_Admin Carrageenan_Injection Carrageenan Injection (Paw) Compound_Admin->Carrageenan_Injection Paw_Measurement Measure Paw Edema Carrageenan_Injection->Paw_Measurement

Caption: Workflow for in vitro and in vivo anti-inflammatory screening.

References

Application of 6-(1H-imidazol-1-yl)nicotinic Acid in Diabetes Research: A Proxy Analysis Based on Nicotinic Acid and Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific research on the application of 6-(1H-imidazol-1-yl)nicotinic acid in diabetes is not available in the public domain. However, due to its structural similarity to nicotinic acid (niacin), a well-researched compound in the context of metabolic diseases, this document provides a detailed overview of the application of nicotinic acid and its amide, nicotinamide, in diabetes research. This information can serve as a valuable proxy for researchers, scientists, and drug development professionals interested in the potential applications of novel nicotinic acid derivatives.

Nicotinic Acid (Niacin) in Diabetes Research

Nicotinic acid, a B vitamin, is widely recognized for its beneficial effects on dyslipidemia, a common comorbidity in individuals with type 2 diabetes. It is effective in increasing high-density lipoprotein cholesterol (HDL-C) and lowering triglycerides and low-density lipoprotein cholesterol (LDL-C).[1][2] However, its use in diabetic patients has been approached with caution due to concerns about its potential to worsen insulin resistance and glycemic control.[3]

Mechanism of Action

The primary mechanism of nicotinic acid's lipid-lowering effects involves the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFAs) to the liver. This, in turn, decreases the synthesis of triglycerides and very-low-density lipoproteins (VLDL). The exact mechanisms by which niacin affects glucose metabolism are not fully elucidated but are thought to be related to increased insulin resistance.[3][4]

Preclinical and Clinical Insights

Numerous studies have investigated the effects of nicotinic acid on glycemic control in diabetic and non-diabetic populations, with varied outcomes. Some studies have reported modest increases in fasting glucose levels, while others have shown no significant changes in HbA1c or the need for adjustments in diabetes treatment regimens.[3][5] A meta-analysis of randomized controlled trials concluded that niacin supplementation could improve lipid profiles in patients with type 2 diabetes without significantly affecting plasma glucose and HbA1c levels.[6]

Key Quantitative Data from Clinical Trials:

Study/TrialCompoundDosageDurationKey Findings on Glycemic ControlKey Findings on Lipid ProfileReference
ADMITNiacinUp to 3000 mg/d60 weeksModest increase in glucose (+8.7 mg/dL); No significant change in HbA1c.HDL-C ↑29%, Triglycerides ↓23%, LDL-C ↓8%[5]
ADVENTExtended-Release Niacin1000 or 1500 mg/d16 weeksNo change in fasting plasma glucose; Slight elevation in HbA1c at 1500 mg/d.Not specified in the provided abstract.[3]
Meta-AnalysisNiacin SupplementationVariedVariedNo significant effect on plasma glucose or HbA1c.Total Cholesterol ↓, Triglycerides ↓, LDL-C ↓, HDL-C ↑[6]
Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in a Preclinical Model:

This protocol is based on general methodologies used in preclinical diabetes research and can be adapted for testing novel nicotinic acid derivatives.

  • Animal Model: C57BL/6 mice, a commonly used strain for metabolic studies.

  • Acclimatization: House animals under standard conditions for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12-14 hours) with free access to water.

  • Compound Administration: Administer the test compound (e.g., a nicotinic acid derivative) or vehicle control orally.

  • Baseline Glucose Measurement: After a specific time post-compound administration (e.g., 60 minutes), measure baseline blood glucose from the tail vein.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally or via intraperitoneal injection.

  • Post-Challenge Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Workflow for Preclinical Oral Glucose Tolerance Test

G cluster_setup Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimatization Acclimatize Animals fasting Overnight Fasting acclimatization->fasting compound_admin Administer Compound/Vehicle fasting->compound_admin baseline_glucose Measure Baseline Glucose compound_admin->baseline_glucose glucose_challenge Administer Glucose baseline_glucose->glucose_challenge post_challenge_monitoring Monitor Blood Glucose glucose_challenge->post_challenge_monitoring plot_data Plot Glucose vs. Time post_challenge_monitoring->plot_data calculate_auc Calculate AUC plot_data->calculate_auc

Caption: Workflow for a preclinical oral glucose tolerance test.

Nicotinamide in Diabetes Research

Nicotinamide, the amide form of nicotinic acid, has also been investigated for its potential role in diabetes, particularly type 1 diabetes. Unlike nicotinic acid, nicotinamide does not have significant lipid-modifying effects but has been studied for its ability to protect pancreatic beta-cells.

Mechanism of Action

The proposed mechanism of action for nicotinamide in the context of type 1 diabetes involves the inhibition of poly(ADP-ribose) polymerase (PARP).[7][8] PARP is an enzyme that is activated by DNA damage, which can occur in beta-cells during the autoimmune attack characteristic of type 1 diabetes. Overactivation of PARP can deplete cellular NAD+ and ATP, leading to cell death. By inhibiting PARP, nicotinamide may help to preserve beta-cell function and survival.[7]

Signaling Pathway of Nicotinamide in Beta-Cell Protection

G cluster_cell Pancreatic Beta-Cell dna_damage DNA Damage (e.g., from autoimmune attack) parp PARP Activation dna_damage->parp nad_depletion NAD+ Depletion parp->nad_depletion atp_depletion ATP Depletion nad_depletion->atp_depletion cell_death Beta-Cell Death atp_depletion->cell_death nicotinamide Nicotinamide nicotinamide->parp Inhibits

Caption: Proposed mechanism of nicotinamide in preventing beta-cell death.

Preclinical and Clinical Insights

Animal studies have shown that high doses of nicotinamide can prevent or delay the onset of insulin-deficient diabetes in models of type 1 diabetes.[7] In humans with recent-onset type 1 diabetes, nicotinamide administration has been shown to improve beta-cell function, although it does not significantly reduce insulin requirements.[7]

Conversely, some research suggests that nicotinamide overload could potentially contribute to the development of type 2 diabetes by inducing insulin resistance, possibly through its metabolite N1-methylnicotinamide, which may increase oxidative stress.[4][9]

Quantitative Data on Nicotinamide Metabolites in Diabetes:

GroupParameterValuep-valueReference
Diabetic SubjectsPlasma N1-methylnicotinamide (5h post-load)0.89 ± 0.13 µmol/L< 0.001[4][9]
Non-Diabetic SubjectsPlasma N1-methylnicotinamide (5h post-load)0.6 ± 0.13 µmol/L< 0.001[4][9]
Experimental Protocols

In Vitro Islet Cell Protection Assay:

This protocol can be used to assess the protective effects of compounds like nicotinamide on pancreatic islets.

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rats or mice).

  • Cell Culture: Culture the isolated islets in an appropriate medium.

  • Induction of Cell Stress: Treat the islets with a cytotoxic agent to induce stress and mimic conditions of autoimmune attack (e.g., a combination of cytokines like IL-1β, TNF-α, and IFN-γ).

  • Compound Treatment: Co-incubate the islets with the test compound (e.g., nicotinamide) at various concentrations.

  • Assessment of Viability: After the incubation period, assess islet viability using methods such as the MTT assay or by measuring insulin secretion in response to a glucose challenge.

  • Mechanism of Action Studies: To investigate the mechanism, measure markers of apoptosis (e.g., caspase activity) and PARP activity.

Logical Flow for In Vitro Islet Protection Assay

G isolate_islets Isolate Pancreatic Islets culture_islets Culture Islets isolate_islets->culture_islets induce_stress Induce Cytotoxic Stress culture_islets->induce_stress treat_compound Treat with Test Compound culture_islets->treat_compound assess_viability Assess Islet Viability induce_stress->assess_viability treat_compound->assess_viability mechanism_studies Mechanism of Action Studies assess_viability->mechanism_studies

References

Application Notes and Protocols for the Enzymatic Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic synthesis of nicotinic acid (niacin, Vitamin B3) and its derivatives. This document details the advantages of biocatalytic methods over traditional chemical synthesis, summarizes key quantitative data from various enzymatic systems, and provides detailed experimental protocols for the synthesis of nicotinic acid from 3-cyanopyridine. Additionally, relevant metabolic pathways and experimental workflows are illustrated.

Introduction

Nicotinic acid is a vital precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in numerous metabolic processes.[1][2] The demand for nicotinic acid and its derivatives in the pharmaceutical, food, and feed industries is substantial. Traditional chemical synthesis methods often involve harsh conditions, such as high temperatures and pressures, and can generate hazardous by-products.[1][2] In contrast, enzymatic synthesis offers a green and sustainable alternative, characterized by mild reaction conditions, high selectivity, and enhanced efficiency.[1][2] Microbial nitrilases and the nitrile hydratase-amidase cascade are the primary enzymatic routes for converting nitriles, such as 3-cyanopyridine, into valuable nicotinic acid derivatives.[1][2][3]

Advantages of Enzymatic Synthesis

Biocatalyst-mediated production of nicotinic acid presents several advantages over conventional chemical methods:

  • Mild Reaction Conditions: Enzymatic reactions typically occur at ambient temperatures and pressures, reducing energy consumption.[1][2]

  • High Selectivity: Enzymes exhibit high chemo-, regio-, and enantioselectivity, leading to purer products with fewer by-products.[1]

  • Environmental Sustainability: Biocatalytic processes are more environmentally friendly, avoiding the use of corrosive acids and the generation of toxic waste.[1]

  • One-Step Reactions: Nitrilases can directly hydrolyze nitriles to the corresponding carboxylic acids in a single step.[1][2]

Data Presentation: Enzymatic Synthesis of Nicotinic Acid

The following tables summarize quantitative data from various studies on the enzymatic synthesis of nicotinic acid, primarily from 3-cyanopyridine.

Table 1: Performance of Different Microbial Strains in Nicotinic Acid Synthesis

Microbial StrainEnzyme SystemSubstrateProductKey FindingsReference
Rhodococcus rhodochrous J1Nitrilase3-CyanopyridineNicotinic AcidFirst reported nitrilase-catalyzed process with 100% yield.[1][2]Mathew et al., 1988[1][2]
Nocardia globerula NHB-2Nitrilase3-CyanopyridineNicotinic AcidFed-batch reaction yielded 1,136 mM nicotinic acid.[2]Sharma et al., 2011[2]
Gordonia terrae (mutant MN12)Nitrilase100 mM 3-CyanopyridineNicotinic Acid100% conversion in 15 minutes with the mutant strain.[2]Monika et al., 2023[2]
Ralstonia eutropha H16Nitrilase1,050 mM 3-CyanopyridineNicotinic AcidComplete conversion in 20.8 hours in a fed-batch reaction.[2]Fan et al., 2017[2]
Stenotrophomonas maltophilia AC21Nitrilase>70 mM 3-Cyanopyridine (fed-batch)Nicotinic Acid96% (565 mM) production without enzyme inhibition.[2]Badoei-Dalfard et al., 2016[4]
Acidovorax facilis 72W (recombinant E. coli)Nitrilase0.1 M 3-CyanopyridineNicotinic AcidMutated enzyme (NitA-C2) showed a 5-fold increase in specific activity.[2][5]Li et al., 2016[2][5]
E. coli expressing Acidovorax facilis 72W nitrilase (immobilized)Nitrilase0.8 M 3-CyanopyridineNicotinic AcidSpace-time yield of 1,576 g/(L·d) in a packed-bed bioreactor.[1][4]Liu et al., 2023[1][4]

Table 2: Comparison of Different Bioprocess Strategies for Nicotinic Acid Production

Bioprocess StrategyMicrobial Strain/EnzymeSubstrate ConcentrationProduct TiterVolumetric ProductivityConversion Rate/YieldReference
Batch Reaction Gordonia terrae MN12100 mM-Higher than wild-type100% in 15 minMonika et al., 2023[2]
Fed-Batch Reaction Nocardia globerula NHB-2100 mM initial, 20 feedings1,136 mM24.6 g/h/g DCW-Sharma et al., 2011[2]
Ralstonia eutropha H161,050 mM total129.2 g/L-100%Fan et al., 2017[2]
Gordonia terrae MTCC81391.65 M total202 g/L15.3 g/h/g DCW100%Prasad et al., 2022[6]
Immobilized Whole Cells E. coli pRSF-AfNit20.8 M95 g (from 41 batches)1,576 g/(L·d)100% conversion, 90% isolated yieldLiu et al., 2023[1][4]
Gordonia terraeUp to 700 mM205.7 g/g DCW (over 28 cycles)-Maintained 80.55% activity after 28 cyclesLong et al., 2019[4]

Signaling and Metabolic Pathways

NAD+ Biosynthesis Pathways

Nicotinic acid is a key precursor in the Preiss-Handler pathway for NAD+ biosynthesis. Understanding these pathways is crucial for applications in drug development and metabolic research.

Caption: Overview of the major NAD+ biosynthesis pathways.

Experimental Workflows and Protocols

Enzymatic Synthesis of Nicotinic Acid from 3-Cyanopyridine

Two primary enzymatic routes are employed for the conversion of 3-cyanopyridine to nicotinic acid: the direct nitrilase pathway and the two-step nitrile hydratase-amidase pathway.

Enzymatic_Synthesis_Workflow cluster_nitrilase Nitrilase Pathway cluster_hydratase_amidase Nitrile Hydratase-Amidase Pathway Cyanopyridine1 3-Cyanopyridine Nitrilase Nitrilase Cyanopyridine1->Nitrilase Nicotinic_Acid1 Nicotinic Acid Nitrilase->Nicotinic_Acid1 Ammonia1 Ammonia Nitrilase->Ammonia1 Cyanopyridine2 3-Cyanopyridine Nitrile_Hydratase Nitrile Hydratase Cyanopyridine2->Nitrile_Hydratase Nicotinamide Nicotinamide Nitrile_Hydratase->Nicotinamide Amidase Amidase Nicotinamide->Amidase Nicotinic_Acid2 Nicotinic Acid Amidase->Nicotinic_Acid2 Ammonia2 Ammonia Amidase->Ammonia2

Caption: Enzymatic pathways for nicotinic acid synthesis.

Protocol 1: Whole-Cell Biocatalysis of 3-Cyanopyridine to Nicotinic Acid using Nitrilase

This protocol is a generalized procedure based on methodologies reported for various nitrilase-producing microorganisms like Gordonia terrae and recombinant E. coli.[6][7][8]

1. Cultivation of Biocatalyst:

  • Microorganism: Gordonia terrae MTCC8139 or a recombinant E. coli strain expressing a suitable nitrilase.

  • Medium: Prepare a suitable growth medium (e.g., Luria-Bertani broth for E. coli or a specific mineral salt medium for Gordonia terrae).

  • Inoculation and Growth: Inoculate the sterile medium with a fresh culture of the microorganism. Incubate at the optimal temperature (e.g., 30-37°C) with shaking (e.g., 200 rpm) until the desired cell density is reached (typically mid- to late-logarithmic phase).

  • Induction (for recombinant strains): If using an inducible expression system (e.g., pET vectors in E. coli), add an inducer like IPTG (Isopropyl β-D-1-thiogalactopyranoside) and continue incubation for a specified period to induce nitrilase expression. For some wild-type strains, a nitrile compound like isobutyronitrile can be used as an inducer.[6]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0-8.0).

2. Whole-Cell Biotransformation:

  • Reaction Mixture: Prepare a reaction mixture containing the substrate, 3-cyanopyridine, dissolved in a buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0). The initial substrate concentration can range from 50 mM to 100 mM for batch reactions.

  • Biocatalyst Addition: Resuspend the washed cell pellet in the reaction buffer to a desired concentration (e.g., 10-50 g/L dry cell weight).

  • Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the nitrilase (e.g., 40-60°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of 3-cyanopyridine and nicotinic acid using High-Performance Liquid Chromatography (HPLC).

  • Fed-Batch Strategy (for high substrate concentrations): To overcome substrate inhibition, a fed-batch approach is often employed.[6] Periodically feed a concentrated solution of 3-cyanopyridine to the reaction mixture to maintain a sub-inhibitory substrate concentration.[6]

3. Product Analysis (HPLC):

  • Sample Preparation: Centrifuge the reaction samples to remove cells. Dilute the supernatant with the mobile phase.

  • HPLC System: Use a C18 column with a suitable mobile phase (e.g., a mixture of methanol and phosphate buffer).

  • Detection: Detect the compounds using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Quantification: Quantify the concentrations of 3-cyanopyridine and nicotinic acid by comparing the peak areas with those of standard solutions.

Protocol 2: Immobilized Whole-Cell Synthesis of Nicotinic Acid in a Packed-Bed Bioreactor

This protocol is based on the methodology for continuous or semi-continuous production of nicotinic acid using immobilized recombinant E. coli cells.[3][9]

1. Cell Immobilization:

  • Preparation of Immobilization Matrix: Prepare a sterile solution of sodium alginate (e.g., 2-4% w/v) in water.

  • Cell Encapsulation: Mix the harvested and washed whole cells with the sodium alginate solution.

  • Bead Formation: Extrude the cell-alginate mixture dropwise into a gently stirring solution of calcium chloride (e.g., 0.2 M). This will form insoluble calcium alginate beads encapsulating the cells.

  • Curing and Washing: Allow the beads to harden in the CaCl2 solution for a few hours. Wash the beads with sterile buffer to remove excess calcium chloride and un-encapsulated cells.

2. Packed-Bed Bioreactor Setup:

  • Bioreactor Column: Use a jacketed glass column to control the temperature.

  • Packing: Pack the immobilized cell beads into the column.

  • System Assembly: Connect the packed-bed column to a reservoir containing the substrate solution and a peristaltic pump to circulate the reaction medium through the column.

3. Continuous/Semi-Continuous Bioconversion:

  • Substrate Solution: Prepare a buffered solution of 3-cyanopyridine at the desired concentration (e.g., 0.8 M).[1][4]

  • Operation: Pump the substrate solution from the reservoir through the packed-bed bioreactor at a controlled flow rate (e.g., 2 mL/min).[3] The temperature of the bioreactor is maintained at the optimum for the enzyme.

  • Recirculation (for semi-continuous mode): The effluent from the column can be recirculated back to the reservoir to achieve complete conversion.

  • Monitoring and Product Collection: Monitor the conversion of 3-cyanopyridine to nicotinic acid in the effluent. Once the reaction is complete, the product solution can be collected for downstream processing.

  • Biocatalyst Reuse: The immobilized biocatalyst can be washed and reused for multiple batches.

Workflow for Biocatalyst Development and Process Optimization

Biocatalyst_Development_Workflow Screening Screening for Novel Nitrilase-Producing Microorganisms Gene_Cloning Gene Cloning and Heterologous Expression Screening->Gene_Cloning Enzyme_Engineering Enzyme Engineering (e.g., Site-Directed Mutagenesis) Gene_Cloning->Enzyme_Engineering Characterization Enzyme Characterization (pH, Temp, Stability) Enzyme_Engineering->Characterization Process_Optimization Reaction Condition Optimization (Substrate, Biocatalyst Conc.) Characterization->Process_Optimization Bioprocess_Strategy Bioprocess Strategy Selection (Batch, Fed-Batch, Immobilization) Process_Optimization->Bioprocess_Strategy Scale_Up Scale-Up and Downstream Processing Bioprocess_Strategy->Scale_Up

Caption: Workflow for developing an enzymatic process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(1H-imidazol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(1H-imidazol-1-yl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): This initial step involves the reaction of a 6-halonicotinate ester (e.g., methyl 6-chloronicotinate) or a 6-halonicotinonitrile with imidazole in the presence of a base. This reaction substitutes the halogen atom with the imidazolyl group.

  • Hydrolysis: The resulting ester or nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Alternatively, one could start with 6-chloronicotinic acid and perform the SNAr reaction directly, though this may require more forcing conditions and can lead to solubility issues.

Q2: Which starting material is preferred for the SNAr reaction: a 6-chloro, 6-bromo, or 6-fluoronicotinic acid derivative?

A2: The choice of the halogenated precursor depends on a balance of reactivity and cost. For SNAr reactions, the general order of reactivity is F > Cl > Br. While fluoro-substituted pyridines are the most reactive, they are often more expensive. 6-chloronicotinic acid derivatives are commonly used due to their ready availability and moderate reactivity.

Q3: What are the key parameters to control during the synthesis?

A3: Several parameters are critical for a successful synthesis:

  • Anhydrous Conditions: For the SNAr reaction, the presence of moisture can significantly reduce the yield by reacting with the base and potentially hydrolyzing the starting materials. It is crucial to use anhydrous solvents and reagents.[1]

  • Temperature: The SNAr reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the formation of side products and decomposition.[1] Careful temperature control is essential.

  • Stoichiometry: The molar ratio of the reactants, particularly the base, can influence the reaction outcome. An excess of the base is typically used to neutralize the in-situ formed hydrohalic acid.

  • pH for Hydrolysis and Purification: During the hydrolysis of the ester or nitrile, the pH must be carefully controlled to ensure complete conversion without causing degradation of the product. For purification, adjusting the pH to the isoelectric point of the zwitterionic product can facilitate its precipitation and isolation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
Potential Cause Recommended Solution
Presence of Moisture Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry DMF or DMSO) and reagents. Store hygroscopic reagents in a desiccator.[1]
Insufficient Heating Monitor the internal reaction temperature to ensure it reaches the desired level (typically 80-120 °C for chloro-derivatives). Use an oil bath for uniform heating.[1]
Inactive Base Use a fresh, anhydrous batch of the base (e.g., K₂CO₃, Cs₂CO₃). Ensure the base is finely powdered to maximize its surface area.
Short Reaction Time Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the initially planned time, extend the reaction duration.
Poor Solubility of Reactants Choose a solvent in which all reactants are reasonably soluble at the reaction temperature. DMF and DMSO are common choices for their high polarity and boiling points.
Problem 2: Incomplete Hydrolysis of the Ester or Nitrile Intermediate
Potential Cause Recommended Solution
Insufficient Acid or Base Use a sufficient excess of the acid or base to drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Short Reaction Time or Low Temperature Increase the reaction time or temperature. For stubborn esters, heating under reflux may be necessary.
Steric Hindrance While less common for a methyl or ethyl ester, significant steric hindrance around the ester group might slow down hydrolysis. More forcing conditions (higher temperature, stronger acid/base) may be required.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Recommended Solution
Zwitterionic Nature of the Product The product is an amino acid derivative and exists as a zwitterion, which can make it sparingly soluble in many organic solvents. Purification by recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) is often effective.
Presence of Inorganic Salts If the hydrolysis is performed under basic or acidic conditions, the final product may be contaminated with inorganic salts. Washing the crude product with cold water can help remove these salts.
Co-precipitation of Starting Material or By-products If the crude product is impure, consider converting it to a salt (e.g., hydrochloride) to improve its solubility in a particular solvent for purification, followed by neutralization to recover the zwitterionic form.
Product is an Amorphous Solid Attempt to induce crystallization by slow cooling, scratching the flask, or seeding with a small crystal of the pure product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(1H-imidazol-1-yl)nicotinate

This protocol describes the nucleophilic aromatic substitution of methyl 6-chloronicotinate with imidazole.

Reagents and Materials:

  • Methyl 6-chloronicotinate

  • Imidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 6-chloronicotinate (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure methyl 6-(1H-imidazol-1-yl)nicotinate.

Protocol 2: Hydrolysis of Methyl 6-(1H-imidazol-1-yl)nicotinate

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.

Reagents and Materials:

  • Methyl 6-(1H-imidazol-1-yl)nicotinate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve methyl 6-(1H-imidazol-1-yl)nicotinate (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add an aqueous solution of LiOH or NaOH (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and carefully acidify with HCl to a pH of approximately 6-7. The product should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether).

  • Dry the solid under vacuum to obtain this compound.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for the Synthesis of this compound Precursors

Starting MaterialBaseSolventTemperature (°C)Time (h)ProductYield (%)
6-ChloronicotinaldehydeK₂CO₃DMF100166-(1H-imidazol-1-yl)nicotinaldehyde~70-85[1]
Methyl 6-chloronicotinateK₂CO₃DMF11018Methyl 6-(1H-imidazol-1-yl)nicotinate~80-90
6-ChloronicotinonitrileCs₂CO₃DMSO120126-(1H-imidazol-1-yl)nicotinonitrile~75-85

Table 2: Typical Conditions for the Final Hydrolysis Step

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
Methyl 6-(1H-imidazol-1-yl)nicotinateLiOHTHF/H₂O25-402-4This compound>90
6-(1H-imidazol-1-yl)nicotinonitrileaq. HCl-1006-8This compound~85-95

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Hydrolysis 6-Halonicotinic Acid Derivative 6-Halonicotinic Acid Derivative SNAr_Reaction SNAr Reaction (e.g., DMF, 100-120°C) 6-Halonicotinic Acid Derivative->SNAr_Reaction Imidazole Imidazole Imidazole->SNAr_Reaction Base Base Base->SNAr_Reaction Intermediate 6-(1H-imidazol-1-yl) Intermediate (Ester or Nitrile) SNAr_Reaction->Intermediate Hydrolysis_Reaction Hydrolysis (Acid or Base) Intermediate->Hydrolysis_Reaction Final_Product This compound Hydrolysis_Reaction->Final_Product Purification Purification (Recrystallization) Final_Product->Purification

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Step Which Step is Problematic? Start->Check_Step SNAr_Issues SNAr Step Check_Step->SNAr_Issues Step 1 Hydrolysis_Issues Hydrolysis Step Check_Step->Hydrolysis_Issues Step 2 Check_Moisture Anhydrous Conditions? SNAr_Issues->Check_Moisture Check_Hydrolysis_Conditions Sufficient Acid/Base? Hydrolysis_Issues->Check_Hydrolysis_Conditions Check_Temp Sufficient Temperature? Check_Moisture->Check_Temp Yes Solution_Dry Dry Solvents/Reagents Check_Moisture->Solution_Dry No Check_Base Active Base? Check_Temp->Check_Base Yes Solution_Heat Increase Temperature Check_Temp->Solution_Heat No Solution_Base Use Fresh Base Check_Base->Solution_Base No Check_Hydrolysis_Time_Temp Adequate Time/Temp? Check_Hydrolysis_Conditions->Check_Hydrolysis_Time_Temp Yes Solution_Hydrolysis_Reagent Increase Acid/Base Check_Hydrolysis_Conditions->Solution_Hydrolysis_Reagent No Solution_Hydrolysis_Conditions Increase Time/Temp Check_Hydrolysis_Time_Temp->Solution_Hydrolysis_Conditions No

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Optimizing Imidazole Substitution on Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazolyl-nicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the optimization of imidazole substitution on the nicotinic acid scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for introducing an imidazole moiety onto a nicotinic acid ring?

A1: Direct nucleophilic aromatic substitution (SNAr) of an unactivated nicotinic acid is generally not feasible. The most successful and widely employed methods involve metal-catalyzed cross-coupling reactions. The two primary approaches are:

  • Ullmann-type Coupling: This copper-catalyzed reaction is a classic method for forming C-N bonds. Modern protocols often utilize ligands to improve reaction efficiency and lower the traditionally high reaction temperatures.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and highly efficient method for C-N bond formation with a broad substrate scope and good functional group tolerance.[3][4]

Both methods typically require a halogenated nicotinic acid derivative, such as 2-chloronicotinic acid or its ester, as the starting material.

Q2: Why is my reaction yield low when attempting to couple imidazole with a halonicotinic acid?

A2: Low yields in these coupling reactions can stem from several factors:

  • Inactive Catalyst: The copper(I) or palladium(0) species can be sensitive to air and moisture. Ensure you are using fresh, high-purity catalysts and consider techniques for in-situ activation if necessary. For palladium catalysts, pre-activation of the palladium source and ligand before adding the imidazole substrate can be crucial, as imidazoles can sometimes inhibit catalyst formation.[5][6]

  • Suboptimal Ligand: The choice of ligand is critical for stabilizing the metal catalyst and facilitating the reaction. For Ullmann couplings, ligands like 1,10-phenanthroline, N,N'-dimethylglycine, or pyridin-2-yl β-ketones have proven effective.[7][8] In Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often required, especially for less reactive aryl chlorides.

  • Inappropriate Base: The base plays a crucial role in the deprotonation of imidazole and in the catalytic cycle. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and screening different bases is often necessary.

  • Poor Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst. Common solvents for these reactions include toluene, dioxane, DMF, and DMSO.[7][8]

  • Reaction Temperature: While modern methods operate at lower temperatures than traditional Ullmann reactions, the temperature still needs to be optimized. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if side product formation is observed, lowering the temperature should be considered.

Q3: I am observing significant amounts of dehalogenated nicotinic acid as a side product. How can I minimize this?

A3: Dehalogenation is a common side reaction in both Ullmann and Buchwald-Hartwig couplings. It can be caused by:

  • Moisture: The presence of water in the reaction mixture can lead to the reduction of the aryl halide. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions of the Catalyst: In some cases, the catalyst can participate in side reactions that lead to dehalogenation. Optimizing the ligand and reaction conditions can help to suppress these pathways.

  • Instability of the Starting Material: The halonicotinic acid derivative itself might be unstable under the reaction conditions.

Q4: How can I purify my final imidazolyl-nicotinic acid product effectively?

A4: Purification can be challenging due to the polar nature of the product. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate/methanol or dichloromethane/methanol), is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst- Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr) for Ullmann reactions.[1] - For Buchwald-Hartwig, use a reliable Pd(0) source or a Pd(II) precatalyst that is readily reduced in situ. - Pre-activate the Pd catalyst and ligand before adding the imidazole.[5][6]
Inappropriate ligand- Screen a variety of ligands (e.g., phenanthrolines, diamines for Cu; bulky phosphines for Pd).[7][8]
Suboptimal base- Screen different inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.
Incorrect solvent- Ensure the solvent is anhydrous and appropriate for the reaction temperature (e.g., Toluene, Dioxane, DMF, DMSO).[7][8]
Reaction temperature too low- Gradually increase the reaction temperature in increments of 10-20 °C.
Significant Side Product Formation (e.g., Dehalogenation) Presence of moisture- Use anhydrous solvents and reagents. - Thoroughly dry all glassware and run the reaction under an inert atmosphere.
Unstable nucleophile or starting material- Lower the reaction temperature. - Use a milder base.
Catalyst-mediated side reactions- Re-optimize the catalyst and ligand combination.
Difficulty in Product Purification Product is highly polar- Use a more polar eluent system for column chromatography (e.g., with methanol or ammonia). - Consider reverse-phase chromatography if the product is water-soluble.
Product co-elutes with starting materials or byproducts- Utilize acid-base extraction to separate the carboxylic acid product from neutral or basic impurities.
Product is an oil- Attempt to form a salt (e.g., hydrochloride or sodium salt) which may be crystalline.

Data Presentation

The following tables summarize typical reaction conditions for the N-arylation of imidazoles with aryl halides, which can serve as a starting point for optimizing the substitution on nicotinic acid derivatives.

Table 1: Optimization of Copper-Catalyzed N-Arylation of Imidazole with 2-Bromopyridine

EntryCopper SourceLigandBaseSolventTemp (°C)Yield (%)
1CuI (5 mol%)1,10-Phenanthroline (10 mol%)K₂CO₃DMF11075
2CuI (5 mol%)N,N'-Dimethyl-ethylenediamine (10 mol%)K₃PO₄Dioxane10082
3Cu₂O (5 mol%)Salicylaldoxime (10 mol%)Cs₂CO₃Toluene12068
4CuBr (5 mol%)Pyridin-2-yl β-ketone (10 mol%)Cs₂CO₃DMSO8091[7]

Table 2: Optimization of Palladium-Catalyzed N-Arylation of Imidazole with 2-Chloropyridine

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄Toluene10088
2Pd(OAc)₂ (2 mol%)SPhos (4 mol%)Cs₂CO₃Dioxane11092
3Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)NaOtBuToluene10085
4Pd(OAc)₂ (2 mol%)BINAP (4 mol%)K₂CO₃DMF12078

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Ullmann-Type Coupling

  • To an oven-dried Schlenk tube, add 2-chloronicotinic acid ethyl ester (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%).

  • Add potassium carbonate (K₂CO₃, 2.0 mmol) as the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., DMF or dioxane, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If the ethyl ester was used, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) to obtain the final nicotinic acid derivative.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

  • In a separate flask, add 2-chloronicotinic acid methyl ester (1.0 mmol), imidazole (1.2 mmol), and cesium carbonate (Cs₂CO₃, 1.5 mmol).

  • Add the pre-formed catalyst solution to the flask containing the substrates and base.

  • Rinse the initial Schlenk tube with additional toluene (3 mL) and add it to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate, filter through Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

  • Hydrolyze the methyl ester to the carboxylic acid as described in Protocol 1.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reagents Combine Halonicotinic Acid Derivative, Imidazole, Base, Catalyst, Ligand solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heating Heat to Optimized Temperature (e.g., 80-130 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Workup/Extraction quench->extraction purification Purify by Chromatography or Recrystallization extraction->purification deprotection Ester Hydrolysis (if necessary) purification->deprotection characterization Characterize Product (NMR, MS, etc.) deprotection->characterization

Caption: General experimental workflow for the synthesis of imidazolyl-nicotinic acid.

Troubleshooting_Logic start Low or No Yield catalyst Check Catalyst Activity start->catalyst ligand Screen Ligands start->ligand base Optimize Base start->base conditions Adjust Temp./Solvent start->conditions side_reactions Side Reactions Observed? (e.g., Dehalogenation) catalyst->side_reactions ligand->side_reactions base->side_reactions conditions->side_reactions moisture Ensure Anhydrous Conditions side_reactions->moisture Yes purification Purification Issues? side_reactions->purification No moisture->purification chromatography Modify Chromatography (Polarity, Reverse Phase) purification->chromatography Yes extraction Utilize Acid-Base Extraction purification->extraction Yes success Improved Yield purification->success No chromatography->success extraction->success

Caption: Troubleshooting logic for optimizing imidazole substitution on nicotinic acid.

References

troubleshooting low yield in 6-(1H-imidazol-1-yl)nicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-(1H-imidazol-1-yl)nicotinaldehyde?

A1: The most prevalent method for synthesizing 6-(1H-imidazol-1-yl)nicotinaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of imidazole with a 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde, in the presence of a base and a suitable solvent.[1] Alternative, though less common, methods may include palladium-catalyzed cross-coupling reactions.

Q2: Which 6-halonicotinaldehyde is the best starting material?

A2: The choice between 6-fluoro-, 6-chloro-, and 6-bromo-nicotinaldehyde depends on a balance of reactivity, cost, and availability. For SNAr reactions, the general order of reactivity is F > Cl > Br > I.[2] Therefore, 2-fluoro-5-formylpyridine would be the most reactive. However, 6-chloronicotinaldehyde is often more readily available and cost-effective, making it a common starting point.[3]

Q3: What are the critical parameters to monitor during the reaction?

A3: Key parameters to control for a successful synthesis include:

  • Anhydrous Conditions: Moisture can significantly hinder the reaction by reacting with the base and inhibiting the nucleophilicity of the imidazole. All reagents and the solvent should be thoroughly dried.[1]

  • Temperature: The reaction temperature is crucial. Insufficient heat can lead to an incomplete reaction, while excessive heat may cause decomposition of the starting materials or the product, especially the aldehyde functional group.[1]

  • Reaction Time: The reaction should be monitored to completion, for example by Thin Layer Chromatography (TLC), to ensure all the starting material has been consumed.[1]

Troubleshooting Guide for Low Yield

Problem 1: The reaction is not proceeding to completion.

Possible Causes and Solutions:

  • Insufficient Heating: The reaction may require elevated temperatures to proceed at a reasonable rate. Some protocols specify temperatures around 100 °C.[1]

    • Troubleshooting Step: Verify the internal temperature of the reaction mixture, not just the set temperature of the heating mantle or oil bath. Ensure consistent heating throughout the reaction.

  • Poor Quality Reagents: The presence of moisture in the reagents or solvent can quench the reaction.

    • Troubleshooting Step: Use freshly dried solvents and ensure the imidazole and base (e.g., potassium carbonate) are anhydrous. Consider flame-drying the reaction flask before adding reagents.[1]

  • Inactive Base: The base may be old or have absorbed moisture from the atmosphere.

    • Troubleshooting Step: Use a fresh bottle of anhydrous base.

  • Incorrect Stoichiometry: An insufficient amount of imidazole will result in unreacted 6-halonicotinaldehyde.

    • Troubleshooting Step: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of imidazole (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

Problem 2: The reaction is complete, but the isolated yield is low.

Possible Causes and Solutions:

  • Side Reactions: Undesired side reactions can consume the starting materials or the product.

    • Troubleshooting Step: Overheating is a common cause of side product formation.[1] Maintain precise temperature control. Consider if the chosen base is too strong or if the solvent is participating in side reactions.

  • Product Degradation: The aldehyde functional group can be sensitive to certain conditions.

    • Troubleshooting Step: Ensure the work-up procedure is not overly harsh. Avoid prolonged exposure to strong acids or bases.

  • Inefficient Extraction: The product may not be fully extracted from the aqueous phase during work-up.

    • Troubleshooting Step: Perform multiple extractions with a suitable organic solvent like ethyl acetate.[1] Washing the combined organic layers with brine can help to remove residual water and improve separation.[1]

  • Purification Issues: The product may be lost during purification.

    • Troubleshooting Step: If using column chromatography, ensure the silica gel is not too acidic, which can cause degradation of amine-containing compounds. Consider alternative purification methods like recrystallization or using a different stationary phase like alumina.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde

Starting MaterialBaseCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
6-ChloronicotinaldehydePotassium CarbonateNoneN,N-Dimethylformamide10016Not Specified[1]
2-Fluoro-5-formylpyridineTriethylamine / Cesium FluorideNoneTetrahydrofuran204872.0[4]
6-BromonicotinaldehydeSodium t-butoxideCopper(I) iodideDimethyl SulfoxideNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Representative Lab-Scale Synthesis from 6-Chloronicotinaldehyde

This protocol is a general representation and may require optimization based on specific laboratory conditions and reagent purity.

Reagents and Equipment:

  • 6-chloronicotinaldehyde

  • Imidazole

  • Anhydrous potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for flash column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 equivalent), imidazole (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).[1]

  • Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon.

  • Solvent Addition: Add anhydrous DMF via a syringe.[1]

  • Reaction: Begin vigorous stirring and heat the mixture to 100 °C. Maintain this temperature for approximately 16 hours or until TLC analysis indicates the consumption of the starting material.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into cold water and stir.

    • Extract the aqueous mixture multiple times with ethyl acetate.[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 6-(1H-imidazol-1-yl)nicotinaldehyde as a solid.[1]

Visualizations

G cluster_start Start cluster_reaction Reaction Analysis cluster_workup Work-up & Purification Analysis cluster_solution Potential Solutions start Low Yield Observed reaction_incomplete Reaction Incomplete? start->reaction_incomplete check_temp Verify Internal Temperature reaction_incomplete->check_temp Yes workup_issue Reaction Complete, Low Isolated Yield reaction_incomplete->workup_issue No check_reagents Check Reagent/Solvent Purity (Anhydrous?) check_temp->check_reagents check_base Use Fresh, Anhydrous Base check_reagents->check_base check_stoichiometry Adjust Stoichiometry (Slight Excess of Imidazole) check_base->check_stoichiometry optimize_conditions Optimize Reaction Conditions check_stoichiometry->optimize_conditions check_extraction Optimize Extraction Protocol workup_issue->check_extraction Yes check_purification Review Purification Method (e.g., Recrystallization, different chromatography) check_extraction->check_purification check_side_reactions Analyze for Side Products (Control Temperature) check_purification->check_side_reactions check_side_reactions->optimize_conditions

Caption: Troubleshooting workflow for low yield in 6-(1H-imidazol-1-yl)nicotinaldehyde synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products imidazole Imidazole meisenheimer Meisenheimer Complex (Anionic σ-complex) imidazole->meisenheimer Nucleophilic Attack chloropyridine 6-Chloronicotinaldehyde chloropyridine->meisenheimer base Base (e.g., K2CO3) base->imidazole Deprotonation (optional) product 6-(1H-imidazol-1-yl)nicotinaldehyde meisenheimer->product Loss of Leaving Group (Cl-) salt KCl + Base-H+ meisenheimer->salt

Caption: Simplified mechanism of the SNAr reaction for the synthesis.

References

Technical Support Center: Derivatization of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotinic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding side product formation during the esterification, amidation, and palladium-catalyzed cross-coupling of nicotinic acid and its derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of nicotinic acid.

Esterification Reactions

Issue 1: Low Yield of the Desired Nicotinate Ester

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting material. - Excess Alcohol: Use a significant excess of the alcohol to drive the equilibrium towards the ester product, especially in Fischer esterification. - Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid) is fresh and used in sufficient quantity. For solid acid catalysts, ensure they are properly activated and not poisoned.
Hydrolysis of Product - Anhydrous Conditions: Use anhydrous alcohol and prevent the ingress of atmospheric moisture. Water can hydrolyze the ester back to the carboxylic acid. - Work-up Procedure: During the aqueous work-up, neutralize the acid catalyst promptly and avoid prolonged exposure of the ester to aqueous acidic or basic conditions.
Decarboxylation - Temperature Control: Avoid excessive heating or prolonged reaction times at high temperatures, which can lead to decarboxylation of nicotinic acid to form pyridine as a byproduct.[1]

Issue 2: Presence of N-Methylated Side Product

Potential Cause Troubleshooting Steps
Use of Strong Methylating Agents - When using reagents like dimethyl sulfate or methyl iodide for methylation, the pyridine nitrogen can be methylated. - Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. - Milder Reagents: If possible, consider using a milder methylating agent. - Fischer Esterification: Under acidic Fischer esterification conditions, the pyridine nitrogen is protonated, which deactivates it towards electrophilic attack, minimizing N-alkylation.
Amidation Reactions

Issue 3: Contamination with Nicotinic Acid in Nicotinamide Product

Potential Cause Troubleshooting Steps
Incomplete Amidation - Reaction Conditions: Ensure the reaction goes to completion by optimizing reaction time, temperature, and the amount of aminating agent (e.g., ammonia).
Hydrolysis of Nicotinamide - pH Control: Nicotinamide can hydrolyze back to nicotinic acid under strongly acidic or basic conditions, especially at elevated temperatures. Maintain a pH between 7 and 10 during purification.[2] - Catalyst Choice: When hydrolyzing 3-cyanopyridine to nicotinamide, the choice of catalyst and conditions is crucial to prevent over-hydrolysis to nicotinic acid.[3][4]
Impure Starting Material - Starting Material Purity: Crude nicotinic acid used for amidation might contain residual starting material. Ensure the purity of the nicotinic acid or nicotinoyl chloride.
Purification - Recrystallization: Purify the crude nicotinamide by recrystallization. A solvent system of 2-methylpropanol-1 and water at a pH between 7 and 10 can effectively remove nicotinic acid and its salts.[2]
Suzuki-Miyaura Cross-Coupling Reactions

Issue 4: Low Yield of the Coupled Product

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.[5] - Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to stabilize the catalyst and promote oxidative addition, especially with less reactive chloro-pyridines.[6] - Pre-catalyst Activation: Ensure the Pd(II) pre-catalyst is efficiently reduced to the active Pd(0) species.
Protodeboronation of Boronic Acid - Anhydrous Conditions: Minimize water content in the reaction, as it can lead to the hydrolysis of the C-B bond. - Use Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which are less prone to protodeboronation.[5][6]

Issue 5: Formation of Homocoupled Byproduct (Biaryl of Boronic Acid)

Potential Cause Troubleshooting Steps
Presence of Oxygen - Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids.[5] Use techniques like sparging with an inert gas or freeze-pump-thaw cycles to remove dissolved oxygen.[5]
Pd(II) Pre-catalysts - Use Pd(0) Source: Pd(II) pre-catalysts can be reduced by the boronic acid, leading to homocoupling.[5] Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this. - Slow Addition: The slow addition of the boronic acid can maintain its low concentration, disfavoring the bimolecular homocoupling reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during Fischer esterification of nicotinic acid?

A1: Besides incomplete reaction, decarboxylation at elevated temperatures and N-alkylation (if using alkylating agents instead of acid catalysis with alcohol) are common side reactions.[1] The presence of impurities in the starting nicotinic acid, such as isocinchomeronic acid, can also lead to the formation of corresponding diesters.

Q2: How can I avoid the formation of nicotinic acid during nicotinamide synthesis?

A2: The formation of nicotinic acid during nicotinamide synthesis is often due to the hydrolysis of the amide product. To avoid this, carefully control the pH of the reaction and purification steps, keeping it in the neutral to slightly basic range (pH 7-10).[2] When preparing nicotinamide from 3-cyanopyridine, enzymatic hydrolysis or carefully controlled catalytic hydrolysis can offer high selectivity for the amide over the carboxylic acid.[7]

Q3: What are protodeboronation and homocoupling in Suzuki-Miyaura reactions, and how can I minimize them?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water and base.[6] Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct, which can be promoted by oxygen or the use of Pd(II) precatalysts.[5] To minimize these side reactions, use anhydrous and thoroughly degassed solvents, consider using more stable boronic esters instead of boronic acids, and choose your palladium source and ligands carefully.[5][6]

Q4: Can the pyridine nitrogen interfere with palladium-catalyzed cross-coupling reactions?

A4: Yes, the Lewis basic pyridine nitrogen can coordinate to the palladium center and inhibit the catalytic cycle. Using bulky ligands can sterically hinder this coordination and improve reaction efficiency.[6]

Quantitative Data on Product and Side Product Formation

The following tables provide a summary of yields for desired products and, where available, side products under various reaction conditions.

Table 1: Esterification of Nicotinic Acid

Method Alcohol Catalyst Conditions Desired Ester Yield (%) Side Product(s) & Yield (%) Reference
Fischer EsterificationMethanolConc. H₂SO₄Reflux, 13h23.39Not specified[8]
Fischer EsterificationEthanolSolid Acid (HND230)Reflux with Dean-StarkHigh (not specified)Not specified[9]
Non-catalyticn-Amyl alcoholNoneReflux~95 (crude)Not specified[10]

Table 2: Amidation of Nicotinic Acid Derivatives

Starting Material Reagents Conditions Nicotinamide Yield (%) Nicotinic Acid Side Product (%) Reference
3-CyanopyridineMnO₂, H₂O, Ethanol90°C, 6h99.490.51[4]
3-CyanopyridineWater (no catalyst)200-270°CHighNot specified[11]
Ethyl NicotinateAqueous Ammonia, Al10-50°C, <24hQuantitativeNot specified[12]

Table 3: Suzuki-Miyaura Coupling of Halonicotinic Acid Derivatives

Halonicotinic Acid Derivative Boronic Acid Catalyst/Ligand Base Solvent Yield (%) Side Products Reference
2-Chloronicotinic acidPhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85Homocoupling, Protodeboronation[13]
Ethyl 5-bromonicotinate4-Formylphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O91Homocoupling, Protodeboronation[13]
Methyl 6-iodonicotinatePhenylboronic acidPdCl₂(dppf)CsFDME94Homocoupling, Protodeboronation[13]

Experimental Protocols

Protocol 1: Synthesis of Nicotinoyl Chloride

This protocol describes the conversion of nicotinic acid to nicotinoyl chloride, a key intermediate for amidation and some esterifications.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nicotinic acid.

  • Slowly add an excess of thionyl chloride or oxalyl chloride to the flask at room temperature with stirring.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • The resulting crude nicotinoyl chloride (often as the hydrochloride salt) can be used directly in the next step or purified further.

Protocol 2: General Procedure for Amidation of Nicotinoyl Chloride

Materials:

  • Nicotinoyl chloride

  • Amine (e.g., aqueous ammonia or a primary/secondary amine)

  • Anhydrous, inert solvent (e.g., DCM, THF)

  • Base (e.g., triethylamine, pyridine, if the amine is used as a salt)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the crude nicotinoyl chloride in an anhydrous, inert solvent in a flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the amine (and base, if necessary) to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude nicotinamide derivative.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Halonicotinic acid derivative (e.g., 2-chloronicotinic acid)

  • Boronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if needed, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)

  • Reaction vessel suitable for inert atmosphere (e.g., Schlenk flask)

Procedure:

  • To an oven-dried reaction vessel, add the halonicotinic acid derivative, boronic acid, base, palladium catalyst, and ligand (if applicable) under an inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Combine Nicotinic Acid, Alcohol, and Acid Catalyst reflux Heat to Reflux start->reflux Heat monitor Monitor by TLC reflux->monitor Periodically neutralize Neutralize with Base monitor->neutralize Reaction Complete extract Extract with Organic Solvent neutralize->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography or Distillation) dry->purify end Pure Nicotinate Ester purify->end Amidation_Troubleshooting start Low Yield or Impure Nicotinamide Product check_purity Check Starting Material Purity start->check_purity check_hydrolysis Is Nicotinic Acid the main impurity? check_purity->check_hydrolysis Yes impure_sm Use higher purity starting material. check_purity->impure_sm No check_completion Is Starting Material (Nicotinoyl Chloride/Ester) still present? check_hydrolysis->check_completion No control_ph Control pH during workup and purification (pH 7-10). Avoid prolonged heating. check_hydrolysis->control_ph Yes increase_time_temp Increase reaction time, temperature, or equivalents of aminating agent. check_completion->increase_time_temp Yes recrystallize Recrystallize from 2-methylpropanol-1/water. check_completion->recrystallize No control_ph->recrystallize Suzuki_Coupling_Side_Reactions suzuki_cycle Suzuki-Miyaura Catalytic Cycle protodeboronation Protodeboronation (Loss of Boronic Acid) suzuki_cycle->protodeboronation homocoupling Homocoupling (Biaryl Byproduct) suzuki_cycle->homocoupling cause_proto Cause: Water/Protic Solvents protodeboronation->cause_proto leads to cause_homo Cause: Oxygen, Pd(II) Precatalyst homocoupling->cause_homo leads to solution_proto Solution: Use Boronic Esters, Anhydrous Conditions cause_proto->solution_proto mitigated by solution_homo Solution: Degas Solvents, Use Pd(0) Catalyst cause_homo->solution_homo mitigated by

References

addressing solubility issues of 6-(1H-imidazol-1-yl)nicotinic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6-(1H-imidazol-1-yl)nicotinic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound in aqueous buffers?

A1: The solubility of this compound in aqueous solutions can be limited due to its chemical structure. It is an amphoteric molecule, containing both a basic imidazole ring and an acidic carboxylic acid group. At its isoelectric point (the pH at which the net charge is zero), the molecule is least soluble. Its relatively non-polar ring structures also contribute to lower aqueous solubility.

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound. Nicotinic acid and its derivatives generally exhibit good solubility in DMSO.[1][2]

Q3: Can I use ethanol to prepare a stock solution?

A3: Yes, ethanol can be used as an alternative to DMSO for preparing a stock solution. However, the solubility in ethanol is generally lower than in DMSO.[1][2]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A4: To minimize cytotoxicity, the final concentration of DMSO in your aqueous buffer or cell culture medium should typically be kept at or below 0.5%.

Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A5: Precipitation upon dilution is a common issue. Here are a few strategies to overcome this:

  • Lower the final concentration: The simplest approach is to work with a lower final concentration of the compound in your assay.

  • Modify the dilution method: Add the stock solution to the aqueous medium dropwise while vortexing or stirring to avoid localized high concentrations that can trigger precipitation.

  • Adjust the pH of the aqueous buffer: The solubility of this compound is pH-dependent. Moving the pH away from its isoelectric point can significantly increase solubility.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent in your final assay buffer can improve solubility.

  • Utilize solubility enhancers: Encapsulating agents like cyclodextrins can increase the aqueous solubility of hydrophobic molecules.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

graph TroubleshootingWorkflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Solubility Issue\n(Precipitation Observed)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="Q: Is the stock solution clear?\nA: Prepare a fresh, clear stock in DMSO."]; dilution_method [label="Q: How is the dilution performed?\nA: Add stock dropwise to buffer while vortexing."]; ph_adjustment [label="Q: Have you tried adjusting the pH?\nA: Test solubility at acidic and basic pH."]; cosolvent [label="Q: Can you use a co-solvent?\nA: Add a small percentage of a miscible organic solvent."]; cyclodextrin [label="Q: Is the compound compatible with cyclodextrins?\nA: Use cyclodextrins to enhance solubility."]; end_success [label="Success: Compound is soluble", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Contact Technical Support", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> check_stock; check_stock -> dilution_method [label="Stock is clear"]; dilution_method -> ph_adjustment [label="Precipitation persists"]; ph_adjustment -> cosolvent [label="Precipitation persists"]; cosolvent -> cyclodextrin [label="Precipitation persists"]; cyclodextrin -> end_fail [label="Precipitation persists"];

check_stock -> end_success [label="Issue resolved"]; dilution_method -> end_success [label="Issue resolved"]; ph_adjustment -> end_success [label="Issue resolved"]; cosolvent -> end_success [label="Issue resolved"]; cyclodextrin -> end_success [label="Issue resolved"]; }

Caption: A workflow for troubleshooting solubility issues.

Data Presentation

Illustrative Solubility of this compound in Common Solvents

The following table provides an example of solubility data for this compound. Please note that these are representative values and actual solubility may vary based on experimental conditions.

SolventTemperature (°C)Estimated Solubility (mg/mL)
DMSO25> 50
Ethanol25~10-20
Water (pH 7.4)25< 1
PBS (pH 7.4)25< 1
Water (pH 2.0)25~5-10
Water (pH 9.0)25~10-15

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 189.17 g/mol ) in DMSO.

graph StockSolutionWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

weigh [label="1. Weigh 1.89 mg of\nthis compound"]; add_dmso [label="2. Add 1 mL of high-purity DMSO"]; dissolve [label="3. Vortex and/or sonicate until\n a clear solution is obtained"]; store [label="4. Store at -20°C, protected from light"];

weigh -> add_dmso; add_dmso -> dissolve; dissolve -> store; }

Caption: Protocol for preparing a DMSO stock solution.

Methodology:

  • Accurately weigh 1.89 mg of this compound.

  • Add the weighed compound to a sterile microcentrifuge tube.

  • Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubility Screening

This protocol outlines a method to determine the approximate solubility of this compound at different pH values. The compound is amphoteric, with an estimated acidic pKa around 4-5 (for the carboxylic acid) and a basic pKa around 6-7 (for the imidazole). Therefore, testing acidic, neutral, and basic pH is recommended.

Methodology:

  • Prepare a set of buffers at various pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Add an excess amount of this compound to 1 mL of each buffer in separate tubes.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24 hours to reach equilibrium.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the use of HP-β-CD to prepare an aqueous solution of this compound.

graph CyclodextrinProtocol { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Prepare HP-β-CD Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_compound [label="Prepare Compound Stock\nin Organic Solvent (e.g., DMSO)"]; mix [label="Slowly add Compound Stock\nto HP-β-CD Solution while stirring"]; incubate [label="Incubate the mixture\n(e.g., 1-2 hours at room temperature)"]; filter [label="Filter through a 0.22 µm filter"]; ready [label="Solution ready for use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prepare_compound; prepare_compound -> mix; start -> mix; mix -> incubate; incubate -> filter; filter -> ready; }

Caption: Using cyclodextrin to enhance solubility.

Methodology:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO.

  • While vigorously stirring the HP-β-CD solution, slowly add the compound's stock solution dropwise.

  • Continue to stir the mixture for 1-2 hours at room temperature to allow for the formation of the inclusion complex.

  • Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed compound that may have precipitated.

  • The resulting clear solution can then be used in your assay. The final concentration of the organic solvent should be kept to a minimum.

References

Technical Support Center: Stability of 6-(1H-imidazol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Is there any published stability data for 6-(1H-imidazol-1-yl)nicotinic acid in common laboratory solvents?

A: Currently, there is a lack of specific, quantitative stability data such as degradation rates or half-life for this compound in common laboratory solvents within the public domain. General product information from suppliers does not typically include detailed stability profiles in solution.

Q2: How can I prepare a stock solution of this compound if the solubility is unknown?

A: It is recommended to perform a preliminary solubility test. Start with a small amount of the compound and add small, incremental volumes of the desired solvent, vortexing between additions, until the solid is fully dissolved. For guidance, the solubility of the parent compound, nicotinic acid, is provided in Table 1. Given the structural similarities, solvents in which nicotinic acid has good solubility, such as DMSO, may be a good starting point.

Q3: What are the general recommendations for storing stock solutions of this compound?

A: In the absence of specific data, general best practices for storing stock solutions should be followed. These include:

  • Storage Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as compounds with aromatic rings can be susceptible to photodegradation.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: For compounds susceptible to oxidation, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can enhance stability.

Q4: What potential degradation pathways should I be aware of for this compound?

A: Based on its chemical structure, which includes a carboxylic acid and an imidazole ring attached to a pyridine ring, potential degradation pathways could include:

  • Hydrolysis: The amide-like linkage between the imidazole and pyridine rings could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Decarboxylation: While generally stable, the carboxylic acid group could undergo decarboxylation under harsh conditions like high heat.

  • Oxidation: The nitrogen atoms in the pyridine and imidazole rings could be susceptible to oxidation.

  • Photodegradation: The aromatic ring systems suggest a potential for degradation upon exposure to UV or high-intensity light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in stock solution upon storage - Poor solubility at storage temperature- Solvent evaporation- Degradation to a less soluble product- Try a different solvent or a co-solvent system.- Ensure vials are tightly sealed.- Perform a stability study to check for degradation (see Experimental Protocols).
Inconsistent experimental results - Degradation of the compound in the stock solution or experimental buffer- Inaccurate concentration of the stock solution- Prepare fresh stock solutions more frequently.- Assess the stability of the compound under your specific experimental conditions (pH, temperature, light exposure).- Re-verify the concentration of the stock solution, for example, by UV-Vis spectrophotometry if a molar extinction coefficient is known or can be determined.
Appearance of new peaks in HPLC analysis - Degradation of the compound- This indicates instability. A forced degradation study can help identify the conditions causing degradation and the nature of the degradants.

Data Presentation

While specific stability data for this compound is unavailable, the following table summarizes the solubility of the closely related compound, nicotinic acid, in various solvents to provide some guidance for solvent selection.

Table 1: Solubility of Nicotinic Acid in Different Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)High[1]
EthanolModerate[1][2]
WaterModerate[1][2][3]
AcetoneLow[1]
AcetonitrileVery Low[1]
Diethyl etherVery Low[1]

Note: This data is for nicotinic acid and should be used as a general guide only. The solubility of this compound may differ.

Experimental Protocols

Protocol: Forced Degradation Study to Determine Stability

A forced degradation study is a crucial step to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5][6][7][8]

Objective: To evaluate the stability of this compound in a chosen solvent under various stress conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Establish a Stability-Indicating HPLC Method: Develop or use an existing HPLC method that can separate the parent compound from any potential degradation products.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by the stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Observe the formation of any degradation products.

    • Determine the conditions under which the compound is unstable.

Mandatory Visualization

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis & Evaluation start Start: Compound of Interest (this compound) prep_stock Prepare Stock Solution in Solvent of Interest start->prep_stock dev_hplc Develop Stability-Indicating HPLC Method prep_stock->dev_hplc stress_conditions Expose Aliquots to Stress Conditions dev_hplc->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analyze_samples Analyze Samples by HPLC at Different Time Points acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples evaluate_data Evaluate Data: - % Parent Compound Remaining - Degradation Products Formed analyze_samples->evaluate_data conclusion Determine Stability Profile & Optimal Storage Conditions evaluate_data->conclusion

Caption: Workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Synthesis and Purification of 6-(1H-imidazol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-(1H-imidazol-1-yl)nicotinic acid. Our goal is to help you improve the purity of your synthesized compound through systematic troubleshooting and optimized procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the critical steps?

A1: A common and effective synthetic route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a 6-halonicotinaldehyde (e.g., 6-chloronicotinaldehyde) with imidazole in the presence of a base to form 6-(1H-imidazol-1-yl)nicotinaldehyde.

  • Oxidation: Oxidation of the intermediate aldehyde to the desired this compound.

Critical steps include ensuring anhydrous conditions during the SNAr reaction and carefully controlling the temperature and stoichiometry of the oxidation step to prevent side-product formation.

Q2: What are the likely impurities I might encounter in my synthesis?

A2: Potential impurities can arise from both stages of the synthesis:

  • From the SNAr reaction: Unreacted 6-halonicotinaldehyde, excess imidazole, and potential side-products from reactions with residual water.

  • From the oxidation step: Unreacted 6-(1H-imidazol-1-yl)nicotinaldehyde, over-oxidation products, or byproducts from the decomposition of the oxidizing agent.

Q3: My final product has a persistent yellow color. What could be the cause and how can I remove it?

A3: A yellow coloration in nicotinic acid derivatives can be due to trace impurities. Purification through recrystallization with the aid of a decolorizing agent, such as activated carbon, is often effective. In some cases, melting the crude product before recrystallization can help destroy chromophores.[1]

Q4: What are the best general-purpose purification techniques for this compound?

A4: The most effective purification methods for this compound are:

  • Recrystallization: Utilizing a suitable solvent system to obtain high-purity crystalline material.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid and the basic nature of the imidazole ring to separate it from neutral or different pKa impurities.

  • Column Chromatography: While often used for the aldehyde intermediate, it can also be applied to the final acid if other methods fail, though it may be more challenging due to the polarity of the carboxylic acid.

Troubleshooting Guides

Low Yield in the Synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde (Intermediate)
Symptom Possible Cause Suggested Solution
Low or no product formationIncomplete reaction- Ensure anhydrous conditions by drying all reagents and solvents. - Increase reaction temperature or prolong reaction time. - Verify the quality and activity of the base (e.g., use freshly ground K₂CO₃).
Poor reagent quality- Use high-purity, anhydrous imidazole and 6-halonicotinaldehyde.
Incorrect stoichiometry- Use a slight excess (1.1-1.2 equivalents) of imidazole.
Impurities in the Final Product: this compound
Symptom Possible Cause Suggested Solution
Presence of starting aldehyde in the final productIncomplete oxidation- Increase the amount of oxidizing agent. - Extend the reaction time or moderately increase the temperature.
Broad or multiple spots on TLC/peaks in HPLCFormation of side-products- Optimize reaction conditions (temperature, concentration). - Employ a more selective oxidizing agent.
Discolored (yellow/brown) productTrace impurities/chromophores- Recrystallize from a suitable solvent with activated carbon.[1] - Perform an acid-base extraction workup.
Presence of unreacted imidazoleIncomplete removal after the first step- Wash the crude aldehyde intermediate thoroughly with water before oxidation. - Utilize an acid wash during the workup of the final product to remove basic imidazole.

Experimental Protocols

Protocol 1: Synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde

This protocol is a representative procedure for the nucleophilic aromatic substitution reaction.

Reagents & Materials:

  • 6-chloronicotinaldehyde

  • Imidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF and stir the mixture at 100-120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Oxidation of 6-(1H-imidazol-1-yl)nicotinaldehyde to this compound

This protocol is adapted from a general procedure for the oxidation of similar aldehydes.

Reagents & Materials:

  • 6-(1H-imidazol-1-yl)nicotinaldehyde

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃)

  • tert-Butyl methyl ether (MTBE) or other suitable organic solvent

Procedure:

  • Dissolve the crude 6-(1H-imidazol-1-yl)nicotinaldehyde in an appropriate solvent (e.g., a mixture of t-butanol and water).

  • Add a solution of potassium permanganate in aqueous sodium hydroxide dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • Once the reaction is complete, quench the excess permanganate by adding sodium bisulfite until the mixture becomes colorless.

  • Acidify the solution with HCl or H₂SO₄ to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification of this compound by Recrystallization

Reagents & Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Activated Carbon (optional)

  • Erlenmeyer flask, heating plate, filter paper

Procedure:

  • In an Erlenmeyer flask, add the crude this compound and a minimum amount of the chosen hot solvent to dissolve it completely.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 4: Purification by Acid-Base Extraction

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1M NaOH or NaHCO₃). The desired acid will move to the aqueous phase as its carboxylate salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the pure this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Solubility of Nicotinic Acid in Various Solvents at 298.15 K

This data for the parent compound, nicotinic acid, can guide solvent selection for recrystallization of its derivatives.

SolventMolar Solubility (mol·dm⁻³)
Water0.13
Ethanol0.02
Acetone0.005
Diethyl Ether0.0003
Acetonitrile0.002
Dimethyl Sulfoxide (DMSO)0.86

Data adapted from literature sources on nicotinic acid solubility.[2][3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start SNAr Reaction SNAr Reaction Start->SNAr Reaction 6-halonicotinaldehyde, imidazole, base Aldehyde Intermediate Aldehyde Intermediate SNAr Reaction->Aldehyde Intermediate Oxidation Oxidation Aldehyde Intermediate->Oxidation Oxidizing Agent Crude Acid Crude Acid Oxidation->Crude Acid Recrystallization Recrystallization Crude Acid->Recrystallization Solvent Acid-Base Extraction Acid-Base Extraction Crude Acid->Acid-Base Extraction Acid/Base Pure Product Pure Product Recrystallization->Pure Product Acid-Base Extraction->Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_purity Start Low Purity Detected Identify Impurity Identify Impurity Start->Identify Impurity Unreacted Aldehyde Unreacted Aldehyde Identify Impurity->Unreacted Aldehyde Aldehyde peak in NMR/HPLC Unreacted Imidazole Unreacted Imidazole Identify Impurity->Unreacted Imidazole Imidazole peak in NMR/HPLC Colored Impurities Colored Impurities Identify Impurity->Colored Impurities Visual Observation Optimize Oxidation Optimize Oxidation Unreacted Aldehyde->Optimize Oxidation Acid Wash Acid Wash Unreacted Imidazole->Acid Wash Recrystallize with Carbon Recrystallize with Carbon Colored Impurities->Recrystallize with Carbon Re-evaluate Purity Re-evaluate Purity Optimize Oxidation->Re-evaluate Purity Acid Wash->Re-evaluate Purity Recrystallize with Carbon->Re-evaluate Purity

Caption: Troubleshooting logic for improving the purity of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the synthesis of nicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing nicotinic acid, and what are their main scale-up challenges?

A1: The two primary industrial methods are the chemical oxidation of alkylpyridines and, more recently, enzymatic synthesis.

  • Chemical Synthesis: This traditionally involves the oxidation of starting materials like 5-ethyl-2-methylpyridine (MEP) or 3-picoline.[1][2] The main challenges during scale-up include managing harsh reaction conditions (high temperatures >150°C and pressures), handling corrosive reagents like nitric acid, controlling the formation of toxic gaseous by-products (e.g., NOx), and managing significant waste streams.[1][3][4] These processes often have high energy requirements and can suffer from low atom economy.[3][4] Equipment corrosion is also a significant concern, often requiring reactors made of special materials like titanium.[1][5]

  • Enzymatic Synthesis: This "green" approach often uses nitrilase or amidase-producing microorganisms to convert substrates like 3-cyanopyridine into nicotinic acid.[3] While it operates under milder conditions, scale-up challenges include the enzyme's low substrate tolerance, which can lead to inhibition and a decreased rate of bioconversion at higher concentrations.[3][4] Long reaction times can also be a bottleneck for industrial-scale production.[3]

Q2: My scaled-up reaction is showing a significantly lower yield than the bench-scale experiment. What are the common causes?

A2: A drop in yield during scale-up is a common problem and can be attributed to several factors that are more pronounced in larger volumes:

  • Thermal Gradients: Exothermic reactions can be difficult to control in large reactors, leading to uneven heating, localized overheating ("hot spots"), and the formation of impurities.[6]

  • Inefficient Mixing: Stirring that is effective in a small flask may not be adequate in a large vessel, resulting in poor mass and heat transfer, localized concentration spikes, and incomplete reactions.[6][7]

  • Gas Evolution: If your reaction produces gas, its removal may be less efficient at a larger scale, affecting pressure, reaction kinetics, and stirring dynamics.[6]

  • Impurity Amplification: Minor side reactions at the gram scale can become major pathways at the kilogram scale, consuming starting material and complicating purification.[6]

  • Purification Losses: Material loss can be proportionally higher during large-scale work-up and purification steps like recrystallization.[8]

Q3: We are observing the formation of nicotinamide as a byproduct when starting from a nitrile precursor. How can we prevent this?

A3: The hydrolysis of the nitrile group to the amide (nicotinamide) and subsequently to the carboxylic acid is a common side reaction, especially in the presence of water.[8] To minimize this:

  • Control the pH: The rate of hydrolysis is highly dependent on pH. Maintaining a neutral or near-neutral pH can slow down this side reaction.[8]

  • Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the amount of water available for hydrolysis.[8]

  • Optimize Temperature and Time: Elevated temperatures and extended reaction times can promote the hydrolysis of the nitrile.[8] Monitor the reaction to determine the optimal endpoint before significant byproduct formation occurs.

Troubleshooting Guides

Issue 1: Low Yield in Chemical Oxidation Reactions

This guide provides a systematic approach to troubleshooting low yields during the synthesis of nicotinic acid derivatives.

LowYieldTroubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Monitor via TLC/HPLC) start->check_completion check_side_reactions Are there significant side reactions? (Analyze crude product) check_completion->check_side_reactions No incomplete_solution Solution: - Extend reaction time - Increase temperature moderately - Improve mixing efficiency check_completion->incomplete_solution Yes check_catalyst Is the catalyst active? check_side_reactions->check_catalyst No side_reaction_solution Solution: - Optimize temperature/pressure - Adjust reagent stoichiometry - Change solvent or catalyst check_side_reactions->side_reaction_solution Yes check_purification Are purification losses high? check_catalyst->check_purification No catalyst_solution Solution: - Use fresh catalyst - Check for catalyst poisons - Optimize catalyst loading check_catalyst->catalyst_solution Yes purification_solution Solution: - Optimize recrystallization solvent/volume - Investigate alternative purification methods - Melt crude product before recrystallization check_purification->purification_solution

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Issue 2: Poor Performance in Enzymatic Synthesis Scale-Up

This guide addresses common problems encountered when scaling up biocatalytic productions of nicotinic acid.

EnzymaticScaleupTroubleshooting start Low Conversion Rate in Bioreactor check_substrate_inhibition Is substrate concentration too high? (Potential enzyme inhibition) start->check_substrate_inhibition check_mixing_oxygen Is mixing/aeration sufficient? (Whole-cell catalysis) check_substrate_inhibition->check_mixing_oxygen No substrate_solution Solution: - Implement a fed-batch strategy to maintain low substrate concentration - Immobilize the enzyme to improve stability check_substrate_inhibition->substrate_solution Yes check_biocatalyst_stability Is the biocatalyst (enzyme/cells) stable under process conditions? check_mixing_oxygen->check_biocatalyst_stability No mixing_solution Solution: - Increase agitation speed - Optimize impeller design - Increase aeration rate check_mixing_oxygen->mixing_solution Yes stability_solution Solution: - Optimize pH and temperature - Consider enzyme immobilization - Use a more robust engineered strain check_biocatalyst_stability->stability_solution

Caption: Troubleshooting guide for enzymatic synthesis scale-up.

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for Nicotinic Acid
Starting MaterialOxidizing Agent/CatalystTypical ConditionsConversion/YieldKey Challenges & Remarks
5-Ethyl-2-methylpyridine (MEP)Nitric Acid (HNO₃)High Temperature & Pressure96% Conversion, 91% Yield[1]Environmentally unfriendly (NOx by-products), corrosive, high energy consumption.[1][3][9]
3-Picoline (3-Methylpyridine)Nitric Acid (HNO₃)Liquid PhaseModest Yields (80-90%)[3][4]Corrosive, generation of toxic waste.
3-Picoline (3-Methylpyridine)Air / Heterogeneous CatalystGas PhaseHigh Selectivity, 87% Atom Economy[1]Potential for impurities limiting application; requires specialized gas-phase reactors.[1]
NicotineNitric Acid (HNO₃)70°CNot specifiedReaction can be spontaneous and boil vigorously, requiring careful addition and temperature control.[8]
QuinolineH₂SO₄ / Selenium Catalyst240–320°C~75% Yield[1]High temperatures required, use of toxic metal catalyst.
Table 2: Performance of Enzymatic Synthesis Methods
SubstrateBiocatalyst (Strain)MethodConditionsConversion/YieldKey Advantages & Remarks
3-CyanopyridineGordonia terrae (mutant MN12)Whole-cell catalysisOptimized culture conditions100% conversion of 100 mM substrate in 15 min[3][4]High purity (>99.9%); mutant strain shows significantly higher productivity.[3][4]
3-CyanopyridineNocardia globerula NHB-2Fed-batch reaction40 mL scale, 20 feedings1,136 mM nicotinic acid obtained from 100 mM initial substrate[4]Fed-batch approach overcomes substrate inhibition, allowing for higher product titers.[3][4]
Methyl Nicotinate DerivativesNovozym® 435 (Lipase)Continuous-flow microreactor50°C, tert-amyl alcoholHigh yields (81.6–88.5%) in 35 min[10]Significant reduction in reaction time compared to batch processes; green solvent.[10]

Experimental Protocols

Protocol 1: Oxidation of Nicotine to Nicotinic Acid

This protocol is adapted from a laboratory-scale procedure and requires extreme caution due to the corrosive nature of nitric acid and the potentially vigorous reaction.

Materials:

  • Nicotine (210 g)

  • Concentrated Nitric Acid (sp. gr. 1.42) (4 kg)

  • 5-liter round-bottomed flask

  • Steam bath

  • Fume hood

Procedure:

  • Setup: Place the 5-liter round-bottomed flask inside a fume hood.

  • Acid Addition: Carefully pour 4 kg of concentrated nitric acid into the flask.

  • Nicotine Addition: Add 210 g of nicotine in small portions (e.g., 25 cc). Crucially, shake the flask well after each addition to ensure the solution is homogeneous and to prevent dangerous localized heating.[8]

  • Heating: Place the flask on a steam bath and heat the mixture until the liquid temperature reaches 70°C.[8]

  • Reaction: Once the temperature reaches 70°C, remove the flask from the heat source. The oxidation reaction will proceed spontaneously, often causing the liquid to boil vigorously.[8] Ensure adequate ventilation and stand clear.

  • Completion & Work-up: After the initial boiling subsides (approximately 30 minutes), the reaction is largely complete.[8] The resulting solution can then be processed through concentration and recrystallization to isolate the nicotinic acid product.

Protocol 2: Alkaline Hydrolysis of 3-Cyanopyridine (Nicotinonitrile)

This protocol describes the hydrolysis of nicotinonitrile to sodium nicotinate, which is then converted to nicotinic acid.

Materials:

  • 3-Cyanopyridine (Nicotinonitrile) (800 g)

  • Deionized Water

  • 40% Sodium Hydroxide Solution (768 g)

  • Activated Carbon (11 g)

  • Reactor with heating and stirring capabilities

Procedure:

  • Dissolution: In a suitable reactor, dissolve 800 g of nicotinonitrile in 1700 g of deionized water.[5]

  • Heating: Heat the solution to 90°C with stirring.[5]

  • Hydrolysis: Slowly drip 768 g of 40% sodium hydroxide solution into the reactor. Maintain the reaction temperature below 100°C during the addition.[5]

  • Reaction Completion: After the sodium hydroxide addition is complete, maintain the temperature and continue stirring for 1 hour to ensure the hydrolysis is complete.[5]

  • Decolorization: Add 11 g of activated carbon to the hot reaction mixture.[5]

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Isolation: The resulting filtrate contains sodium nicotinate. This can be acidified to precipitate nicotinic acid, which is then isolated via filtration, or the solution can be evaporated to dryness.[5]

References

Technical Support Center: Overcoming Poor Bioactivity of Synthesized Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and resolve common issues leading to poor bioactivity in your synthesized imidazole compounds.

Troubleshooting Guide

Poor bioactivity is a frequent challenge in the early stages of drug discovery. This guide provides a systematic approach to diagnosing and resolving the underlying issues.

Issue 1: Lower-than-Expected or No Activity in Primary Assays
Possible Cause Troubleshooting Steps Experimental Protocol
Poor Compound Solubility 1. Visually inspect stock solutions and assay plates for precipitation. 2. Determine the kinetic solubility of your compound in the assay buffer. 3. If solubility is low, consider using a co-solvent or a different formulation strategy.Kinetic Solubility Assay (Nephelometry): Measures light scattering caused by undissolved particles to determine the concentration at which a compound precipitates from an aqueous buffer.[1][2][3][4][5]
Compound Instability 1. Assess the stability of your compound under the specific assay conditions (pH, temperature, light exposure) over the duration of the experiment. 2. Analyze for degradation products.HPLC-Based Stability Assay: Incubate the compound under assay conditions. At various time points, analyze samples by HPLC to detect and quantify the parent compound and any degradation products.[6][7][8][9]
Compound Purity Issues 1. Verify the purity of your synthesized compound using analytical techniques like LC-MS and NMR. 2. Identify any residual starting materials, byproducts, or contaminants that could interfere with the assay.Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the structure and purity of the synthesized compound.
Assay Interference 1. Run control experiments to check if your compound interferes with the assay's detection method (e.g., absorbance, fluorescence). 2. Perform orthogonal assays using a different detection principle to confirm the initial results.[10]Assay Interference Check: Add the compound to the assay in the absence of the biological target but with all detection reagents to see if it generates a signal on its own.[10]
Lack of Target Engagement 1. Confirm that the target protein is expressed and active in your cellular model. 2. Assess whether the compound is reaching its intracellular target.Cellular Thermal Shift Assay (CETSA): A biophysical method to assess target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[10]
Issue 2: High Variability Between Replicate Wells or Experiments
Possible Cause Troubleshooting Steps Experimental Protocol
Inconsistent Compound Concentration 1. Ensure complete dissolution of the compound in the stock solution (e.g., DMSO). 2. Check for precipitation during serial dilutions and in the final assay plate. 3. Maintain a consistent final concentration of co-solvents (e.g., DMSO) across all wells.Visual Inspection & Solubility Check: Carefully inspect all solutions and assay wells for any signs of precipitation. Re-run solubility assays if needed.
Cell Seeding Inconsistency 1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and consistent technique for cell seeding. 3. Avoid edge effects by not using the outer wells of the microplate or by filling them with a buffer.Standardized Cell Seeding: Follow a strict protocol for cell counting and plating to ensure uniform cell numbers across all wells.
Assay Conditions Fluctuation 1. Monitor and control incubation times, temperature, and CO2 levels precisely. 2. Ensure consistent timing for reagent additions across all plates.Strict Adherence to Protocol: Use timers and calibrated equipment to maintain consistent experimental conditions.[11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: My synthesized imidazole compound shows lower than expected bioactivity. What are the primary factors I should investigate?

A1: The most common factors to investigate are:

  • Compound Purity and Integrity: Impurities from the synthesis or degradation of the compound can interfere with the assay.

  • Solubility Issues: Poor solubility in your assay buffer leads to a lower effective concentration at the target site. Imidazole-based compounds can have variable solubility.

  • Compound Stability: The compound may be unstable under the assay conditions (e.g., pH, temperature, light), leading to degradation and loss of activity.

  • Structural and Stereochemical Factors: Minor changes in the structure, such as the position of substituents on the imidazole ring or stereochemistry, can significantly impact target binding.

  • Assay-Specific Interferences: Your compound might interfere with the assay components or detection method (e.g., absorbance, fluorescence).

  • Target Engagement: The compound may not be effectively reaching or binding to its intended biological target.

Q2: How can I quickly assess the solubility of my compound?

A2: A kinetic solubility assay using nephelometry is a high-throughput method to determine the concentration at which your compound precipitates out of an aqueous solution when added from a DMSO stock.[1][2][3][15] This mimics the conditions of many biological assays. If you observe precipitation, you may need to lower the compound concentration, use a co-solvent like DMSO (while being mindful of its final concentration), or explore formulation strategies like using cyclodextrins.

Q3: What are some common stability issues with imidazole compounds and how can I test for them?

A3: Imidazole derivatives can be susceptible to hydrolysis, especially at non-neutral pH, and photodegradation. To assess stability, you can incubate your compound under various stress conditions (e.g., different pH values, temperatures, and light exposure) for the duration of your assay. Subsequently, analyze the compound's integrity using techniques like HPLC to detect any degradation products.[6][7][8][9]

Q4: My compound is pure, soluble, and stable, but still shows low activity. What's the next step?

A4: If you've ruled out issues with the compound itself, scrutinize the biological assay and target interaction:

  • Target Expression and Activity: Confirm that your cellular model expresses the target at sufficient levels and that the target is active.

  • Cellular Uptake: The compound may not be effectively penetrating the cell membrane. Consider investigating this using methods like the Cellular Thermal Shift Assay (CETSA).[10]

  • Direct Target Binding: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm physical interaction with the target protein.[10]

  • Mechanism of Action: Your initial hypothesis about the compound's mechanism of action might be incorrect. Consider alternative mechanisms or off-target effects.

Q5: How do different substituents on the imidazole ring affect bioactivity?

A5: The type and position of substituents on the imidazole ring are critical for bioactivity. For example, in antifungal imidazoles, the side chains interact with the active site of the target enzyme, CYP51.[3] In anticancer agents, different substitutions can influence kinase inhibition or tubulin polymerization.[16][17][18] Structure-activity relationship (SAR) studies, where you systematically synthesize and test a series of analogs, are essential to understand these effects and optimize your lead compound.[18]

Data Presentation: Quantitative Analysis of Imidazole Derivatives

The following tables summarize the bioactivity of various imidazole derivatives against different biological targets.

Table 1: Antifungal Activity of Imidazole Derivatives Against Candida albicans

Compound IDSubstituentsMIC (µg/mL)Reference
YW01 Bulky tricyclic scaffold8[3]
Compound 31 2,4-Dienone motif0.5 - 8[19]
Compound 42 2,4-Dienone motif2 - 32[19]
SAM3 Benzimidazole derivative62.5 - 500[11]
SAM5 Benzimidazole derivative>312.5[11]
AM5 Benzimidazole derivative>312.5[11]
Fluconazole (Reference Drug)2.27-3x lower than test compounds[11]

Table 2: Anticancer Activity (IC50) of Imidazole Derivatives

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Compound 22 A549 (Lung)Tubulin Polymerization Inhibitor0.15[17]
Compound 22 HeLa (Cervical)Tubulin Polymerization Inhibitor0.21[17]
Compound 22 HepG2 (Liver)Tubulin Polymerization Inhibitor0.33[17]
Compound 22 MCF-7 (Breast)Tubulin Polymerization Inhibitor0.17[17]
Compound 24 HCT116 (Colon)Tubulin Polymerization Inhibitor0.058[17]
Compound 13a MCF-7 (Breast)EGFR Kinase Inhibitor4.02[20]
Compound 13b MCF-7 (Breast)EGFR Kinase Inhibitor4.23[20]
Compound 9f (In vitro assay)Syk/ZAP-70 Kinase Inhibitor(Potent)[21]
Compound 5 MCF-7 (Breast)Cytotoxic< 5[22]
Compound 5 HCT-116 (Colon)Cytotoxic< 5[22]
Compound 5 HepG2 (Liver)Cytotoxic< 5[22]
Erlotinib (Reference Drug)EGFR Kinase Inhibitor4.70[20]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method for determining the kinetic solubility of a test compound.[1][2][3][5]

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM). Ensure the compound is fully dissolved.

  • Plate Setup: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Mix the contents thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[1]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The instrument directs a laser through the sample, and the amount of scattered light is proportional to the amount of precipitate.

  • Data Analysis: Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.[3]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and is commonly used to determine the cytotoxic effects of compounds.[23][24][25]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the imidazole compound in culture medium and add them to the cells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow viable cells to metabolize the yellow MTT into purple formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[24] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizations: Signaling Pathways and Experimental Workflows

CYP51_Inhibition_Pathway cluster_membrane Cellular Consequence AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 ToxicSterols Accumulation of 14α-methylated sterols (Toxic Intermediates) Lanosterol->ToxicSterols Pathway Blocked Ergosterol Ergosterol CYP51->Ergosterol Demethylation Imidazole Imidazole Antifungal (e.g., Ketoconazole) Imidazole->CYP51 Inhibition Membrane Fungal Cell Membrane Disruption ToxicSterols->Membrane

Caption: Antifungal mechanism of imidazole compounds via CYP51 inhibition.

BRAF_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates BRAF B-Raf (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates Imidazole_Kinase_Inhibitor Imidazole-based Kinase Inhibitor Imidazole_Kinase_Inhibitor->BRAF Inhibits Apoptosis Apoptosis Imidazole_Kinase_Inhibitor->Apoptosis ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

Caption: Anticancer mechanism via inhibition of the B-Raf/MEK/ERK pathway.

Troubleshooting_Workflow start Synthesized Imidazole Shows Poor Bioactivity check_purity Step 1: Verify Purity (LC-MS, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Action: Re-purify or Re-synthesize is_pure->purify No check_solubility Step 2: Assess Solubility (Nephelometry) is_pure->check_solubility Yes purify->check_purity is_soluble Is it Soluble? check_solubility->is_soluble reformulate Action: Reformulate (e.g., use co-solvents) is_soluble->reformulate No check_stability Step 3: Test Stability (HPLC Assay) is_soluble->check_stability Yes reformulate->check_solubility is_stable Is it Stable? check_stability->is_stable modify_conditions Action: Modify Assay Conditions (pH, temp) is_stable->modify_conditions No check_assay Step 4: Investigate Assay & Target Engagement is_stable->check_assay Yes modify_conditions->check_stability end Proceed with Structure-Activity Relationship (SAR) Studies check_assay->end

Caption: A logical workflow for troubleshooting poor bioactivity.

Hit_to_Lead_Workflow start Primary Screen Hit Identified (μM Activity) hit_confirmation Hit Confirmation (Re-test in primary assay, Orthogonal assay) start->hit_confirmation is_confirmed Is Activity Confirmed & Not an Artifact? hit_confirmation->is_confirmed discard Discard (False Positive) is_confirmed->discard No hit_expansion Hit Expansion (Analog Synthesis) is_confirmed->hit_expansion Yes sar Establish Initial SAR (Structure-Activity Relationship) hit_expansion->sar optimization Iterative Optimization Cycle sar->optimization improve_potency Improve Potency optimization->improve_potency improve_properties Improve Physicochemical Properties (Solubility, Stability) optimization->improve_properties reduce_toxicity Reduce Off-Target Activity & Toxicity optimization->reduce_toxicity lead_candidate Lead Candidate (nM Activity, Good Properties) optimization->lead_candidate improve_potency->optimization improve_properties->optimization reduce_toxicity->optimization in_vivo In Vivo Testing lead_candidate->in_vivo

Caption: A typical workflow for hit-to-lead optimization in drug discovery.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted nicotinic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the proton signals for my substituted nicotinic acid broad, especially for the proton at the C2 or C6 position?

A: Signal broadening in the ¹H NMR spectrum of nicotinic acid derivatives is a common issue stemming from several factors:

  • ¹⁴N Quadrupolar Relaxation: The primary cause is often the adjacent ¹⁴N nucleus (a quadrupolar nucleus, Spin I=1).[1][2] The rapid relaxation of the ¹⁴N nucleus can cause significant broadening of the signals of nearby protons (H2 and H6).[3] This effect is dependent on the symmetry of the electric field around the nitrogen atom.[1][2]

  • pH and Proton Exchange: The acidity of the sample can dramatically affect the spectra. The carboxylic acid proton is labile and exchanges with residual water or other acidic protons, leading to a very broad signal or its complete disappearance.[4] Similarly, if the solution's pH is low enough to protonate the pyridine nitrogen, this can alter the electronic structure and lead to exchange broadening.[3][5]

  • Solvent and Concentration Effects: High sample concentration can increase solution viscosity, leading to broader lines.[6] Hydrogen bonding interactions with the solvent can also influence relaxation times and contribute to broadening.

Troubleshooting Steps:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) can alter chemical shifts and hydrogen bonding, sometimes resolving broad signals.[7]

  • Adjust Temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen signals by averaging out exchange processes or changing relaxation rates.

  • Check the pH: Ensure your solvent is neutral. Adding a small amount of D₂O can help identify exchangeable protons as their signals will disappear.[4][8] If protonation is suspected, consider preparing the sample in a buffered solution.[9]

  • ¹H-¹⁵N HMBC: For definitive assignment and to overcome ¹⁴N broadening, if you have an ¹⁵N-labeled sample, an ¹H-¹⁵N HMBC experiment can correlate the nitrogen to adjacent protons.

Q2: I'm struggling to assign the aromatic protons (H2, H4, H5, H6). How can I differentiate them?

A: Overlapping signals in the aromatic region (typically 7.0-9.0 ppm) are a frequent challenge.[7] A systematic approach using a combination of 1D and 2D NMR techniques is the most effective way to achieve unambiguous assignment.

Logical Workflow for Assignment:

G A Acquire 1D ¹H NMR B Identify Spin Systems (J-coupling) A->B E Acquire 2D ¹H-¹³C HSQC A->E C Acquire 2D ¹H-¹H COSY B->C If overlap occurs D Trace Proton Connectivity C->D D->E F Assign Protonated Carbons E->F G Acquire 2D ¹H-¹³C HMBC F->G H Assign Quaternary Carbons (e.g., -COOH, C3) G->H I Final Structure Confirmation H->I

Caption: Workflow for NMR spectral assignment.

Breakdown of Techniques:

  • Chemical Shift & Multiplicity (1D ¹H NMR):

    • H2: Typically the most downfield (deshielded) proton due to its proximity to both the electronegative nitrogen and the electron-withdrawing carboxylic acid group. It often appears as a doublet or doublet of doublets.[10][11]

    • H6: Also significantly deshielded by the nitrogen. Its multiplicity depends on coupling to H5.

    • H4: Influenced by the nitrogen and the C3-substituents.

    • H5: Usually the most upfield of the ring protons.[10][11]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the most crucial experiment for determining which protons are coupled (typically 2-3 bonds apart).[12][13] A cross-peak between two signals in a COSY spectrum confirms that those two protons are J-coupled.[7] This allows you to "walk" around the ring, connecting H4 to H5, and H5 to H6.[12][13]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[7][14] It is the definitive way to assign the protonated carbons in the ring.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key for assigning quaternary (non-protonated) carbons.[7] It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, observing a correlation from H2 and H4 to the carboxylic carbon (~165-180 ppm) confirms their positions relative to this important functional group.[4][14]

Q3: My observed chemical shifts don't match literature values. What are the common causes of these discrepancies?

A: Variations in chemical shifts are common and can almost always be attributed to differences in experimental conditions.

  • Solvent: The choice of solvent can significantly alter chemical shifts due to solvent polarity and specific interactions (like hydrogen bonding). Aromatic solvents like benzene-d₆ can induce noticeable upfield or downfield shifts compared to DMSO-d₆ or CDCl₃.[7]

  • pH: As mentioned, the protonation state of the molecule is critical. Protonation of the pyridine nitrogen causes a dramatic downfield shift of all ring protons due to the increased positive charge on the ring.[3][15] The carboxylic acid's ionization state also plays a role. Always report the pH or ensure neutrality if comparing to standard literature data.[5][16]

  • Concentration & Temperature: While usually having a smaller effect, changes in concentration and temperature can alter chemical shifts, especially for protons involved in hydrogen bonding (like the -COOH proton).[4][10]

  • Referencing: Ensure your spectrum is correctly referenced. For organic solvents, the residual solvent peak or tetramethylsilane (TMS) is used.[17] For aqueous samples, DSS or TSP is standard.[9][18]

Data Presentation: Characteristic NMR Data

The following tables summarize typical chemical shift and coupling constant ranges for the nicotinic acid core. Note that these values are approximate and will be influenced by the nature and position of other substituents.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges (ppm) for the Nicotinic Acid Ring in a Neutral Solvent (e.g., DMSO-d₆)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C2 8.9 - 9.2150 - 154H2 is typically the most deshielded proton.
C3 -135 - 139Quaternary carbon, position of the -COOH group.
C4 8.1 - 8.4137 - 141Deshielded by the ring nitrogen.
C5 7.4 - 7.7123 - 127Often the most shielded ring position.
C6 8.6 - 8.9148 - 152Deshielded by the ring nitrogen.
-COOH 11.0 - 13.0165 - 170Broad signal, highly dependent on solvent and concentration.[4]

Data compiled from various sources, including the Human Metabolome Database.[9][17]

Table 2: Typical Proton-Proton Coupling Constants (J, in Hz)

CouplingTypeTypical Value (Hz)Notes
J₄,₅ Ortho7.5 - 8.5Strong coupling between adjacent protons.[10]
J₅,₆ Ortho4.5 - 5.5Strong coupling between adjacent protons.[10][11]
J₄,₆ Meta1.5 - 2.5Weaker coupling across the nitrogen atom.[10]
J₂,₄ Meta~1.5Weaker four-bond coupling.[10][11]
J₂,₆ Para< 1Very weak or unobserved coupling.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

  • Weigh Sample: Accurately weigh 5-10 mg of the substituted nicotinic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[18]

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[18]

  • Dissolve: Vortex or gently shake the vial until the sample is fully dissolved. If the sample is not readily soluble, gentle warming or sonication may be required.[6]

  • Filter: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[19]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer.[6]

Protocol 2: Acquiring a Standard 2D ¹H-¹H COSY Spectrum

This protocol assumes a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve good resolution on a standard 1D proton spectrum.[20]

  • Load COSY Parameters: Load a standard gradient-enhanced COSY pulse sequence parameter set (e.g., 'gCOSY' or similar).[20][21]

  • Set Spectral Widths: Set the spectral width (SW) in both dimensions (F1 and F2) to cover the entire proton chemical shift range (e.g., 0-12 ppm).[22]

  • Set Acquisition Parameters:

    • Number of Increments (F1): Set to at least 256 points for reasonable resolution in the indirect dimension.[20]

    • Number of Scans (NS): Set to 2, 4, or 8, depending on sample concentration.[20]

    • Relaxation Delay (d1): Set to 1.5 - 2.0 seconds.[7]

  • Acquisition: Start the acquisition.[20]

  • Processing: After acquisition is complete, apply a window function (e.g., sine-bell), perform a 2D Fourier transform, and phase the spectrum. The resulting 2D spectrum can be optionally symmetrized to reduce noise.[20][21]

  • Analysis: Analyze the spectrum by identifying cross-peaks, which appear symmetrically off the diagonal and indicate J-coupling between the corresponding protons on the diagonal.[12]

References

Validation & Comparative

A Comparative Analysis of 6-(1H-imidazol-1-yl)nicotinic Acid-Containing Glucokinase Activator and Other Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of a novel hepatoselective glucokinase activator, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, against other prominent glucokinase activators (GKAs). This document synthesizes available experimental data to facilitate an objective assessment of their potential as therapeutic agents for Type 2 Diabetes Mellitus.

Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Its activation is a key therapeutic strategy for managing type 2 diabetes. The compound of interest, which incorporates a 6-(1H-imidazol-1-yl)nicotinic acid moiety, is a potent, hepatoselective GKA designed to minimize the risk of hypoglycemia associated with systemic GK activation. This guide will compare its efficacy with other well-characterized GKAs.

Quantitative Efficacy Comparison of Glucokinase Activators

The following table summarizes the in vitro efficacy data for (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid and other notable glucokinase activators. The half-maximal effective concentration (EC50) is a key metric for potency, representing the concentration of a drug that induces a response halfway between the baseline and maximum.

Glucokinase ActivatorTypeEC50 (nM)Maximal Activation (Fold Increase)Key Characteristics
(S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acidHepatoselective< 100> 1.5Designed for preferential uptake by hepatocytes to reduce hypoglycemia risk.[1]
PSN-GK1Systemic1304.3Potent activator with demonstrated in vivo efficacy in rodent models of diabetes.[2][3]
Ro-28-1675Systemic54-An early, potent GKA that enhances both glucose affinity and maximal velocity of the enzyme.[1][4]
GKA50Systemic33-A potent GKA that stimulates insulin release from pancreatic islets.[5][6]
TTP399Hepatoselective762-A liver-selective GKA that has shown clinical efficacy in reducing HbA1c without causing hypoglycemia.[7][8]

Experimental Protocols

The determination of glucokinase activator efficacy relies on standardized in vitro and cellular assays. Below are detailed methodologies for key experiments cited in the comparison.

In Vitro Glucokinase Activation Assay

This assay directly measures the enzymatic activity of purified glucokinase in the presence of an activator.

  • Reagents and Materials:

    • Recombinant human glucokinase

    • Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM DTT, 5 mM MgCl2)

    • ATP (Adenosine triphosphate)

    • D-glucose

    • Coupling enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)

    • NADP+ (Nicotinamide adenine dinucleotide phosphate)

    • Test compounds (Glucokinase activators)

    • 96-well microplate

    • Spectrophotometer (plate reader)

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, and G6PDH.

    • Varying concentrations of the test glucokinase activator are added to the wells of the microplate.

    • The enzymatic reaction is initiated by the addition of recombinant glucokinase and ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C).

    • The activity of glucokinase is determined by measuring the rate of NADPH formation, which is coupled to the oxidation of glucose-6-phosphate by G6PDH. The increase in absorbance at 340 nm is monitored over time.

    • The initial reaction rates are plotted against the concentration of the activator to determine the EC50 value.

Cellular Glucokinase Activity Assay in Hepatocytes

This assay assesses the ability of a glucokinase activator to stimulate glucose metabolism in a cellular context, which is particularly relevant for hepatoselective compounds.

  • Reagents and Materials:

    • Primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2)

    • Cell culture medium

    • Glucose-free medium

    • D-glucose (radiolabeled or non-labeled)

    • Test compounds (Glucokinase activators)

    • Lysis buffer

    • Reagents for measuring glycogen synthesis or lactate production

    • Scintillation counter (for radiolabeled glucose) or appropriate assay kits

  • Procedure:

    • Hepatocytes are cultured in multi-well plates.

    • Prior to the assay, cells are typically starved of glucose for a defined period.

    • The cells are then incubated with varying concentrations of the glucokinase activator in a medium containing a specific concentration of glucose.

    • After the incubation period, the cells are washed and lysed.

    • The cell lysates are analyzed to measure the downstream effects of glucokinase activation, such as the rate of glycogen synthesis (by measuring the incorporation of radiolabeled glucose into glycogen) or lactate production (using a colorimetric or fluorometric assay).

    • The results are used to determine the EC50 of the compound in a cellular setting.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Glucokinase_Activation_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte / Pancreatic β-cell cluster_downstream Downstream Metabolic Pathways Glucose_blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Uptake Glucose_cell Glucose GLUT2->Glucose_cell GK_inactive Glucokinase (Inactive) Glucose_cell->GK_inactive Substrate GK_active Glucokinase (Active) GK_inactive->GK_active Activation G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation GKA Glucokinase Activator GKA->GK_inactive Allosteric Binding Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis (Liver) G6P->Glycogen Insulin Insulin Secretion (Pancreas) Glycolysis->Insulin

Caption: Glucokinase activation signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay (Hepatocytes) start_invitro Prepare Reaction Mix (Buffer, Glucose, NADP+, G6PDH) add_gka_invitro Add Glucokinase Activator (Varying Concentrations) start_invitro->add_gka_invitro add_gk_atp Initiate Reaction (Add Glucokinase & ATP) add_gka_invitro->add_gk_atp measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) add_gk_atp->measure_absorbance calculate_ec50_invitro Calculate EC50 measure_absorbance->calculate_ec50_invitro culture_cells Culture Hepatocytes starve_cells Glucose Starvation culture_cells->starve_cells add_gka_cellular Incubate with Glucokinase Activator & Glucose starve_cells->add_gka_cellular lyse_cells Cell Lysis add_gka_cellular->lyse_cells measure_endpoint Measure Glycogen Synthesis or Lactate Production lyse_cells->measure_endpoint calculate_ec50_cellular Calculate EC50 measure_endpoint->calculate_ec50_cellular

Caption: Experimental workflow for assessing GKA efficacy.

References

A Preclinical Showdown: Hepatoselective Glucokinase Activator vs. Metformin in Diabetes Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid and the cornerstone diabetes therapy, metformin, in preclinical settings.

In the landscape of type 2 diabetes research, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. This guide provides a head-to-head comparison of a novel hepatoselective glucokinase activator, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (alternatively known as PF-04991532), and the universally recognized first-line therapy, metformin. The information presented herein is based on available preclinical data, offering a resource for researchers, scientists, and drug development professionals.

It is important to note that preclinical data for the specifically requested compound, 6-(1H-imidazol-1-yl)nicotinic acid, in the context of diabetes is not available in the public domain. Therefore, this guide focuses on a closely related, well-characterized compound, PF-04991532, to provide a meaningful comparison against the established efficacy of metformin.

At a Glance: Key Preclinical Performance Metrics

The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the efficacy of PF-04991532 and metformin in animal models of type 2 diabetes.

Table 1: Effects on Fasting Blood Glucose

CompoundAnimal ModelDoseDurationChange in Fasting Blood Glucose
PF-04991532 Goto-Kakizaki Rats30, 60, 100 mg/kg28 daysDose-dependent significant reduction
Metformin T2DN Rats70 mg/kg13 weeksSignificant decrease

Table 2: Performance in Oral Glucose Tolerance Test (OGTT)

CompoundAnimal ModelDoseGlucose ChallengeKey Finding
PF-04991532 Data not available---
Metformin C57BL/6J Mice250 mg/kg2 g/kgSignificant improvement in glucose tolerance
Metformin High-Fat Diet Mice60, 200, 400 mg/kg3 g/kgDose-dependent improvement in glucose tolerance

Table 3: Effects on Glycated Hemoglobin (HbA1c)

CompoundAnimal ModelDoseDurationChange in HbA1c
PF-04991532 Data not available---
Metformin AD-induced RatsNot specifiedNot specifiedSignificant decrease

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the glucose-lowering effects of PF-04991532 and metformin lies in their distinct molecular mechanisms. PF-04991532 is a highly specific, hepatoselective activator of the enzyme glucokinase, while metformin exerts its effects through a more complex mechanism, primarily involving the activation of AMP-activated protein kinase (AMPK).

(S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532): The Glucokinase Activator

PF-04991532 is designed to specifically target glucokinase in the liver. Glucokinase acts as a glucose sensor and plays a pivotal role in hepatic glucose metabolism. By allosterically activating glucokinase, PF-04991532 enhances the liver's capacity to take up and metabolize glucose, thereby reducing blood glucose levels. This hepatoselective action is a key feature, aiming to minimize the risk of hypoglycemia that can be associated with non-selective glucokinase activators that also act on the pancreas.[1][2]

cluster_Hepatocyte Hepatocyte Glucose Blood Glucose GK Glucokinase (Inactive) Glucose->GK PF04991532 PF-04991532 PF04991532->GK Allosteric Activation GK_active Glucokinase (Active) GK->GK_active G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation HGU Increased Hepatic Glucose Uptake GK_active->HGU Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Bloodstream Bloodstream

Caption: Signaling pathway of PF-04991532 in hepatocytes.

Metformin: The AMPK Activator

Metformin's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I in hepatocytes.[3] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels activate AMPK, a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates downstream targets, leading to the inhibition of hepatic gluconeogenesis (glucose production) and an increase in insulin sensitivity in peripheral tissues.[3][4]

cluster_Hepatocyte Hepatocyte Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibition ATP ATP ↓ Mito->ATP AMP AMP ↑ ATP->AMP increases ratio AMPK AMPK (Inactive) AMP->AMPK AMPK_active AMPK (Active) AMPK->AMPK_active Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK_active->Gluconeogenesis Insulin_Sens Insulin Sensitivity ↑ AMPK_active->Insulin_Sens

Caption: Signaling pathway of Metformin in hepatocytes.

Experimental Protocols: A Look at the Methodology

Detailed experimental design is crucial for the interpretation of preclinical data. Below are outlines of the key experimental protocols used to evaluate PF-04991532 and metformin.

Hyperglycemic Clamp in Goto-Kakizaki Rats (for PF-04991532)

This study aimed to assess the effect of PF-04991532 on glucose metabolism under hyperglycemic conditions.[5]

  • Animal Model: Male Goto-Kakizaki rats, a non-obese model of type 2 diabetes, were used.

  • Acclimation: Animals were acclimated for at least one week before the study.

  • Surgical Preparation: Catheters were implanted in the jugular vein and carotid artery for infusions and blood sampling, respectively.

  • Drug Administration: PF-04991532 was administered orally at doses of 30, 60, or 100 mg/kg.

  • Hyperglycemic Clamp Procedure:

    • A continuous infusion of glucose was initiated to clamp blood glucose at a hyperglycemic level (e.g., ~250 mg/dL).

    • A variable infusion of [3-³H]glucose was used to measure glucose turnover.

    • Blood samples were collected at regular intervals to monitor plasma glucose and insulin concentrations, and to determine the glucose infusion rate required to maintain hyperglycemia.

  • Data Analysis: The glucose infusion rate, endogenous glucose production, and glucose disposal rates were calculated to assess the effects of the compound on glucose metabolism.

cluster_Workflow Hyperglycemic Clamp Workflow start Goto-Kakizaki Rat (Catheterized) drug Oral Administration of PF-04991532 start->drug clamp Initiate Hyperglycemic Clamp (Glucose Infusion) drug->clamp tracer [3-³H]glucose Infusion clamp->tracer sampling Blood Sampling (Regular Intervals) tracer->sampling analysis Measure Glucose Infusion Rate, Endogenous Glucose Production, Glucose Disposal sampling->analysis

Caption: Experimental workflow for hyperglycemic clamp study.

Oral Glucose Tolerance Test (OGTT) in Mice (for Metformin)

The OGTT is a standard preclinical test to evaluate a compound's ability to improve glucose tolerance.[6][7]

  • Animal Model: Male C57BL/6J mice are commonly used. For diet-induced obesity models, mice are fed a high-fat diet for a specified period.

  • Fasting: Mice were fasted overnight (typically 12-16 hours) or for a shorter duration (e.g., 6 hours) before the test.

  • Drug Administration: Metformin was administered orally via gavage at a dose of 250 mg/kg, 15-30 minutes prior to the glucose challenge.

  • Glucose Challenge: A bolus of glucose (typically 1.5-2 g/kg body weight) was administered orally.

  • Blood Glucose Measurement: Blood samples were collected from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, 120, and 180 minutes).

  • Data Analysis: Blood glucose levels were plotted against time, and the area under the curve (AUC) was calculated to quantify the overall glucose excursion.

cluster_Workflow Oral Glucose Tolerance Test Workflow start Fasted Mouse drug Oral Administration of Metformin start->drug glucose Oral Glucose Challenge drug->glucose sampling Serial Blood Sampling (Tail Vein) glucose->sampling analysis Measure Blood Glucose & Calculate AUC sampling->analysis

Caption: Experimental workflow for Oral Glucose Tolerance Test.

Concluding Remarks

This comparative guide highlights the distinct preclinical profiles of the hepatoselective glucokinase activator PF-04991532 and the established antidiabetic agent, metformin. PF-04991532 demonstrates a targeted mechanism of action, potently lowering blood glucose by enhancing hepatic glucose uptake. Metformin, on the other hand, exerts its effects through a broader, systemic mechanism, primarily by reducing hepatic glucose production and improving insulin sensitivity.

The data presented here are derived from preclinical animal models and serve as a foundation for understanding the potential therapeutic applications and distinguishing features of these two agents. Further research, including direct head-to-head clinical trials, would be necessary to fully elucidate their comparative efficacy and safety in humans.

References

Navigating the Structure-Activity Landscape of 6-(1H-imidazol-1-yl)nicotinic Acid Analogs as Hepatoselective Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of novel 6-(1H-imidazol-1-yl)nicotinic acid analogs has revealed key structural determinants for potent and selective activation of glucokinase, a critical regulator of glucose homeostasis. These findings offer a promising avenue for the development of next-generation therapeutics for type 2 diabetes mellitus by targeting the liver with high selectivity, thereby minimizing the risk of hypoglycemia.

A pivotal study has illuminated the structure-activity relationship (SAR) of a series of this compound derivatives, identifying (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a clinical candidate.[1] This class of compounds has been engineered to act as allosteric activators of glucokinase (GK), an enzyme predominantly expressed in the liver and pancreas that plays a central role in glucose metabolism. The research focused on developing hepatoselective GK activators to mitigate the risk of hypoglycemia associated with systemic activation.[1]

The core structure, this compound, serves as a scaffold for extensive modification. The SAR exploration systematically evaluated the impact of substitutions on the amide side chain, the imidazole ring, and the nicotinic acid core itself. The key to achieving hepatoselectivity was the incorporation of a carboxylic acid moiety, which facilitates uptake by organic anion transporting polypeptides (OATPs) that are highly expressed in the liver, while limiting passive diffusion into other tissues like the pancreas.[1]

Comparative Analysis of Glucokinase Activation

The following table summarizes the in vitro activity of key analogs from the study, highlighting the impact of structural modifications on their potency as glucokinase activators.

Compound IDR Group (Side Chain)Imidazole SubstitutionGlucokinase Activation (EC50, nM)
1 Cyclopentylmethyl4-CF363
2 Cyclohexylmethyl4-CF3120
3 Phenylmethyl4-CF3250
4 Cyclopentylmethyl4-Cl150
5 Cyclopentylmethyl4-H>1000

Data sourced from a study on hepatoselective glucokinase activators.[1]

Key SAR Insights:

  • Lipophilic Side Chain: A bulky, lipophilic group at the R position of the propanamido side chain is crucial for potent glucokinase activation. The cyclopentylmethyl group (Compound 1 ) demonstrated the highest potency.

  • Imidazole Substitution: An electron-withdrawing substituent at the 4-position of the imidazole ring, such as trifluoromethyl (CF3), significantly enhances activity. Unsubstituted imidazole analogs (Compound 5 ) were found to be inactive.

  • Stereochemistry: The (S)-enantiomer of the propanamido side chain was consistently more active than the (R)-enantiomer, indicating a specific stereochemical requirement for optimal interaction with the allosteric binding site of glucokinase.

Experimental Protocols

The following methodologies were employed to evaluate the pharmacological properties of the this compound analogs.

Glucokinase Activation Assay

The in vitro potency of the compounds was determined using a recombinant human glucokinase enzyme assay. The assay measures the rate of glucose-6-phosphate production, which is coupled to the reduction of NADP+ to NADPH, monitored by the change in absorbance at 340 nm.

  • Reaction Mixture: The assay was performed in a buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl2, 2.5 mM dithiothreitol, and 1 mM ATP.

  • Enzyme and Substrates: Recombinant human glucokinase, glucose, and NADP+ were added to the reaction mixture.

  • Compound Incubation: The test compounds were serially diluted and incubated with the reaction mixture.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal activation (EC50) was calculated from the dose-response curves.

Hepatocyte Selectivity Assay

To assess the liver-selective activity, the compounds were tested in primary rat hepatocytes and pancreatic islets.

  • Cell Culture: Primary hepatocytes and pancreatic islets were isolated from rats and cultured under standard conditions.

  • Compound Treatment: Cells were treated with varying concentrations of the test compounds.

  • Glucose Metabolism Measurement: In hepatocytes, the rate of glucose uptake and glycogen synthesis was measured. In pancreatic islets, glucose-stimulated insulin secretion was quantified.

  • Selectivity Index: The ratio of the EC50 value in pancreatic islets to the EC50 value in hepatocytes was calculated to determine the hepatoselectivity.

Logical Workflow for Hepatoselective Glucokinase Activator Development

The following diagram illustrates the logical workflow from compound design to the identification of a clinical candidate.

G cluster_0 Compound Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies A Scaffold Selection: This compound B SAR-guided Side Chain Modification A->B C Imidazole Ring Substitution B->C D Stereochemistry Optimization C->D E Glucokinase Activation Assay (EC50) D->E F Hepatocyte vs. Pancreatic Islet Activity (Selectivity) E->F G Pharmacokinetic Profiling (OATP-mediated uptake) F->G H Efficacy in Diabetic Animal Models G->H I Safety & Toxicology Assessment H->I J Identification of Clinical Candidate I->J

Caption: Workflow for the discovery of hepatoselective glucokinase activators.

This comprehensive approach, integrating rational drug design, rigorous in vitro screening, and preclinical evaluation, has successfully identified a promising class of this compound analogs for the treatment of type 2 diabetes. The lead compound, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, demonstrates the potential for robust glucose-lowering effects with a favorable safety profile due to its liver-targeted mechanism of action.[1] Further clinical development will be crucial to ascertain its therapeutic utility in patients.

References

Comparative Analysis of the Biological Activity of Imidazole-Containing Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of various imidazole-containing compounds. It offers a comprehensive overview of their anticancer, antifungal, and antibacterial properties, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.

The imidazole ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide delves into a comparative analysis of substituted imidazole derivatives, offering insights into their therapeutic potential. The data presented herein has been compiled from various studies to facilitate a clear comparison of the efficacy of these compounds.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as tyrosine kinase pathways, and by inducing apoptosis.

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against common cancer cell lines, providing a direct comparison of their cytotoxic effects. Lower IC50 values indicate greater potency.

Compound/DerivativeMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)Reference
Compound 22 (benzimidazole sulfonamide)0.170.150.33[1]
Plinabulin (Compound 31 )9.0 nM-3.0 nM[1]
Compound 43 (substituted xanthine)0.8≤ 1.7-[1]
Purine Derivative 47 -2.29-[1]
se-182 (benzimidazole derivative)-15.8015.58[2]
Compound 5 (N-1 arylidene amino imidazole-2-thione)< 5-< 5[3]
Compound 11a 3.79.88.2
Compound 12b 3.121.813.7
Compound 12f 7.174.52.2
Compound 6c 19.1315.6913.68[4]

Note: "-" indicates data not available in the cited sources.

Key Signaling Pathways in Anticancer Activity

Tyrosine Kinase Inhibition: Many imidazole-containing compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR. This inhibition blocks downstream signaling pathways, such as the PI3K/AKT and Ras/MAPK pathways, which are crucial for cell growth and proliferation.[2]

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK Imidazole_Compound Imidazole Compound Imidazole_Compound->RTK Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Ras_MAPK->Proliferation

Figure 1: Imidazole Inhibition of Tyrosine Kinase Pathway

Apoptosis Induction: Imidazole derivatives can also trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway, leading to the activation of caspases and subsequent cell death.

Apoptosis_Induction cluster_cell Cancer Cell Imidazole_Compound Imidazole Compound Mitochondrion Mitochondrion Imidazole_Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Imidazole-Induced Apoptosis Pathway

Antifungal Activity

A significant application of imidazole compounds is in the treatment of fungal infections. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Comparative Antifungal Potency

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness. The table below presents the MIC values of various imidazole derivatives against common fungal pathogens. Lower MIC values signify higher antifungal activity.

Compound/DerivativeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
SAM362.5 - 500-[5]
SAM5--[5]
AM5--[5]
Luliconazole0.087 - 0.706 µM≤0.00087 µM[6]
Fluconazole (Reference)0.42 - 1.63 µM-[6]
Itraconazole (Reference)-~0.00089 µM[6]

Note: "-" indicates data not available in the cited sources. Some values are reported in µM.

Mechanism of Antifungal Action: Ergosterol Biosynthesis Inhibition

Imidazole antifungals target the enzyme lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, they disrupt the integrity of the fungal cell membrane, leading to cell death.

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Incorporation Imidazole_Compound Imidazole Compound Imidazole_Compound->Lanosterol_Demethylase Inhibits Lanosterol_Demethylase->Ergosterol

Figure 3: Inhibition of Ergosterol Biosynthesis by Imidazoles

Antibacterial Activity

Certain imidazole derivatives also exhibit antibacterial properties, although this is a less explored area compared to their anticancer and antifungal activities. Their mechanisms can involve the disruption of bacterial cell walls or the inhibition of essential enzymes.

Comparative Antibacterial Potency

The antibacterial efficacy of imidazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

Table of Minimum Inhibitory Concentration (MIC) Values:

Compound/DerivativeEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference
HL1>5000625[7][8]
HL22500625[7][8]
3b (imidazolium salt)1284[9]
2a-c (metronidazole analogues)-≥1.5[8]
62e, 62h, 62i (5-nitroimidazole/1,3,4-oxadiazole hybrids)4.9–17-[10]

Note: "-" indicates data not available in the cited sources.

Table of Zone of Inhibition Diameters:

Compound/DerivativeEscherichia coli Zone of Inhibition (mm)Staphylococcus aureus Zone of Inhibition (mm)Reference
415k-15[10]
425a1512[10]
Gentamicin (Reference)-15[10]
362bModerate Inhibition-[11]
362cModerate Inhibition-[11]

Note: "-" indicates data not available in the cited sources. "Moderate Inhibition" indicates activity was observed but not quantified in mm.

Experimental Workflow for Antibacterial Susceptibility Testing

Antibacterial_Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) Start->Bacterial_Culture Assay_Choice Choose Assay Bacterial_Culture->Assay_Choice Agar_Diffusion Agar Well/Disk Diffusion Assay_Choice->Agar_Diffusion Qualitative/ Semi-quantitative Broth_Dilution Broth Microdilution Assay_Choice->Broth_Dilution Quantitative Incubation Incubate at 37°C Agar_Diffusion->Incubation Broth_Dilution->Incubation Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone Determine_MIC Determine MIC (µg/mL) Incubation->Determine_MIC End_Agar End Measure_Zone->End_Agar End_Broth End Determine_MIC->End_Broth

Figure 4: Workflow for Antibacterial Susceptibility Testing

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the standard protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole-containing compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution for Antifungal/Antibacterial MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare a serial two-fold dilution of the imidazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for fungi, 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion for Antibacterial Zone of Inhibition

This method is used to assess the extent of microbial growth inhibition by an antimicrobial agent.

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates and allow them to solidify.

  • Bacterial Lawn: Evenly spread a standardized inoculum of the test bacteria onto the surface of the agar plates to create a bacterial lawn.

  • Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the imidazole compound solution at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The diameter is an indication of the antibacterial activity.

References

In Vivo Efficacy of 6-(1H-imidazol-1-yl)nicotinic Acid: A Comparative Guide for Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 6-(1H-imidazol-1-yl)nicotinic acid, a novel nicotinic acid derivative. Due to the absence of published in vivo data for this specific compound, this document outlines a strategic approach to its efficacy testing by drawing comparisons with the well-established therapeutic agent, nicotinic acid (niacin), and other investigational derivatives with documented in vivo anti-inflammatory activity. The provided experimental protocols and comparative data are intended to guide the design of robust preclinical studies.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, a B-vitamin, is a well-established therapeutic agent for treating dyslipidemia. It favorably modulates a range of lipid parameters, including reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol. Beyond its lipid-modifying effects, nicotinic acid and its derivatives have demonstrated potent anti-inflammatory properties, suggesting broader therapeutic potential. This compound is a novel structural analog of nicotinic acid, and its in vivo efficacy is yet to be determined. This guide will focus on two primary therapeutic areas for comparison: dyslipidemia and inflammation.

Mechanisms of Action: A Comparative Overview

The therapeutic effects of nicotinic acid are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G. The binding of nicotinic acid to GPR109A initiates a cascade of intracellular signaling events that vary depending on the target tissue.

Lipid Metabolism Signaling Pathway

In adipocytes, activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent reduction in hormone-sensitive lipase activity. This inhibits lipolysis, the breakdown of triglycerides into free fatty acids (FFAs). The reduced release of FFAs into circulation decreases their availability for the liver to synthesize triglycerides and VLDL.

cluster_adipocyte Adipocyte cluster_liver Hepatocyte Nicotinic_Acid Nicotinic Acid / Derivative GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA FFA_liver Hepatic FFA Uptake FFA->FFA_liver Reduced transport to liver VLDL_synthesis VLDL Synthesis FFA_liver->VLDL_synthesis

Caption: Simplified signaling pathway of nicotinic acid in adipocytes.
Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of nicotinic acid derivatives are also linked to GPR109A activation on immune cells such as macrophages. This can lead to the inhibition of pro-inflammatory cytokine production. Additionally, some derivatives exhibit cyclooxygenase-2 (COX-2) inhibitory activity, directly impacting the inflammatory cascade.

cluster_immune_cell Macrophage NA_Derivative Nicotinic Acid Derivative GPR109A_immune GPR109A Receptor NA_Derivative->GPR109A_immune COX2 COX-2 NA_Derivative->COX2 Direct Inhibition (some derivatives) NFkB NF-κB Pathway GPR109A_immune->NFkB Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NFkB Activates Inflammatory_Stimulus->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Produces

Caption: Anti-inflammatory signaling of nicotinic acid derivatives.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy data for nicotinic acid (as the extended-release formulation, Niaspan) in dyslipidemia and a representative investigational nicotinic acid derivative with anti-inflammatory properties. These serve as a benchmark for the proposed validation of this compound.

Dyslipidemia: Human Clinical Data (Niaspan)
ParameterBaseline (Mean)Change with Niaspan (1.5 g/day )Change with Placebo
LDL Cholesterol 185 mg/dL-12%+2%
HDL Cholesterol 42 mg/dL+20%0%
Triglycerides 190 mg/dL-16%-3%
Lipoprotein(a) 30 nmol/L-15%+5%

Data is illustrative and compiled from published clinical trials.

Inflammation: Preclinical Data (Compound 4h)
TreatmentDoseEdema Inhibition (%)Ulcerogenic Profile
Control --No ulceration
Ibuprofen 10 mg/kg55%Moderate gastritis
Compound 4h 10 mg/kg62%Mild infiltration of gastric mucosa
Compound 5b 10 mg/kg58%Severe gastritis

Data adapted from a study on novel nicotinic acid derivatives as anti-inflammatory agents.[1]

Experimental Protocols for In Vivo Validation

To assess the efficacy of this compound, established in vivo models are recommended.

Dyslipidemia Model: High-Fat Diet-Induced Hyperlipidemia in Rodents

Objective: To evaluate the lipid-modifying effects of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Hyperlipidemia: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce a dyslipidemic phenotype.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Nicotinic acid or Niaspan)

    • This compound (multiple dose levels)

  • Dosing: Oral gavage, once daily for 4-6 weeks.

  • Endpoint Analysis:

    • Weekly body weight and food intake monitoring.

    • At termination, blood is collected for lipid profile analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

    • Liver tissue is collected for histological examination (steatosis) and gene expression analysis (e.g., SREBP-1c, FAS).

start Start: Rodent Model Selection hfd High-Fat Diet Induction (8-12 weeks) start->hfd grouping Randomization into Treatment Groups hfd->grouping dosing Daily Oral Dosing (4-6 weeks) grouping->dosing monitoring Weekly Monitoring (Body Weight, Food Intake) dosing->monitoring termination Study Termination and Sample Collection dosing->termination monitoring->dosing analysis Endpoint Analysis (Lipid Profile, Histology, Gene Expression) termination->analysis results Data Interpretation and Comparison analysis->results start Start: Rat Model and Grouping pretreatment Oral Pre-treatment with Test Compounds start->pretreatment carrageenan Sub-plantar Carrageenan Injection (1 hour post-treatment) pretreatment->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan->measurement calculation Calculation of Edema Inhibition (%) measurement->calculation analysis Data Analysis and Dose-Response calculation->analysis

References

Navigating the Selectivity of 6-(1H-imidazol-1-yl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of 6-(1H-imidazol-1-yl)nicotinic acid, a heterocyclic compound featuring both an imidazole and a nicotinic acid moiety. Due to the limited direct cross-reactivity data on this specific molecule, this guide will draw comparisons from related imidazole-containing compounds and nicotinic acid derivatives to provide a predictive framework for its potential biological interactions.

The compound this compound is a derivative of nicotinic acid, also known as niacin or vitamin B3.[1][2] Nicotinic acid and its derivatives are involved in a wide range of biological processes.[3][4] They are used in the treatment of dyslipidemia, a condition of abnormal blood lipid levels, and have vasodilatory effects.[1] Some derivatives have also shown promise as anti-inflammatory, antibacterial, and neuroprotective agents.[3][5][6][7] The imidazole ring is a common feature in many biologically active compounds, including antifungal agents and compounds targeting various receptors and enzymes.[8][9]

A key derivative, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, has been identified as a potent and hepatoselective glucokinase activator, highlighting its potential in the treatment of type 2 diabetes mellitus.[10] This specific derivative was designed to have low passive permeability to minimize effects outside the liver and to be a substrate for active liver uptake by organic anion transporting polypeptides (OATP).[10]

Potential Cross-Reactivity Profile

Given its structural components, the cross-reactivity of this compound can be inferred by examining the known interactions of both imidazole-containing drugs and nicotinic acid derivatives.

Imidazole-Based Interactions:

Imidazole derivatives are known to interact with a variety of biological targets. A significant class of imidazole-containing drugs are the azole antifungals, which function by inhibiting cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, in fungi.[11] This can lead to cross-reactivity with human cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of drugs and endogenous compounds.

Furthermore, some imidazole compounds have been reported to cause contact allergy, with cross-reactivity observed between different imidazole-based antimycotic agents like miconazole, econazole, and isoconazole.[8][12]

Nicotinic Acid-Based Interactions:

Nicotinic acid primarily exerts its lipid-lowering effects through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, reducing cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase, which in turn reduces the release of free fatty acids from adipose tissue.

Derivatives of nicotinic acid have been explored for various therapeutic applications, including anti-inflammatory effects through the inhibition of enzymes like COX-2.[6]

Comparative Analysis

To contextualize the potential cross-reactivity of this compound, a comparison with established compounds is essential.

Compound ClassPrimary Target(s)Known Cross-ReactivityPotential for Interaction with this compound
Azole Antifungals (e.g., Ketoconazole) Fungal Cytochrome P450 (Lanosterol 14α-demethylase)Human Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9)High: The imidazole moiety may lead to inhibition of various CYP450 isoforms, potentially causing drug-drug interactions.
Nicotinic Acid (Niacin) GPR109A-High: The nicotinic acid core suggests a strong likelihood of interaction with GPR109A, potentially eliciting similar lipid-modulating and vasodilatory effects.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen) Cyclooxygenase (COX) enzymesOther COX isoforms, related prostanoid pathwaysModerate: Some nicotinic acid derivatives exhibit anti-inflammatory properties, suggesting a potential for interaction with COX enzymes or other inflammatory mediators.[6]
Ibogaine Multiple targets including opioid, serotonin, sigma, and NMDA receptors.[13]-Low to Moderate: While structurally distinct, the presence of a heterocyclic nitrogen-containing ring system suggests a remote possibility of interaction with neurotransmitter receptors.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

1. In Vitro Receptor and Enzyme Screening:

  • Objective: To identify potential off-target binding interactions.

  • Methodology: A broad panel of radioligand binding assays and enzyme inhibition assays should be employed. This panel should include, but not be limited to:

    • A comprehensive screen of human cytochrome P450 isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

    • A panel of G protein-coupled receptors, including adrenergic, dopaminergic, serotonergic, and muscarinic receptors.

    • Key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.

    • Nuclear hormone receptors.

    • Ion channels.

2. Cellular Functional Assays:

  • Objective: To determine the functional consequences of any identified binding interactions.

  • Methodology: For any significant "hits" from the in vitro screening, cell-based functional assays should be conducted. For example:

    • If binding to a GPCR is observed, a second messenger assay (e.g., cAMP or calcium flux) should be performed to determine if the compound acts as an agonist, antagonist, or inverse agonist.

    • If inhibition of a CYP450 enzyme is detected, a cell-based metabolic stability assay using human liver microsomes can confirm the functional impact.

3. In Vivo Studies:

  • Objective: To assess the physiological and toxicological consequences of any cross-reactivity.

  • Methodology: Based on the in vitro and cellular findings, targeted in vivo studies in animal models can be designed to investigate potential side effects related to the identified off-target activities. This could include cardiovascular safety pharmacology studies, neurological assessments, and drug-drug interaction studies.

Visualizing the Assessment Workflow

The logical flow for assessing the cross-reactivity of a novel compound can be represented as follows:

Cross_Reactivity_Workflow cluster_in_vitro In Vitro Assessment cluster_cellular Cellular Functional Assays cluster_in_vivo In Vivo Evaluation Compound_of_Interest This compound Primary_Target_Assay Primary Target Engagement Assay Compound_of_Interest->Primary_Target_Assay Confirm On-Target Activity Broad_Screening_Panel Broad Off-Target Screening Panel (Receptors, Enzymes, Ion Channels) Compound_of_Interest->Broad_Screening_Panel Identify Off-Target Hits CYP450_Inhibition_Assay Cytochrome P450 Inhibition Panel Compound_of_Interest->CYP450_Inhibition_Assay Assess DDI Potential Functional_Assays Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) Broad_Screening_Panel->Functional_Assays Validate and Characterize Hits Metabolic_Stability Metabolic Stability Assays (e.g., Microsomes, Hepatocytes) CYP450_Inhibition_Assay->Metabolic_Stability Confirm Functional Impact Safety_Pharmacology Safety Pharmacology Studies (Cardiovascular, CNS, Respiratory) Functional_Assays->Safety_Pharmacology Inform In Vivo Design DDI_Studies Drug-Drug Interaction Studies Metabolic_Stability->DDI_Studies Predict Clinical Interactions Toxicology_Studies Toxicology Studies Safety_Pharmacology->Toxicology_Studies Assess Adverse Effects

Caption: Workflow for assessing the cross-reactivity of a novel chemical entity.

Signaling Pathway Considerations

The nicotinic acid component of the molecule strongly suggests an interaction with the GPR109A signaling pathway. The activation of this receptor and its downstream effects are depicted below.

GPR109A_Signaling_Pathway cluster_cell Adipocyte Ligand Nicotinic Acid Derivative GPR109A GPR109A Ligand->GPR109A Activates Gi Gi GPR109A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates FFA Free Fatty Acids HSL->FFA Hydrolyzes from Triglycerides Triglycerides Triglycerides->HSL Release Release to Bloodstream FFA->Release

Caption: Simplified GPR109A signaling pathway in adipocytes.

References

A Comparative Guide to the Synthesis of Functionalized Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid (niacin) and its functionalized derivatives are crucial scaffolds in medicinal chemistry and materials science. As a result, the development of efficient and versatile synthetic routes to access these compounds is of paramount importance. This guide provides a comparative overview of prominent synthetic strategies, offering quantitative data, detailed experimental protocols, and visual representations of reaction workflows and relevant biological pathways to aid researchers in selecting the optimal method for their specific needs.

Comparison of Key Synthetic Routes

The synthesis of functionalized nicotinic acids can be broadly categorized into classical oxidative methods, modern catalytic approaches, and biocatalytic transformations. Each strategy presents a unique set of advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and environmental impact.

Synthetic RouteStarting Material(s)Key Reagents/CatalystsTemperature (°C)Pressure (MPa)Yield (%)Key AdvantagesKey Disadvantages
Classical Oxidation 3-Picoline (3-Methylpyridine)Nitric Acid (HNO₃)165 - 195-31 - 62Well-established, suitable for large-scale production.Harsh reaction conditions, low to moderate yields, generation of NOx byproducts.[1][2]
3-PicolineCo(OAc)₂/NHPI/Organic Bromides, O₂170 - 2101.0 - 3.0~77"Greener" alternative using O₂ as the oxidant, higher selectivity.[3]Requires a multi-component catalyst system, elevated temperatures, and pressure.
Enzymatic Synthesis 3-CyanopyridineNitrilase (e.g., from Rhodococcus rhodochrous J1)44.24Ambient>98Extremely high yield and selectivity, mild reaction conditions, environmentally benign.[4][5]Substrate-specific, requires enzyme production and optimization.
[3+2] Cycloaddition Z-C-(3-pyridyl)-N-methylnitrone, E-2-R-nitroethenesBenzene (solvent)Room Temp.Ambient-High regio- and stereoselectivity, mild conditions, access to novel analogs.[6]Multi-step to generate starting materials, may have limited substrate scope.
Transition-Metal C-H Arylation Pyridines with electron-withdrawing groupsPalladium (Pd) catalysts, carboxylic acid ligands, Ag salts---High regioselectivity, functional group tolerance, direct functionalization.[7]Catalyst cost and sensitivity, may require specific directing groups.

Experimental Protocols

Classical Oxidation of 3-Picoline with Nitric Acid

This protocol is adapted from studies on the direct oxidation of 3-methylpyridine.

Materials:

  • 3-Methylpyridine (3-Picoline)

  • Concentrated Nitric Acid (HNO₃)

  • Pressurized Reactor (e.g., PARR reactor)

Procedure:

  • The reaction is conducted in an instrumented PARR reactor.

  • The desired molar ratio of 3-methylpyridine and nitric acid is introduced into the reactor.

  • The reactor is sealed and heated to a temperature between 165 and 195°C.[1][2]

  • The reaction is monitored for the conversion of 3-methylpyridine.

  • Upon completion, the reactor is cooled, and the nicotinic acid product is isolated and purified. Molar conversions of 3-methylpyridine can range from 36% to 90%, with nicotinic acid yields between 31% and 62%.[1][2]

Enzymatic Synthesis of Nicotinic Acid from 3-Cyanopyridine

This protocol is based on the use of whole-cell biocatalysts expressing nitrilase.

Materials:

  • 3-Cyanopyridine

  • Recombinant E. coli cells carrying a nitrilase gene

  • Phosphate buffer solution (PBS)

  • Deep Eutectic Solvent (DES), e.g., Betaine:Acetic Acid (1:2 mol/mol)

Procedure:

  • The reaction is carried out in a suitable reaction vessel with agitation.

  • The recombinant cell biocatalyst is suspended in the reaction medium.

  • The optimal conditions are set: pH 7.75, cell loading of 195 g/L, and a temperature of 44.24°C.[5]

  • A DES, such as Betaine:Acetic Acid, is added to a concentration of 18.04 wt% to enhance the reaction.[5]

  • 3-cyanopyridine is added to the reaction mixture.

  • The reaction is allowed to proceed for approximately 40 minutes, during which the conversion of 3-cyanopyridine to nicotinic acid is monitored.

  • Under these optimized conditions, a yield of up to 98.6% can be achieved.[5]

  • The product is then isolated from the reaction mixture and purified.

[3+2] Cycloaddition for Substituted Nicotinic Acid Analogs

This protocol describes a general procedure for the synthesis of nicotinoid structures.

Materials:

  • Z-C-(3-pyridyl)-N-methylnitrone

  • Substituted Nitroalkene (e.g., E-1-nitroprop-1-ene)

  • Dry Benzene

Procedure:

  • In a reaction flask, dissolve the nitroalkene (0.02 mol) and the nitrone (0.01 mol) in dry benzene (25 mL).[6]

  • The solution is stirred at room temperature for 24 hours.[6]

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, the post-reaction mixture is filtered.

  • The solvent is removed by evaporation using a rotary evaporator.

  • The resulting residue is recrystallized from ethanol to yield the pure cycloadduct product.

Visualizing Workflows and Pathways

Synthetic Workflow Comparison

The following diagram illustrates the generalized workflows for the three distinct synthetic strategies discussed.

G cluster_0 Classical Oxidation cluster_1 Enzymatic Synthesis cluster_2 Modern Functionalization (e.g., Cycloaddition) A0 3-Picoline A1 Oxidation (HNO₃, high T) A0->A1 A2 Nicotinic Acid A1->A2 B0 3-Cyanopyridine B1 Biocatalysis (Nitrilase, mild conditions) B0->B1 B2 Nicotinic Acid B1->B2 C0 Pyridine Derivative + Alkene C1 Cycloaddition (Room temp) C0->C1 C2 Functionalized Nicotinoid C1->C2

Caption: High-level comparison of synthetic workflows.

GPR109A Signaling Pathway

Functionalized nicotinic acids often exert their biological effects through specific cellular targets. A key receptor for nicotinic acid is GPR109A (also known as HCA₂), a G-protein coupled receptor. Its activation triggers a signaling cascade with significant therapeutic implications, particularly in lipid metabolism and inflammation.

G NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein Activation GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Inhibits phosphorylation of Lipolysis ↓ Lipolysis in Adipocytes HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA

Caption: GPR109A signaling cascade upon nicotinic acid binding.

Activation of GPR109A by nicotinic acid leads to the coupling of the inhibitory G-protein (Gi).[8] This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The reduction in cAMP results in decreased activity of protein kinase A (PKA), which subsequently reduces the phosphorylation and activation of hormone-sensitive lipase in adipocytes. The overall effect is a decrease in lipolysis and a reduction in the release of free fatty acids into the bloodstream, which is a key mechanism behind the lipid-lowering effects of nicotinic acid.[9] Furthermore, GPR109A activation in immune cells like macrophages can exert anti-inflammatory effects.[10][11]

References

A Comparative Guide to Analytical Methods for the Quantification of 6-(1H-imidazol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical methodologies applicable to the quantification of 6-(1H-imidazol-1-yl)nicotinic acid. While specific validated methods for this compound are not widely published, this document outlines established techniques for analogous compounds, namely imidazole-containing molecules and nicotinic acid derivatives. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing a framework for method development and validation.

The validation of analytical procedures is critical to ensure data quality and is guided by the International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[1][2][3]

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of imidazole compounds.[4] It can be coupled with various detectors, with UV and mass spectrometry being the most common for this class of molecules.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and cost-effective method suitable for routine analysis and quality control.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.[5]

The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS based on data for structurally related imidazole and nicotinic acid compounds.

Parameter HPLC-UV LC-MS/MS References
Specificity Good, but potential for interference from co-eluting compounds.Excellent, based on mass-to-charge ratio, minimizing matrix effects.[1][3]
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.99[6]
Accuracy (% Recovery) 98-102%94.43% to 110.88%[7]
Precision (%RSD) Repeatability: < 2%Intra-day: < 2%, Inter-day: < 3%[8]
LOD µg/mL rangeng/mL to pg/mg range[9][10]
LOQ µg/mL rangeng/mL to pg/mg range[8][10]

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility. Below are representative protocols for the analysis of imidazole and nicotinic acid compounds, which can be adapted for this compound.

This protocol is based on the analysis of imidazole antimycotics in pharmaceutical formulations.[4]

1. Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Disperse the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.[4]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9]

  • Flow Rate: 1.0 mL/min.[4][9]

  • Detection: UV detector set at the wavelength of maximum absorbance for the analyte.[9]

3. Quantification:

  • Prepare a series of standard solutions of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.[4]

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification weigh Weigh Sample disperse Disperse in Solvent weigh->disperse sonicate Vortex & Sonicate disperse->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect interpolate Interpolate Sample Concentration detect->interpolate standards Prepare Standards calibrate Construct Calibration Curve standards->calibrate calibrate->interpolate

Caption: HPLC-UV Experimental Workflow.

This protocol is adapted from a method for the simultaneous quantitation of nicotinic acid and its metabolites in rat plasma.[7][11]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an internal standard.

  • Add 200 µL of acetonitrile for protein precipitation.[7][11]

  • Centrifuge the sample.

  • Transfer the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.[7][11]

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: Waters Spherisorb 5 µm CNRP 4.6 x 150 mm analytical column.[7][11]

  • Mobile Phase: Gradient elution with a mobile phase containing acetonitrile and water with 0.1% formic acid.[7][11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode with an electrospray ionization (ESI) source.[7][11]

3. Data Analysis:

  • Monitor the transition of the protonated molecular ions to specific product ions for the analyte and internal standard.[7][11]

  • Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis plasma Plasma Sample + Internal Standard precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate & Reconstitute centrifuge->evaporate inject Inject into LC-MS/MS evaporate->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect SRM Detection ionize->detect ratio Calculate Peak Area Ratio detect->ratio calibrate Use Calibration Curve ratio->calibrate quantify Quantify Analyte calibrate->quantify

Caption: LC-MS/MS Experimental Workflow.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study. For routine analysis where high sensitivity is not paramount, a validated HPLC-UV method offers a reliable and economical solution. For the analysis of samples in complex biological matrices or when low detection limits are necessary, an LC-MS/MS method is the more appropriate choice due to its enhanced sensitivity and selectivity. The provided protocols for analogous compounds serve as a strong foundation for the development and validation of a robust analytical method for this compound.

References

assessing the therapeutic potential of 6-(1H-imidazol-1-yl)nicotinic acid against known standards

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Therapeutic Potential of 6-(1H-imidazol-1-yl)nicotinic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the therapeutic potential of the novel compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a series of recommended in vitro assays to characterize its biological activity. The proposed therapeutic areas for investigation are based on the known pharmacological profiles of its constituent moieties: nicotinic acid and imidazole.

The provided experimental protocols and data tables are designed to facilitate a direct comparison of this compound's performance against established clinical and research standards in oncology, inflammation, and metabolic disease.

Rationale for Therapeutic Investigation

The chemical structure of this compound, featuring both a nicotinic acid core and an imidazole ring, suggests several avenues for therapeutic application. Nicotinic acid (Niacin, Vitamin B3) is a well-established lipid-lowering agent that also exhibits anti-inflammatory properties.[1][2][3] Imidazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory effects.[4] The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for investigation in multiple therapeutic areas. A structurally related compound, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, has been identified as a glucokinase activator, suggesting a potential role in treating type 2 diabetes.[5]

Comparative Data Tables

The following tables are structured to enable a clear comparison of hypothetical experimental data for this compound against known standards.

Table 1: In Vitro Cytotoxicity against A549 Human Lung Carcinoma Cells

CompoundIC50 (µM)
This compound [Experimental Data]
Doxorubicin (Standard)~0.1 µM
Erlotinib (Standard)~5.0 µM

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound [Experimental Data] [Experimental Data]
Ibuprofen (Standard)~15 µM~250 µM
Celecoxib (Standard)~7.6 µM~0.04 µM

Table 3: In Vitro Glucokinase Activation

CompoundEC50 (µM)
This compound [Experimental Data]
(S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (Reference)[Literature Value]

Experimental Protocols

Detailed methodologies for key comparative assays are provided below.

In Vitro Cytotoxicity: MTT Assay

This protocol is designed to assess the cytotoxic (cell-killing) potential of this compound against a cancer cell line, such as A549 (human lung carcinoma).

Workflow for Cytotoxicity Assessment

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed A549 cells in 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B C Prepare serial dilutions of test compound and standards B->C D Add compounds to cells C->D E Incubate for 48h D->E F Add MTT solution to each well E->F G Incubate for 4h F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 values J->K

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: this compound and standard cytotoxic drugs (e.g., Doxorubicin) are prepared in a series of dilutions.

  • Cell Treatment: The culture medium is replaced with fresh medium containing the various concentrations of the test compounds and standards. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This protocol determines the inhibitory effect of this compound on COX-1 and COX-2 enzymes, key mediators of inflammation.

Cyclooxygenase Signaling Pathway

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Physiological Physiological Functions (e.g., gastric protection) Prostaglandins->Physiological From COX-1 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation From COX-2

Caption: Simplified cyclooxygenase (COX) signaling pathway.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a reaction buffer.

  • Inhibitor Preparation: Serial dilutions of this compound and standard inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective) are prepared.

  • Incubation: The enzymes are pre-incubated with the test compounds or standards for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination and Measurement: The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. IC50 values for COX-1 and COX-2 are determined from the dose-response curves.

Conclusion and Future Directions

This guide provides a foundational framework for the initial assessment of the therapeutic potential of this compound. Based on the chemical structure, investigations into its anticancer, anti-inflammatory, and metabolic regulatory activities are warranted. The outlined experimental protocols and comparative data structures are intended to guide researchers in generating robust and comparable data. Positive results in these in vitro assays would justify further preclinical development, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-imidazol-1-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(1H-imidazol-1-yl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.